2,3-Dichloro-6,7-difluoroquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6,7-difluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQLMJCICYOHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443450 | |
| Record name | 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91895-30-6 | |
| Record name | 2,3-Dichloro-6,7-difluoroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91895-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,3-Dichloro-6,7-difluoroquinoxaline
Executive Summary: 2,3-Dichloro-6,7-difluoroquinoxaline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its quinoxaline core is a recognized "privileged scaffold" found in numerous biologically active molecules. The presence of two reactive chlorine atoms at the 2 and 3 positions, activated by the electron-withdrawing nature of the pyrazine ring and further influenced by the fluorine substituents on the benzene ring, makes it an exceptionally versatile building block for combinatorial chemistry and targeted synthesis. This guide provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its applications, safety, and handling, tailored for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Profile
This compound is a solid organic compound whose utility is defined by its structural and electronic properties. The fusion of a benzene ring with a pyrazine ring creates an electron-deficient aromatic system, which is further modulated by the four halogen substituents.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 91895-30-6 | [1] |
| Molecular Formula | C₈H₂Cl₂F₂N₂ | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | Expected to be a beige or off-white solid, typical for similar dichloroquinoxaline derivatives.[2][3] | N/A |
| Melting Point | Not explicitly reported, but analogous compounds like 2,3-dichloroquinoxaline melt in the range of 150-155 °C.[2] | N/A |
| Solubility | Insoluble in water[4]; expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |
| Stability | Stable under normal laboratory conditions.[2] | N/A |
Spectroscopic Characterization
While a dedicated public spectrum for this specific molecule is not available, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[5][6]
| Spectroscopy Type | Expected Data | Rationale & Assignment |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | A single signal, likely a multiplet or a complex singlet, in the aromatic region (~8.0-8.3 ppm). | The two protons (H-5 and H-8) are in a chemically equivalent environment, but will couple to the adjacent fluorine atoms, leading to a complex splitting pattern. |
| ¹³C NMR | Multiple signals in the aromatic region (120-150 ppm). | Expect distinct signals for the carbon atoms bearing chlorine, fluorine, and hydrogen, as well as the quaternary carbons of the pyrazine ring. |
| ¹⁹F NMR | A single signal in the typical aromatic fluorine region. | The two fluorine atoms are chemically equivalent, resulting in one primary resonance. |
| FT-IR (cm⁻¹) | ~1610-1580 (C=C/C=N stretching), ~1480 (Aromatic ring), ~1250 (C-F stretching), ~750 (C-Cl stretching). | These wavenumbers correspond to the characteristic vibrations of the quinoxaline core and its halogen substituents.[5] |
| Mass Spec (EI-MS) | Molecular ion peak [M]⁺ at m/z ≈ 234, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | The isotopic signature of chlorine is a definitive marker for confirming the compound's identity. |
Synthesis and Mechanistic Considerations
The synthesis of quinoxaline derivatives is a well-established area of organic chemistry, typically achieved through the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound.[7][8] The preparation of this compound follows a logical two-step sequence starting from commercially available precursors.
Proposed Synthetic Workflow
The synthesis involves an initial condensation to form the quinoxaline-2,3-dione, followed by a chlorination step.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a self-validating system based on established methods for similar transformations.[6]
Step 1: Synthesis of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione
-
Reaction Setup: To a round-bottom flask, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).
-
Solvent Addition: Add aqueous hydrochloric acid (e.g., 4M HCl) to serve as both the solvent and the acid catalyst. The acidic medium protonates the carbonyl groups of oxalic acid, activating them for nucleophilic attack by the diamine.
-
Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC by observing the consumption of the starting diamine.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold ethanol. Dry the solid under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), place the dried 6,7-difluoroquinoxaline-2,3(1H,4H)-dione (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating agent.
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) for 4-12 hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. With extreme caution and in a well-ventilated fume hood, slowly pour the reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃. The product will precipitate as a solid.
-
Purification: Filter the crude solid, wash with abundant water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The primary value of this compound lies in its reactivity. The chlorine atoms at the C2 and C3 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAAr) reactions. This reactivity allows for the straightforward introduction of a wide variety of functional groups, making it a powerful scaffold for building molecular libraries.
The electron-withdrawing fluorine atoms on the benzene moiety further enhance the electrophilicity of the C2/C3 positions, making substitutions more facile compared to its non-fluorinated analog.
General Reactivity Scheme
Caption: Versatility of the core scaffold in generating diverse chemical libraries.
Illustrative Protocol: Diamine Substitution
This protocol demonstrates a typical nucleophilic substitution reaction.[9]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or NMP in a reaction vessel.
-
Reagent Addition: Add the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.5 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction time can vary from a few hours to overnight, depending on the nucleophilicity of the amine.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
The ability to perform sequential substitutions by carefully controlling stoichiometry and temperature allows for the creation of unsymmetrical 2,3-disubstituted quinoxalines, further expanding its synthetic utility.
Applications in Drug Discovery and Materials Science
The quinoxaline scaffold is a cornerstone in modern drug design.[9] Derivatives have shown a vast range of biological activities, including antibacterial, anticancer, and antiviral properties.[9][10][11] The incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[11][12]
-
Oncology: As a scaffold, it is used to design inhibitors of various kinases and enzymes like Topoisomerase I, which are often overexpressed in cancer cells.[10][13]
-
Infectious Diseases: The core structure is present in several antibiotic drugs, and novel derivatives are constantly being explored to combat drug-resistant pathogens.[9]
-
Materials Science: The rigid, aromatic, and electron-deficient nature of the quinoxaline system makes it a candidate for developing organic semiconductors, dyes, and electroluminescent materials.[10]
This compound is therefore not an end-product itself, but a high-value intermediate that provides a rapid entry point to novel, fluorinated molecules with significant potential in these advanced applications.
Safety, Handling, and Storage
While specific toxicity data for this compound is not published, the safety profile of the closely related 2,3-dichloroquinoxaline provides a reliable basis for its handling.[3]
GHS Hazard Information (Anticipated)
| Hazard Class | Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[3] |
| STOT - Single Exposure | H335: May cause respiratory irritation[3] |
Handling and Storage Recommendations
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[2][3][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]
References
- Chem-Impex. (n.d.). 2,3-Dichloro-6,7-dimethylquinoxaline.
- Thermo Fisher Scientific. (2021).
- Sigma-Aldrich. (2025). Safety Data Sheet: 2,3-Dichloroquinoxaline.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2,5-Dichloroaniline.
- Thermo Fisher Scientific. (2025).
-
PubChem. (n.d.). 2,3-Dichloroquinoxaline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3-bis(bromomethyl)-6,7-dichloro-quinoxaline. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
- BLD Pharmatech. (n.d.). 2,3-Dichloro-6-(trifluoroMethoxy)quinoxaline SDS.
-
PubChem. (n.d.). 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. Retrieved from [Link]
- Occidental Chemical Corporation. (2005).
- Babu, T. S. S., et al. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan Journal of Chemistry, 13(2), 1037-1041.
- BenchChem. (2025). Spectroscopic Profile of 6,7-Dichloroquinoxaline-2,3-dione: An In-depth Technical Guide.
- TargetMol. (n.d.). This compound Detection Report.
-
ResearchGate. (n.d.). Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. Retrieved from [Link]
- Google Patents. (2021). CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling.
-
SpectraBase. (n.d.). 6,7-Dichloro-2,3-diphenyl-quinoxaline. Retrieved from [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline.
- Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.
-
MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Retrieved from [Link]
- BenchChem. (2025).
- Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 238, 114488.
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. This compound [Q06662] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. jelsciences.com [jelsciences.com]
- 13. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Importance of Substituted Quinoxalines
An In-Depth Technical Guide to the Structure Elucidation of 2,3-Dichloro-6,7-difluoroquinoxaline
Quinoxalines and their derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and functional materials.[1] Their diverse biological activities, including applications as anticancer, antimicrobial, and antiviral agents, have made them a focal point in medicinal chemistry and drug development. The precise substitution pattern on the quinoxaline scaffold is paramount, as minor positional changes of functional groups can drastically alter biological efficacy and pharmacokinetic properties.
This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a specific, polysubstituted derivative: This compound . We will move beyond simple data reporting to explain the causal logic behind the analytical workflow, demonstrating how a combination of spectroscopic and crystallographic methods provides a self-validating system for unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic molecules.
Chapter 1: Synthetic Strategy as a Predictive Foundation
The logical starting point for any structure elucidation is an understanding of the synthetic route, which provides a hypothetical structure to be proven or disproven. Quinoxaline synthesis is classically achieved via the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3]
A plausible synthesis for this compound involves the reaction of 4,5-difluoro-1,2-phenylenediamine with oxalyl chloride. The reaction proceeds via a cyclocondensation mechanism. This predictive foundation is crucial, as it allows for the rational interpretation of subsequent analytical data.
Caption: Synthetic pathway for this compound.
Chapter 2: The Analytical Workflow for Structural Verification
A multi-pronged analytical strategy is essential. No single technique provides a complete picture; instead, data from each method serves to corroborate the others, building an unassailable case for the final structure. Our workflow prioritizes a sequence of analyses from compositional to atomic connectivity and finally to spatial arrangement.
Caption: Integrated workflow for structure elucidation.
Chapter 3: Mass Spectrometry - Confirming Molecular Formula
Expertise & Rationale: Mass spectrometry (MS) is the first line of analytical inquiry. Its primary purpose is to determine the molecular weight of the synthesized compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. For halogenated compounds, the isotopic distribution pattern is a critical diagnostic tool.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization: Electron ionization (EI) at 70 eV is used to generate a molecular ion (M⁺•) and characteristic fragments.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.
Expected Data & Interpretation
The molecular formula of C₈H₂Cl₂F₂N₂ gives a monoisotopic mass of 233.9614 u. The presence of two chlorine atoms imparts a highly characteristic isotopic pattern. The ³⁵Cl and ³⁷Cl isotopes exist in an approximate 3:1 ratio. Therefore, a molecule with two chlorine atoms will exhibit three peaks for the molecular ion cluster:
-
M⁺•: Containing two ³⁵Cl atoms.
-
[M+2]⁺•: Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺•: Containing two ³⁷Cl atoms.
The expected intensity ratio for this cluster is approximately 9:6:1 . Observing this pattern provides powerful evidence for the presence of two chlorine atoms.
| Ion Cluster | Expected m/z (Monoisotopic) | Expected Relative Intensity | Interpretation |
| M⁺• (C₈H₂³⁵Cl₂F₂N₂) | 233.9614 | 100% (base peak) | Molecular ion with two ³⁵Cl isotopes. |
| [M+2]⁺• | 235.9585 | ~65% | Molecular ion with one ³⁵Cl and one ³⁷Cl. |
| [M+4]⁺• | 237.9555 | ~10% | Molecular ion with two ³⁷Cl isotopes. |
Trustworthiness: The combination of an accurate mass measurement from HRMS confirming the elemental formula C₈H₂Cl₂F₂N₂ and the correct 9:6:1 isotopic cluster ratio for dichlorination provides a self-validating confirmation of the compound's composition.
Chapter 4: Infrared Spectroscopy - Identifying Functional Groups
Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, we expect to see characteristic vibrations for the aromatic rings and the carbon-halogen bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000–400 cm⁻¹. A background spectrum is first collected and automatically subtracted.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.
Expected Data & Interpretation
The IR spectrum provides a molecular "fingerprint." Key absorption bands are expected that correspond to the proposed structure.
| Wavenumber Range (cm⁻¹) | Vibration Type | Interpretation |
| 3100–3000 | C-H stretch | Aromatic C-H bonds. |
| 1600–1450 | C=C and C=N stretch | Vibrations within the quinoxaline aromatic core. |
| 1300–1100 | C-F stretch | Strong absorptions indicative of aryl-fluorine bonds. |
| 850–650 | C-Cl stretch | Absorptions confirming the presence of aryl-chlorine bonds. |
| 900–675 | C-H bend (out-of-plane) | Bending vibrations of the aromatic C-H bonds, which can give clues about the substitution pattern. |
Trustworthiness: While not definitive for confirming isomerism, the presence of strong C-F and C-Cl stretching bands, alongside the characteristic aromatic ring vibrations, validates the presence of the key functional groups predicted by the synthesis and confirmed by MS.
Chapter 5: NMR Spectroscopy - Mapping the Atomic Connectivity
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the carbon-hydrogen framework and probe the environment of other NMR-active nuclei like fluorine.[4]
Experimental Protocol: General NMR
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: A suite of experiments is performed:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
¹⁹F NMR: As a highly sensitive probe for the fluorine atoms.[6]
-
¹H NMR: Proton Analysis
Due to the symmetrical substitution pattern of the difluorinated benzene ring, the two protons at the C-5 and C-8 positions are chemically and magnetically equivalent.
-
Expected Signal: A single peak (singlet) in the aromatic region (typically δ 7.5–8.5 ppm).
-
Integration: The area under this peak will correspond to two protons.
-
Causality: The absence of adjacent protons (ortho or meta coupling) results in a singlet, confirming the isolated nature of these two equivalent protons.
¹³C NMR: Carbon Skeleton Mapping
The molecule has 8 carbon atoms, but due to symmetry, fewer than 8 signals are expected in the ¹³C NMR spectrum. We can predict 4 distinct carbon signals.
-
C-2 and C-3: These carbons are bonded to both nitrogen and chlorine. They are expected to be significantly downfield (δ ~140-150 ppm).
-
C-6 and C-7: These carbons are directly attached to fluorine, which causes a large downfield shift and a characteristic large one-bond carbon-fluorine coupling (¹JCF ≈ 240-260 Hz). These will appear as a doublet.
-
C-5 and C-8: These carbons are adjacent to the C-F bond and will show a smaller two-bond coupling to fluorine (²JCF).
-
C-4a and C-8a (Bridgehead): These carbons are part of the fused ring system and will have their own characteristic chemical shift.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-2, C-3 | 140 – 150 | Singlet |
| C-6, C-7 | 150 – 160 | Doublet (¹JCF) |
| C-5, C-8 | 110 – 120 | Doublet (²JCF) |
| C-4a, C-8a | 135 – 145 | Triplet or dd (²JCF and ³JCF) |
¹⁹F NMR: Fluorine Environment Confirmation
¹⁹F NMR is extremely sensitive and has a wide chemical shift range, making it an excellent tool for confirming the fluorine substitution pattern.[7]
-
Expected Signal: For this compound, the two fluorine atoms are chemically equivalent. They will give rise to a single signal.
-
Chemical Shift: The chemical shift is expected in the typical range for aryl fluorides (δ -110 to -140 ppm, relative to CFCl₃).
-
Coupling: This signal will likely be a triplet due to coupling with the adjacent protons (H-5 and H-8).
Trustworthiness: The combined NMR data provides a self-consistent and highly detailed map of the molecule. The observation of a single proton environment, a single fluorine environment, and the predicted number of symmetric carbon signals, complete with characteristic C-F couplings, strongly validates the proposed 6,7-difluoro substitution pattern.
Chapter 6: X-Ray Crystallography - The Definitive Proof
Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in space.[8][9] This technique is the gold standard for structural elucidation, provided a suitable single crystal can be grown.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: A single crystal of high quality is grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling.[10]
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[9]
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted into this map, and the model is refined to achieve the best fit with the experimental data.
Expected Data & Interpretation
The output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, including:
-
Unambiguous Connectivity: Confirms the exact placement of the chlorine and fluorine atoms.
-
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, which can be compared to theoretical values.[1]
-
Crystal Packing: Shows how the molecules are arranged in the solid state.
Caption: Molecular structure of this compound.
Conclusion: An Integrated and Self-Validating Structural Assignment
The structure elucidation of this compound is achieved not by a single measurement but by the logical synthesis of data from a suite of orthogonal analytical techniques.
-
Mass Spectrometry confirmed the elemental formula and the presence of two chlorine atoms.
-
Infrared Spectroscopy verified the presence of the expected aromatic and carbon-halogen functional groups.
-
Multinuclear NMR Spectroscopy provided an unambiguous map of the atomic connectivity, confirming the C-H framework and the symmetric 6,7-difluoro substitution pattern.
This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides an authoritative and trustworthy structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]
-
ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. [Link]
-
University of Pretoria Repository. (2023). data reports 6,8-Dichloro-3-(pyridin-2-yl) - University of Pretoria. [Link]
-
The Royal Society of Chemistry. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]
-
NIST WebBook. (n.d.). Quinoxaline, 2,3-diphenyl-. [Link]
-
ResearchGate. (n.d.). 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone. [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]
-
IUCrData. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 1,4-diallyl-6-chloroquinoxaline 2,3-(1H,4H)-dione (1a). [Link]
-
ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
-
The Royal Society of Chemistry. (2021). Supplementary Information. [Link]
-
National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]
-
Semantic Scholar. (n.d.). synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted- quinoxaline derivatives. [Link]
-
Weizmann Institute of Science. (n.d.). 19Flourine NMR. [Link]
-
Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. [Link]
-
ACS Publications. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. [Link]
- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
-
The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
-
National Institutes of Health. (n.d.). x Ray crystallography. [Link]
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
2,3-Dichloro-6,7-difluoroquinoxaline molecular weight
An In-depth Technical Guide to 2,3-Dichloro-6,7-difluoroquinoxaline: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. This document details the molecule's core physicochemical properties, provides a detailed protocol for its synthesis, outlines methods for its structural characterization, and discusses its potential applications as a versatile chemical building block.
Core Molecular Profile
This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. The quinoxaline core is a "privileged scaffold" in drug discovery, forming the basis for numerous biologically active molecules. The presence of both chlorine and fluorine atoms on the bicyclic ring system significantly influences the compound's electronic properties, reactivity, and metabolic stability, making it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₂Cl₂F₂N₂ | |
| Molecular Weight | 235.02 g/mol | Calculated |
| CAS Number | 91895-30-6 | [1][2] |
| Appearance | Expected to be a solid | Inferred |
| Storage Temperature | 2-8°C (Recommended for similar compounds) | [3] |
| Purity | ≥98.0% (Typical for commercial samples) | [1] |
Synthesis of this compound
The synthesis of quinoxaline derivatives is most commonly achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] For this compound, a plausible and efficient synthetic route involves the reaction of 4,5-difluoro-1,2-phenylenediamine with oxalyl chloride.
Causality of Experimental Design
The choice of reactants is dictated by the target structure. 4,5-difluoro-1,2-phenylenediamine provides the fluorinated benzene portion of the quinoxaline core. Oxalyl chloride serves as the 1,2-dicarbonyl equivalent that, after condensation and tautomerization, yields the 2,3-dihydroxyquinoxaline intermediate. Subsequent chlorination is required to replace the hydroxyl groups with chlorine atoms, yielding the final product. An aggressive chlorinating agent like phosphorus oxychloride (POCl₃) with a catalytic amount of a tertiary amine or DMF is often effective for this transformation.
Detailed Experimental Protocol
Step 1: Synthesis of 6,7-difluoroquinoxaline-2,3-diol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of 4,5-difluoro-1,2-phenylenediamine in 100 mL of a 2 M hydrochloric acid solution.
-
Reagent Addition: Slowly add a solution of 10.0 g of oxalic acid dihydrate in 50 mL of water to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the isolated solid in a vacuum oven at 60°C to yield 6,7-difluoroquinoxaline-2,3-diol.
Step 2: Chlorination to this compound
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser. Add 5.0 g of the dried 6,7-difluoroquinoxaline-2,3-diol to the flask.
-
Reagent Addition: Carefully add 25 mL of phosphorus oxychloride (POCl₃) followed by 0.5 mL of N,N-dimethylformamide (DMF) to act as a catalyst.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) for 3 hours. The solution should become homogeneous.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. The expected data, based on the analysis of structurally similar compounds, are presented below.[6]
Expected Spectroscopic Data
| Technique | Expected Data | Assignment |
| FT-IR (cm⁻¹) | 1610-1580 (m), 1480-1450 (m), 1250-1200 (m), 1100-1000 (s), 850-800 (s), 750-700 (s) | C=C Aromatic Stretch, Aromatic Ring Vibrations, C-N Stretch, C-F Stretch, C-H Out-of-plane Bend, C-Cl Stretch |
| ¹H NMR (in CDCl₃) | ~8.0-8.2 (s, 2H) | Aromatic protons (H-5 and H-8) |
| ¹³C NMR (in CDCl₃) | ~150-155 (d, J≈250 Hz), ~145, ~140, ~120 (d, J≈20 Hz) | C-F, C-Cl, C=N, Aromatic C-H |
| ¹⁹F NMR (in CDCl₃) | -130 to -140 (s) | Aromatic C-F |
| Mass Spec (EI) | m/z 234 (M⁺), 236 (M+2⁺), 238 (M+4⁺) | Molecular ion peaks showing characteristic chlorine isotope pattern |
Analytical Workflow for Structural Validation
The process of confirming the successful synthesis and purification of the target compound follows a logical sequence of analytical tests.
Caption: Workflow for analytical characterization.
Applications in Research and Drug Development
Quinoxaline derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[9][10]
Potential applications of this compound include:
-
Intermediate for Kinase Inhibitors: The electron-deficient nature of the quinoxaline core makes it a suitable scaffold for developing kinase inhibitors, which are crucial in oncology research.[3][11] The chlorine atoms at the 2 and 3 positions are excellent leaving groups, allowing for nucleophilic substitution reactions to introduce diverse functionalities and build libraries of potential drug candidates.
-
Building Block for Agrochemicals: Similar to their role in pharmaceuticals, quinoxaline derivatives are used in the development of novel pesticides and herbicides.[7]
-
Precursor for Organic Electronic Materials: The rigid, aromatic structure of the quinoxaline system is beneficial for creating organic semiconductors and electroluminescent materials. The halogen substituents can be used to tune the electronic properties of these materials.[12]
The unique combination of chloro and fluoro substituents on the quinoxaline scaffold makes this compound a highly valuable and reactive intermediate for further chemical exploration.
Safety and Handling
As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
-
PubChem. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. Available from: [Link]
-
PrepChem.com. Synthesis of 2,3-bis(bromomethyl)-6,7-dichloro-quinoxaline. Available from: [Link]
-
AbMole. This compound. Available from: [Link]
-
ZaiQi Bio-Tech. 2,3-dichloro-6-methoxyquinoxaline. Available from: [Link]
-
TEB E-Kütüphane. SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Available from: [Link]
-
Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Available from: [Link]
-
PubChem. 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one. Available from: [Link]
-
ResearchGate. Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. Available from: [Link]
-
MDPI. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Available from: [Link]
-
NIH. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available from: [Link]
-
University of Pretoria. data reports 6,8-Dichloro-3-(pyridin-2-yl). Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
Sources
- 1. This compound | 91895-30-6 | AbMole [abmole.cn]
- 2. 91895-30-6|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
- 10. jelsciences.com [jelsciences.com]
- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2,3-Dichloro-6,7-difluoroquinoxaline
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-dichloro-6,7-difluoroquinoxaline, a key building block in the development of pharmaceuticals and advanced materials. In the absence of extensive published quantitative solubility data, this document establishes a predicted solubility profile based on the compound's physicochemical properties and structural analogs. A detailed, field-proven experimental protocol for determining thermodynamic solubility using the shake-flask method is provided to empower researchers in generating precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to support their work with this versatile quinoxaline derivative.
Introduction: The Significance of this compound
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] this compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential anti-cancer and anti-inflammatory agents.[1] The solubility of this compound is a critical parameter that influences its utility in various applications. In drug development, solubility directly impacts bioavailability and formulation strategies.[2][3][4] For materials science, controlled solubility is essential for solution-phase processing and fabrication of organic electronic devices.
This guide will first explore the predicted physicochemical properties of this compound to build an expected solubility profile. Subsequently, a robust, step-by-step experimental protocol for accurate solubility determination will be detailed, followed by a discussion on the interpretation and importance of the obtained data.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₈H₂Cl₂F₂N₂ | ChemUniverse[5] |
| Molecular Weight | 235.02 g/mol | ChemUniverse[5] |
| Predicted XLogP3 | ~3.5 - 4.5 | Based on analogs like 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (XLogP3 = 4.3)[6] and 2,3-dihydroxy-6,7-dichloroquinoxaline (XLogP3 = 1.5).[7] The presence of two chlorine and two fluorine atoms suggests significant lipophilicity. |
| Melting Point | Likely a crystalline solid with a relatively high melting point. | Halogenated aromatic compounds are typically crystalline solids. The planar structure may allow for efficient crystal packing. |
| Polar Surface Area | ~25.8 Ų | Based on the two nitrogen atoms in the quinoxaline ring. |
Expected Solubility Profile:
Based on the predicted physicochemical properties, the following solubility profile is anticipated:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The polar nature of the quinoxaline core should facilitate interactions with these solvents.
-
Moderate Solubility: In chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in ethers such as tetrahydrofuran (THF) and dioxane.
-
Low to Moderate Solubility: In alcohols like methanol and ethanol. Hydrogen bonding capabilities are limited, which may restrict solubility in protic solvents.
-
Low Solubility: In nonpolar aromatic solvents like toluene and benzene.
-
Very Low to Insoluble: In nonpolar aliphatic hydrocarbons such as hexane and heptane.
-
Practically Insoluble: In water. The high predicted logP value indicates significant hydrophobicity.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain accurate and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Step-by-step workflow of the shake-flask method.
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume of the selected solvent. A magnetic stir bar should also be added to each vial.
-
The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered samples and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions (peak area vs. concentration).
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the filtered samples.
-
The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethylformamide (DMF) | [Insert experimental data] | [Insert experimental data] |
| Dimethyl Sulfoxide (DMSO) | [Insert experimental data] | [Insert experimental data] |
| Dichloromethane (DCM) | [Insert experimental data] | [Insert experimental data] |
| Tetrahydrofuran (THF) | [Insert experimental data] | [Insert experimental data] |
| Methanol | [Insert experimental data] | [Insert experimental data] |
| Toluene | [Insert experimental data] | [Insert experimental data] |
| Hexane | [Insert experimental data] | [Insert experimental data] |
| Water | [Insert experimental data] | [Insert experimental data] |
Understanding Thermodynamic vs. Kinetic Solubility:
It is crucial to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic solubility , as determined by the shake-flask method, is the true equilibrium solubility of the most stable crystalline form of the compound.[10][11]
-
Kinetic solubility is often measured in high-throughput screening and refers to the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[12][13] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state or the solubility of a less stable amorphous form.[10][11][13]
For applications requiring long-term stability in solution, such as in formulations or for certain chemical reactions, the thermodynamic solubility is the more relevant parameter.
Conclusion and Future Directions
While direct, published solubility data for this compound is currently limited, this guide provides a robust framework for both predicting its solubility profile and experimentally determining it with high accuracy. The provided shake-flask protocol is a self-validating system that, when executed correctly, will yield reliable thermodynamic solubility data.
Accurate solubility data is indispensable for the rational design of synthetic routes, the development of effective drug delivery systems, and the fabrication of advanced materials. Researchers are strongly encouraged to utilize the methodologies outlined in this guide to generate the necessary data for their specific applications, thereby accelerating the progress of their research and development efforts.
References
-
National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. PubChem Compound Database. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
UCLA. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Bajait, M. G., Ghatmale, R., & Mundhe, B. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. Retrieved from [Link]
-
Anselmo, H. A., & Razzak, M. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(2), 46-49. Retrieved from [Link]
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 543–547. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 543–547. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ameri, M. H., Al-Masoudi, N. A., & Al-Ghorbani, M. F. (2024). 2,4-dichloro-6-(1,4,5-triphenyl-1 H -imidazol-2-yl) phenol: synthesis, DFT analysis, Molecular docking, molecular dynamics, ADMET properties against COVID-19 main protease (Mpro: 6WCF/6Y84/6LU7). RSC Advances, 14(22), 15881-15897. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6,8-Dichloro-3-(pyridin-2-yl)quinoxaline. PubChem Compound Database. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxy-6,7-dichloroquinoxaline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one. PubChem Compound Database. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. This compound [Q06662] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 6. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroxy-6,7-dichloroquinoxaline | C8H4Cl2N2O2 | CID 1845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2,3-Dichloro-6,7-difluoroquinoxaline: A Technical Guide
An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Quinoxalines
Quinoxalines are a class of heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its chemical and physical characteristics, leading to the development of novel therapeutic agents and functional materials. 2,3-Dichloro-6,7-difluoroquinoxaline, a halogenated derivative, presents a promising building block for the synthesis of more complex molecules with potential applications in drug discovery and organic electronics. The presence of chlorine and fluorine atoms can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the spectroscopic properties and a probable synthetic route for this compound, based on established chemical principles and data from analogous compounds.
Molecular Structure and Properties
Chemical Structure:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 6,7-difluoroquinoxaline-2,3-dione
-
To a solution of 4,5-difluoro-1,2-phenylenediamine in an appropriate solvent (e.g., aqueous HCl), add an equimolar amount of oxalic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the crude 6,7-difluoroquinoxaline-2,3-dione.
Step 2: Synthesis of this compound
-
In a round-bottom flask, combine the crude 6,7-difluoroquinoxaline-2,3-dione with an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring by TLC.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Data and Interpretation (Predicted and Analogous)
Due to the lack of publicly available experimental spectra for this compound, the following data is based on predictions and comparison with closely related, structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the key techniques for characterization.
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Singlet or narrow multiplet | 2H | H-5, H-8 |
Rationale: The two protons on the benzene ring (H-5 and H-8) are in a chemically equivalent environment, leading to a single resonance. The electron-withdrawing effects of the fluorine and chlorine atoms, as well as the pyrazine ring, would shift this signal downfield. The coupling between the protons and the adjacent fluorine atoms would likely result in a narrow multiplet.
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 (d) | C-6, C-7 |
| ~142 - 145 | C-2, C-3 |
| ~138 - 140 (d) | C-4a, C-8a |
| ~118 - 120 (d) | C-5, C-8 |
Rationale: The carbons directly attached to the highly electronegative fluorine atoms (C-6 and C-7) are expected to be significantly deshielded and appear at the lowest field, showing a large coupling constant (¹JCF). The carbons bearing chlorine atoms (C-2 and C-3) will also be downfield. The bridgehead carbons (C-4a and C-8a) and the proton-bearing carbons (C-5 and C-8) will appear at higher fields and will also exhibit coupling to the fluorine atoms.
¹⁹F NMR Spectroscopy (Predicted):
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -130 to -140 | Singlet or narrow multiplet | F-6, F-7 |
Rationale: The two fluorine atoms are in equivalent positions and are expected to give a single signal. The chemical shift is predicted based on typical values for fluoroaromatic compounds.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy helps to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1600 - 1450 | Medium - Strong | C=C and C=N stretching vibrations of the aromatic and pyrazine rings |
| 1300 - 1100 | Strong | C-F stretching vibrations |
| 800 - 700 | Strong | C-Cl stretching vibrations |
| 900 - 800 | Medium - Strong | C-H out-of-plane bending for the isolated aromatic protons |
Rationale: The spectrum is expected to be dominated by absorptions corresponding to the aromatic and heteroaromatic ring vibrations. Strong bands corresponding to the C-F and C-Cl bonds are also anticipated.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data:
| m/z (adduct) | Predicted Mass |
| [M+H]⁺ | 234.9636 |
| [M+Na]⁺ | 256.9455 |
| [M]⁺ | 233.9558 |
Source: PubChem [1] Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (a ratio of approximately 9:6:1 for M, M+2, and M+4 peaks) would be a key diagnostic feature.
Conclusion
References
- Rasayan J. Chem. 2020, 13(2), 1037-1041. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [URL: https://rasayanjournal.co.in/admin/php/upload/21_pdf.pdf]
- BenchChem. A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline. [URL: https://www.benchchem.com/product/b2134]
- CN108191778B. Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling. [URL: https://patents.google.
- TEB E-Kütüphane. SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. 2004, 33(2), 85-94. [URL: http://e-kutuphane.teb.org.tr/pdf/fabadergisi/2004-2/fabadergisi-2004-33-2-85-94.pdf]
- BenchChem. Technical Support Center: Synthesis of 2-Chloro-6,7-difluoroquinoxaline. [URL: https://www.benchchem.com/product/b2134]
- BenchChem. Application Notes and Protocols: Incorporation of 6,7-Dichloro-2,3-diphenylquinoxaline into Polymer Synthesis. [URL: https://www.benchchem.com/product/b2134]
- BenchChem. A Technical Guide to the Initial Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline via Condensation Reaction. [URL: https://www.benchchem.com/product/b2134]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10681230]
Sources
2,3-Dichloro-6,7-difluoroquinoxaline safety and handling
An In-Depth Technical Guide to the Safe Handling of 2,3-Dichloro-6,7-difluoroquinoxaline
Authored by a Senior Application Scientist
Disclaimer: This guide has been prepared based on available safety data for structurally similar compounds, primarily 2,3-dichloroquinoxaline. Specific safety and toxicological data for this compound are limited. Therefore, this compound should be handled with the utmost care, assuming it possesses similar or potentially greater hazards than its analogues. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction and Chemical Profile
This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceuticals, including potential anti-cancer agents, and advanced organic materials makes it a valuable intermediate for researchers.[1] The presence of reactive chlorine atoms and the electron-withdrawing fluorine substituents on the quinoxaline core dictates its chemical reactivity and, concurrently, its potential biological activity and associated hazards. This guide provides a comprehensive overview of the essential safety protocols and handling procedures required to work with this compound in a research and development setting.
Chemical Identity and Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₂Cl₂F₂N₂ | N/A |
| Molecular Weight | 235.02 g/mol | N/A |
| Appearance | Likely a solid (Beige for the analogue 2,3-dichloroquinoxaline) | [2][3] |
| Melting Point | 150 - 155 °C / 302 - 311 °F (for 2,3-dichloroquinoxaline) | [3] |
| Solubility | No data available; likely soluble in common organic solvents. | [3] |
| Stability | Stable under normal laboratory conditions. | [2][3] |
| Reactivity | Incompatible with strong oxidizing agents. | [2][3] |
Hazard Identification and Toxicological Assessment
Based on data from its close analogue, 2,3-dichloroquinoxaline, this compound is classified as hazardous.[3][4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Statements:
Toxicological Summary: The primary hazards are acute oral toxicity, and irritation to the skin, eyes, and respiratory system.[2][4] The LD50 (oral, rat) for the analogue 2,3-dichloroquinoxaline is 195 mg/kg, classifying it as toxic.[3] Chronic exposure effects have not been thoroughly investigated.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] The workspace should be equipped with an eyewash station and a safety shower in close proximity.[2][3]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent accidental exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[3] |
| Skin Protection | Nitrile gloves (inspect before use), lab coat. | Prevents skin contact which can cause irritation.[3][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when dusts are generated or if working outside a fume hood.[3][4] |
Standard Operating Procedure: Weighing and Solution Preparation
This protocol outlines the safe handling steps for a common laboratory task. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.
Step 1: Preparation and Pre-Work Checklist
-
Action: Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Causality: Establishes the primary barrier against accidental contact.
-
Action: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Causality: Guarantees containment of any airborne particles.
-
Action: Assemble all necessary equipment (analytical balance, weigh paper, spatula, vial with a screw cap, DMSO, and pipettes) inside the fume hood.
-
Causality: Minimizes movement of the hazardous material outside the controlled environment.
Step 2: Weighing the Compound
-
Action: Carefully transfer an approximate amount of the compound onto weigh paper using a clean spatula. Avoid creating dust.
-
Causality: Gentle handling prevents the generation of inhalable dust particles.[4]
-
Action: Place the weigh paper on the analytical balance and record the weight. Adjust the amount carefully to reach the target of 100 mg.
-
Causality: Ensures accurate measurement for experimental reproducibility while maintaining containment.
Step 3: Solution Preparation
-
Action: Carefully transfer the weighed solid into the labeled vial.
-
Causality: Direct transfer minimizes the risk of spillage.
-
Action: Using a pipette, add 10 mL of DMSO to the vial.
-
Causality: Dissolving the solid reduces the risk of dust exposure for subsequent handling.
-
Action: Secure the cap tightly and vortex or sonicate until the solid is fully dissolved.
-
Causality: Ensures a homogenous solution for accurate downstream applications.
Step 4: Cleanup and Waste Disposal
-
Action: Dispose of the used weigh paper and any contaminated consumables in a designated solid hazardous waste container.
-
Causality: Proper segregation of waste is crucial for safe disposal.[2][4]
-
Action: Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., ethanol) and dispose of the wipes in the solid hazardous waste container.
-
Causality: Decontaminates surfaces to prevent cross-contamination and future exposures.
-
Action: Remove gloves using the proper technique (without touching the outer surface) and dispose of them. Wash hands thoroughly.[4]
-
Causality: Prevents inadvertent skin exposure after the procedure is complete.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
Emergency Response Workflow
Caption: Workflow for First Aid Response to Exposure.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, call a POISON CENTER or doctor.[2]
-
If on Skin: Immediately wash off with plenty of soap and water while removing all contaminated clothing.[2][3] If skin irritation occurs, get medical advice.[4]
-
If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[2][3]
-
If Swallowed: Immediately call a POISON CENTER or doctor.[2][4] Rinse mouth with water.[2][4] Never give anything by mouth to an unconscious person.[2]
Storage, Spills, and Disposal
Proper long-term management of the chemical is essential for laboratory safety.
Storage
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] The storage area should be locked and accessible only to authorized personnel.[2][4]
Spill Management
In case of a spill:
-
Evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2][4]
-
Clean the affected area thoroughly.[4]
Waste Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][6] Do not let the product enter drains.[4][7]
Conclusion
This compound is a valuable research chemical that demands rigorous safety protocols. By understanding its potential hazards, utilizing appropriate engineering controls and PPE, and adhering to established procedures for handling, storage, and disposal, researchers can mitigate risks and maintain a safe laboratory environment. The causality-driven approach outlined in this guide serves as a foundation for building a robust safety culture when working with this and other potent chemical intermediates.
References
-
Title: SAFETY DATA SHEET for 2,3-Dichloroquinoxaline Source: Alfa Aesar URL: [Link]
-
Title: MSDS of 2,6-Dichloroquinoxaline Source: Angene URL: [Link]
Sources
2,3-Dichloro-6,7-difluoroquinoxaline: A Versatile Scaffold for Bioactive Compound Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoxaline core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on a particularly promising derivative: 2,3-dichloro-6,7-difluoroquinoxaline. The strategic placement of reactive chloro groups at the 2 and 3-positions, combined with the electron-withdrawing difluoro substitutions on the benzene ring, renders this molecule a highly versatile building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, chemical reactivity, and potential as a bioactive scaffold, with a particular emphasis on its application in the development of kinase inhibitors and anticancer agents. Detailed experimental protocols, structure-activity relationship (SAR) insights, and data presentation are included to empower researchers in their drug discovery endeavors.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in the pharmaceutical industry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The planar aromatic structure of the quinoxaline ring system allows for effective interaction with various biological targets, often through π-π stacking and hydrogen bonding.
The versatility of the quinoxaline scaffold lies in the ease with which it can be functionalized at various positions, particularly at the 2 and 3-positions of the pyrazine ring. This allows for the modulation of its physicochemical properties and the introduction of pharmacophores to target specific biological pathways.
The Unique Potential of this compound
The subject of this guide, this compound, presents a unique combination of chemical features that make it an exceptionally valuable starting material for drug discovery:
-
Reactive Handles: The two chlorine atoms at the 2 and 3-positions serve as excellent leaving groups for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, enabling the rapid generation of diverse chemical libraries.
-
Modulation of Electronics: The two fluorine atoms at the 6 and 7-positions are strongly electron-withdrawing. This electronic perturbation significantly influences the reactivity of the chloro groups and can enhance the binding affinity of the final compounds to their biological targets. Fluorine substitution is also a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.
-
Scaffold Rigidity: The rigid, planar structure of the quinoxaline core provides a well-defined orientation for the appended functional groups, which is crucial for specific interactions with the binding sites of proteins, such as kinases.
Synthesis of the this compound Core
The synthesis of this compound is a multi-step process that begins with the commercially available 1,2-difluorobenzene. The overall synthetic pathway is outlined below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 4,5-Difluoro-1,2-phenylenediamine (C)
Causality: The synthesis of the key intermediate, 4,5-difluoro-1,2-phenylenediamine, is achieved through a two-step process involving nitration followed by reduction. The nitration introduces nitro groups ortho to each other, which are then reduced to the corresponding amines.
Step 1: Nitration of 1,2-Difluorobenzene (A to B)
-
To a stirred mixture of concentrated sulfuric acid (100 mL) and concentrated nitric acid (50 mL) cooled to 0 °C, slowly add 1,2-difluorobenzene (20 g, 0.175 mol).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to afford 4,5-difluoro-1,2-dinitrobenzene.
Step 2: Reduction of 4,5-Difluoro-1,2-dinitrobenzene (B to C)
-
To a mixture of 4,5-difluoro-1,2-dinitrobenzene (10 g, 0.049 mol) in ethanol (200 mL), add iron powder (27 g, 0.48 mol) and concentrated hydrochloric acid (5 mL).
-
Heat the mixture to reflux and stir vigorously for 6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot solution through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4,5-difluoro-1,2-phenylenediamine as a solid.
Detailed Experimental Protocol: Synthesis of this compound (E)
Causality: The quinoxaline ring system is formed via a condensation reaction between the diamine and a dicarbonyl compound, in this case, oxalic acid. The resulting dione is then chlorinated to yield the final product.
Step 3: Condensation of 4,5-Difluoro-1,2-phenylenediamine with Oxalic Acid (C to D)
-
A mixture of 4,5-difluoro-1,2-phenylenediamine (5 g, 0.035 mol) and oxalic acid dihydrate (5.2 g, 0.041 mol) in 4 M hydrochloric acid (50 mL) is heated at 100 °C for 4 hours.
-
The reaction mixture is cooled to room temperature.
-
The precipitate is collected by filtration, washed with water, and dried to give 6,7-difluoroquinoxaline-2,3-dione.
Step 4: Chlorination of 6,7-Difluoroquinoxaline-2,3-dione (D to E)
-
A mixture of 6,7-difluoroquinoxaline-2,3-dione (3 g, 0.015 mol) and phosphorus oxychloride (30 mL) is heated at reflux for 12 hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice.
-
The resulting solid is filtered, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford this compound.
This compound as a Scaffold for Kinase Inhibitors
Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Quinoxaline derivatives have been extensively explored as kinase inhibitors.[5] The this compound scaffold is an excellent starting point for the design of novel kinase inhibitors due to the ability to introduce substituents that can interact with key residues in the ATP-binding pocket of kinases.
Caption: Workflow for developing kinase inhibitors from the core scaffold.
Proposed Derivatization Strategy
A common strategy for developing kinase inhibitors is to introduce a larger, often heterocyclic, group at the 2-position and a smaller, flexible amine at the 3-position. This allows the molecule to mimic the hinge-binding motif of ATP.
Exemplary Protocol: Synthesis of a Mono-amino, Mono-aryl Quinoxaline Derivative
-
To a solution of this compound (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF), add a substituted aniline (1.1 mmol) and a base such as diisopropylethylamine (DIPEA) (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), add a second nucleophile, for example, a primary or secondary amine (1.2 mmol), and continue stirring at a slightly elevated temperature (e.g., 60 °C) for another 12 hours.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 2,3-disubstituted quinoxaline derivative.
Hypothetical Screening Data and SAR Analysis
To illustrate the potential of this scaffold, a hypothetical library of derivatives was designed and screened against a panel of cancer-related kinases. The results are summarized in the table below.
| Compound ID | R1 (at C2) | R2 (at C3) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| GFQ-1 | -Cl | -Cl | >10,000 | >10,000 |
| GFQ-2 | 4-methoxyanilino | -Cl | 2,500 | 5,800 |
| GFQ-3 | 4-methoxyanilino | morpholino | 850 | 1,200 |
| GFQ-4 | 3-chloroanilino | morpholino | 320 | 650 |
| GFQ-5 | 3-chloroanilino | N-methylpiperazino | 150 | 280 |
| GFQ-6 | 4-(pyridin-4-yl)anilino | N-methylpiperazino | 25 | 55 |
Structure-Activity Relationship (SAR) Insights:
-
The unsubstituted dichloro starting material (GFQ-1 ) is inactive, highlighting the necessity of derivatization.
-
Substitution at the 2-position with an aniline derivative (GFQ-2 ) confers weak activity.
-
Addition of a second substituent at the 3-position (GFQ-3 ) significantly improves potency.
-
Electron-withdrawing groups on the aniline ring (GFQ-4 ) appear to be favorable for binding to Kinase A.
-
The nature of the amine at the 3-position also plays a crucial role, with the N-methylpiperazine group (GFQ-5 ) showing better activity than the morpholino group.
-
The introduction of a pyridine ring on the C2 substituent (GFQ-6 ) dramatically increases potency against both kinases, likely due to additional hydrogen bonding interactions within the kinase active site.
Anticancer Potential and Proposed Mechanism of Action
The potent kinase inhibition observed in our hypothetical screen suggests that derivatives of this compound could function as effective anticancer agents. Many established anticancer drugs target kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: Proposed mechanism of action for a GFQ-derived kinase inhibitor.
In Vitro Anticancer Activity Assessment
Protocol: MTT Assay for Cell Viability
-
Seed cancer cells (e.g., a lung or breast cancer cell line) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized quinoxaline derivatives (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of novel bioactive compounds. Its unique chemical features allow for the efficient synthesis of diverse libraries of derivatives with the potential to target a wide range of biological processes. The insights provided in this guide, including detailed synthetic protocols and a framework for SAR analysis, are intended to facilitate the exploration of this exciting chemical space. Future research should focus on the synthesis and screening of a broad range of derivatives to identify lead compounds with potent and selective activity against various therapeutic targets. Further optimization of these leads for their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.
References
- Ali, M. A., et al. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 445-458.
- El-Gaby, M. S. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7687.
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
- Gross, S., et al. (2015). Targeting cancer with kinase inhibitors.
- Zarranz, B., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721.
Sources
- 1. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic and Steric Effects of 2,3-Dichloro-6,7-difluoroquinoxaline: A Versatile Scaffold for Research and Development
Executive Summary: This guide provides an in-depth analysis of 2,3-dichloro-6,7-difluoroquinoxaline, a key heterocyclic building block in modern chemistry. We will dissect the intricate interplay of electronic and steric effects imparted by its unique substitution pattern. The presence of two nitrogen atoms in the quinoxaline core, combined with the potent electron-withdrawing properties of four halogen atoms, renders the molecule a highly electrophilic scaffold. The chlorine atoms at the C2 and C3 positions serve as excellent leaving groups, activating the molecule for a range of nucleophilic aromatic substitution (SNAr) reactions. Concurrently, the fluorine atoms at C6 and C7 positions enhance this electron deficiency and can improve the metabolic stability and binding characteristics of derivative compounds. This document explores the fundamental principles governing its reactivity, outlines its applications in medicinal chemistry and materials science, and provides detailed experimental protocols for its synthetic manipulation and characterization.
Introduction to the Quinoxaline Core
Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural basis for a vast array of molecules with significant biological and material properties.[1][2] The rigid, aromatic quinoxaline system, an isomer of quinazoline, is a valuable scaffold in drug discovery, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] In materials science, the electron-deficient nature of the quinoxaline ring makes it a prime candidate for developing high-performance polymers, dyes, and electroluminescent materials.[3][5][6]
This compound stands out due to its pronounced and well-defined reactivity. The strategic placement of two distinct types of halogens on the aromatic core creates a molecule that is both stable and highly amenable to functionalization, making it an ideal starting point for constructing complex molecular architectures.
Analysis of Electronic Properties
The reactivity of this compound is overwhelmingly dictated by its electronic landscape. This is a result of the cumulative electron-withdrawing effects of the pyrazine ring nitrogens and the four halogen substituents.
Inductive and Resonance Effects:
-
Pyrazine Ring: The two nitrogen atoms in the quinoxaline core are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the entire ring system. This significantly lowers the electron density of the carbon atoms, particularly C2 and C3.
-
Chlorine Substituents (C2, C3): The chlorine atoms are strongly electron-withdrawing via induction (-I effect) due to their electronegativity. While they possess lone pairs that could participate in a weak +R (resonance) effect, the inductive effect is dominant, further increasing the electrophilicity of the C2 and C3 positions. Crucially, they function as effective leaving groups in nucleophilic substitution reactions.[7]
-
Fluorine Substituents (C6, C7): As the most electronegative element, fluorine exerts a powerful -I effect on the benzo portion of the ring system. This effect enhances the overall stability of the molecule and can favorably modulate the properties of downstream products, such as increasing metabolic stability in drug candidates.[5] The presence of fluorine can create regions of high electrophilicity, facilitating certain reactions.[8]
This combination of effects makes the C2 and C3 positions exceptionally electron-poor and thus highly susceptible to attack by nucleophiles.
Caption: Inductive effects contributing to the electrophilicity of the core.
Molecular Orbital Analysis: Computational studies on structurally similar quinoxaline derivatives confirm these empirical observations.[9] The strong electron-withdrawing groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A low-energy LUMO indicates that the molecule is a strong electron acceptor, or electrophile. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is also a key determinant of reactivity.[8] For this compound, the LUMO is primarily localized on the pyrazine portion of the ring, reinforcing the notion that nucleophilic attack will occur at the C2 and C3 positions.
Analysis of Steric Effects
While electronic effects are paramount, steric considerations can influence the kinetics and regioselectivity of reactions involving this scaffold.
-
Influence of Substituents: Chlorine has a larger van der Waals radius than fluorine. The chlorine atoms at the C2 and C3 positions present a moderate steric barrier to incoming nucleophiles. This is generally not prohibitive for small to medium-sized nucleophiles (e.g., ammonia, simple amines, thiols) but can slow down reactions with very bulky reagents (e.g., tertiary amines, sterically hindered secondary amines).
-
Impact on Regioselectivity: In cases where a bis-nucleophile is used or a stepwise functionalization is performed, the steric hindrance from the first substituent can influence the position of the second attack. However, given that both C2 and C3 positions are electronically equivalent and activated, this effect is often minimal unless the first introduced group is exceptionally large.
-
Fluorine Atoms: The fluorine atoms at C6 and C7 are small and do not impose any significant steric hindrance on reactions occurring at the C2 and C3 positions. Their influence is almost exclusively electronic.
Key Applications and Synthetic Utility
The primary utility of this compound is as an electrophilic building block for the synthesis of 2,3-disubstituted quinoxaline derivatives via Nucleophilic Aromatic Substitution (SNAr).
Core Reaction: Nucleophilic Aromatic Substitution (SNAr) The SNAr reaction is the cornerstone of this molecule's chemistry. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 or C3 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the chloride ion is eliminated to restore aromaticity.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applications in Medicinal Chemistry This scaffold is instrumental in developing novel therapeutic agents. The ability to easily introduce two different nucleophiles allows for the creation of large libraries of compounds for screening.
| Derivative Class | Therapeutic Target/Activity | Reference Context |
| Quinoxaline-imidazole derivatives | Anticancer (Melanoma) | The quinoxaline core is a known scaffold for potent anticancer agents.[4] |
| Substituted Aminoquinoxalines | Antimicrobial, Antifungal | Halogenated quinoxalines are precursors to compounds with activity against various pathogens.[5][10] |
| Quinoxaline-based Kinase Inhibitors | Anticancer (Enzyme Inhibition) | The rigid structure is ideal for targeting the ATP-binding pocket of kinases.[3] |
| PARP-1 Inhibitors | Anticancer | Quinoxaline scaffolds can serve as bio-isosteres for other heterocyclic systems in enzyme inhibitors.[11][12] |
Applications in Materials Science The electron-accepting nature and rigid structure of the 2,3-disubstituted-6,7-difluoroquinoxaline core are highly desirable for advanced materials.
-
Conjugated Polymers: It can be used as an electron-acceptor monomer in polymerization reactions (e.g., Suzuki or Stille coupling after conversion of the chloro groups) to create polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[6]
-
Corrosion Inhibitors: Quinoxaline derivatives have been shown to be effective corrosion inhibitors for metals, attributable to their ability to adsorb onto the metal surface through heteroatoms and π-electrons.[8][13][14]
Experimental Protocols
Protocol 1: Synthesis of a 2,3-Diamino-6,7-difluoroquinoxaline via SNAr
This protocol describes a general method for the di-substitution of the title compound with a primary amine.
Materials and Reagents:
-
This compound
-
Primary Amine (e.g., benzylamine, 4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dipotassium carbonate (K₂CO₃, 2.5 equivalents)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized Water
Instrumentation:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), K₂CO₃ (2.5 eq), and the primary amine (4.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting quinoxaline.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2,3-diamino-6,7-difluoroquinoxaline.
Caption: Workflow for the synthesis and purification of a substituted quinoxaline.
Protocol 2: Expected Spectroscopic Data
While experimental data should always be acquired for novel compounds, the following table outlines the expected spectroscopic characteristics for the parent compound, this compound, based on analyses of similar halogenated quinoxalines.[15]
| Spectroscopic Method | Expected Data | Assignment |
| ¹H NMR (in CDCl₃) | ~8.0-8.2 ppm (t, J ≈ 9 Hz) | Aromatic H-5 and H-8 protons, appearing as a triplet-like signal due to coupling with two adjacent fluorine atoms. |
| ¹³C NMR (in CDCl₃) | ~150-155 ppm (d) | C-F carbons (C6, C7), showing a large coupling constant with fluorine. |
| ~140-145 ppm | C-Cl carbons (C2, C3). | |
| ~130-135 ppm | Quaternary carbons of the benzo ring (C5a, C8a). | |
| ~115-120 ppm (t) | C-H carbons (C5, C8), showing smaller coupling to fluorine. | |
| ¹⁹F NMR (in CDCl₃) | -120 to -140 ppm (m) | Aromatic fluorine atoms. |
| FT-IR (KBr Pellet) | 1600-1550 cm⁻¹ | C=N and C=C aromatic stretching vibrations. |
| 1250-1100 cm⁻¹ | Strong C-F stretching vibrations. | |
| 800-700 cm⁻¹ | C-Cl stretching vibrations. |
Conclusion
This compound is a textbook example of how substituent effects can be harnessed for synthetic advantage. The powerful, synergistic electron-withdrawing properties of the quinoxaline nitrogens and the four halogen atoms create a highly electrophilic core. This electronic activation, coupled with the presence of two excellent chlorine leaving groups, makes the molecule an exceptionally versatile platform for building complex, functional molecules through nucleophilic aromatic substitution. While steric factors play a minor role, it is the predictable and potent electronic character of this scaffold that establishes its importance for professionals in drug development, materials science, and organic synthesis.
References
- Smolecule. (n.d.). Buy 2,3-Dichloro-6-fluoro-7-nitroquinoxaline.
- Chem-Impex. (n.d.). 2,3-Dichloro-6,7-dimethylquinoxaline.
- BenchChem. (2025). Spectroscopic Profile of 6,7-Dichloroquinoxaline-2,3-dione: An In-depth Technical Guide.
- TEB E-Kütüphane. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES.
- PubChem. (n.d.). 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline.
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
- AbMole. (n.d.). This compound.
- Sajjadifar, N., et al. (2025). DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. Progress in Chemical and Biochemical Research, 8(2), 123-141.
- Progress in Chemical and Biochemical Research. (2025). DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline.
- BenchChem. (2025). Application Notes and Protocols: 6,7-Dichloro-2,3-diphenylquinoxaline as a Building Block for Nitrogen-Containing Heterocycles.
- Al-Sheikh, Y. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections.
- MDPI. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.
- ResearchGate. (2025). Chemistry of 2,3-Dichloroquinoxalines.
- Semantic Scholar. (2004). synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted- quinoxaline derivatives.
- ResearchGate. (2025). DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel.
- PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.
- ResearchGate. (2024). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis.
- ResearchGate. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.
- The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of 6,7-Dichloro-2,3-diphenylquinoxaline into Polymer Synthesis.
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 2,3-Dichloro-6-fluoro-7-nitroquinoxaline [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2,3-Dichloro-6,7-difluoroquinoxaline Derivatives
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant pharmacological and material science applications.[1][2][3] Their rigid, aromatic framework is a versatile scaffold found in various therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[4][5] The biological activity of these compounds is often attributed to their ability to intercalate with DNA or inhibit key enzymes in various signaling pathways.[6]
Within this class, 2,3-dichloro-6,7-difluoroquinoxaline stands out as a particularly valuable building block. The presence of two reactive chlorine atoms at the 2 and 3-positions, activated by the electron-withdrawing pyrazine ring and the fluoro groups on the benzene ring, makes it an ideal substrate for sequential nucleophilic aromatic substitution (SNAr) reactions.[7][8] This allows for the controlled and diverse introduction of various functional groups, enabling the construction of large chemical libraries for drug discovery and the development of advanced functional materials.
This guide provides a comprehensive overview of the synthesis of the this compound core, followed by detailed, field-proven protocols for its derivatization with various nucleophiles.
Synthesis of the Core Intermediate: this compound
The most reliable and efficient synthesis of the title compound is a two-step process commencing from 4,5-difluoro-1,2-phenylenediamine. The initial step involves a condensation reaction to form the quinoxaline dione, which is subsequently chlorinated.
Workflow for Core Synthesis
Caption: Two-step synthesis of the this compound core.
Protocol 2.1: Synthesis of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione
This protocol describes the cyclocondensation reaction to form the heterocyclic dione intermediate.
-
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
2M Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a 250 mL round-bottom flask, suspend 4,5-difluoro-1,2-phenylenediamine (1 eq.) and oxalic acid dihydrate (1.1 eq.) in 2M HCl (approx. 10 mL per gram of diamine).
-
Equip the flask with a reflux condenser and magnetic stir bar.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to promote precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 20 mL) to remove residual acid.
-
Dry the product under vacuum at 60 °C to a constant weight. The resulting 6,7-difluoroquinoxaline-2,3(1H,4H)-dione is typically a pale solid and can be used in the next step without further purification.
-
Protocol 2.2: Synthesis of this compound
This protocol details the chlorination of the dione intermediate using phosphorus oxychloride.[6][9]
-
Causality: Phosphorus oxychloride (POCl₃) serves as both a chlorinating agent and a dehydrating agent, efficiently converting the amide-like dione into the dichloroquinoxaline. A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction, though it often proceeds well without.
-
Materials:
-
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and gas trap (to handle HCl fumes)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water, releasing HCl gas.
-
To a round-bottom flask, add 6,7-difluoroquinoxaline-2,3(1H,4H)-dione (1 eq.) and slowly add an excess of phosphorus oxychloride (approx. 5-10 eq. by volume).
-
Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a dilute NaOH solution).
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The solution should become homogeneous. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of crushed ice/water with vigorous stirring. This will quench the excess POCl₃. Perform this step slowly to control the exothermic reaction.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, washing with cold water.
-
Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution to neutralize any remaining acid, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from ethanol or isopropanol to obtain pure this compound as a crystalline solid.
-
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The dual chlorine substituents at the C2 and C3 positions are highly susceptible to displacement by a wide range of nucleophiles. The reaction proceeds via a stepwise addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6]
General Mechanism of SNAr
Caption: Stepwise mechanism for SNAr on the quinoxaline core.
The first substitution is generally facile. The introduction of an electron-donating nucleophile at the C2 position can slightly deactivate the ring, making the second substitution at C3 require more forcing conditions (e.g., higher temperature or longer reaction time).[8] This differential reactivity can be exploited to synthesize asymmetrically substituted derivatives by using two different nucleophiles sequentially.
Protocols for SNAr Derivatization
The following protocols provide a general framework for reacting the dichloro-scaffold with common classes of nucleophiles. Optimization may be required for specific substrates.
Protocol 4.1: Reaction with Amine Nucleophiles
-
Causality: A base such as potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine, Et₃N) is required to neutralize the HCl generated during the reaction, driving it to completion. Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the base without hydrogen bonding to the nucleophile, enhancing its reactivity.
-
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Aniline, Piperidine) (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution)
-
Base: Anhydrous K₂CO₃ (1.5 eq.) or Et₃N (1.5 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve this compound (1 eq.) in DMF in a round-bottom flask.
-
Add the amine nucleophile (1.1 eq.) followed by the base (e.g., K₂CO₃, 1.5 eq.).
-
Heat the reaction mixture with stirring to 80-100 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction by TLC. Mono-substitution typically completes within 2-6 hours. For di-substitution, longer times or higher temperatures may be needed.
-
After completion, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
-
Protocol 4.2: Reaction with Thiol Nucleophiles
-
Causality: Thiols are potent nucleophiles, especially in their thiolate form. A base is used to deprotonate the thiol, generating the more reactive thiolate anion.
-
Materials:
-
This compound
-
Thiol (e.g., Thiophenol) (1.1 eq. or 2.2 eq.)
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Solvent: DMF or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flask under an inert atmosphere (N₂ or Ar), add the thiol (1.1 eq.) to a suspension of the base (1.2 eq.) in DMF. Stir for 15-20 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1 eq.) in DMF to the thiolate mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for 2-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Data Presentation: Representative SNAr Reactions
The following table summarizes typical reaction conditions and yields for the mono-substitution of this compound.
| Nucleophile | Reagents and Conditions | Product | Typical Yield (%) |
| Aniline | K₂CO₃, DMF, 100 °C, 6 h | 2-Anilino-3-chloro-6,7-difluoroquinoxaline | 85-95% |
| Piperidine | K₂CO₃, DMF, 80 °C, 4 h | 2-(Piperidin-1-yl)-3-chloro-6,7-difluoroquinoxaline | 90-98% |
| Benzylamine | Et₃N, EtOH, reflux, 5 h | 2-(Benzylamino)-3-chloro-6,7-difluoroquinoxaline | 80-90% |
| Thiophenol | K₂CO₃, DMF, 70 °C, 4 h | 2-Chloro-6,7-difluoro-3-(phenylthio)quinoxaline | 85-95% |
| Sodium Methoxide | MeOH, reflux, 3 h | 2-Chloro-6,7-difluoro-3-methoxyquinoxaline | 80-90% |
Data is representative and based on analogous systems; optimization for the specific 6,7-difluoro substrate is recommended.[2][7]
Analytical Characterization
The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure, including the position and number of substituents.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[2]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups in the molecule.[9]
-
Melting Point: A sharp melting point range is a good indicator of purity for crystalline solids.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 13(2), 1037-1041. [Link]
-
Paul, S., & Nandi, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(57), 36168-36187. [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
- Google Patents. (2021). CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling.
-
ResearchGate. (2024). Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. Retrieved from [Link]
-
TEB E-Kütüphane. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Retrieved from [Link]
-
Accounts of Chemical Research. (2012). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Retrieved from [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
-
MDPI. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAAr) Reactions of 2,3-Dichloro-6,7-difluoroquinoxaline
Introduction: The Quinoxaline Scaffold in Modern Chemistry
The quinoxaline core, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-deficient pyrazine ring make it an ideal building block for creating compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The subject of this guide, 2,3-Dichloro-6,7-difluoroquinoxaline, is a highly versatile intermediate. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, powerfully augmented by the two fluorine atoms on the benzene moiety, renders the C-2 and C-3 positions exceptionally electrophilic and ripe for nucleophilic aromatic substitution (SNAAr).[4]
This document provides an in-depth guide to the principles, applications, and detailed protocols for conducting SNAAr reactions on this substrate. We will explore the causality behind experimental choices, address the critical issue of regioselectivity, and provide validated, step-by-step procedures for researchers engaged in drug discovery and synthetic chemistry.
Core Principles: The Nucleophilic Aromatic Substitution (SNAAr) Mechanism
Unlike electrophilic substitutions common to electron-rich aromatic rings, SNAAr reactions proceed on electron-poor aromatic systems. The reaction is not a concerted Sₙ2 displacement, which is sterically impossible on an sp²-hybridized carbon, nor is it an Sₙ1 reaction, which would require the formation of a highly unstable aryl cation.[5][6]
Instead, the reaction follows a two-step addition-elimination mechanism .[6]
-
Addition Step: A nucleophile attacks one of the electron-deficient carbons (C-2 or C-3) bearing a leaving group (in this case, chlorine). This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[6] The stability of this intermediate is the linchpin of the reaction; it is significantly stabilized by the electron-withdrawing groups (the pyrazine nitrogens and the fluorine atoms) that delocalize the negative charge.[7]
-
Elimination Step: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.
The overall reactivity is profoundly influenced by the nature of the leaving group, the strength of the nucleophile, and the electronic properties of the aromatic ring.[7] For halogenated substrates, the leaving group ability in SNAAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend seen in Sₙ2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of fluorine.[7]
Caption: General mechanism of the SNAAr reaction.
Regioselectivity: Controlling Mono- vs. Di-substitution
With two identical leaving groups at the C-2 and C-3 positions, the initial reaction with one equivalent of a nucleophile will typically yield a mono-substituted product. Due to the symmetry of the 6,7-difluoro substitution, the C-2 and C-3 positions are electronically equivalent, leading to a single mono-substituted species.
However, the introduction of the first nucleophile alters the electronic landscape of the quinoxaline ring. If the nucleophile is an electron-donating group (e.g., an amino or alkoxy group), it will decrease the electrophilicity of the ring system, making the second substitution reaction significantly slower and requiring more forcing conditions (higher temperatures, stronger bases, or longer reaction times). Conversely, if the first nucleophile is itself electron-withdrawing, the second substitution may proceed more readily.
This electronic modulation is the key to controlling the reaction outcome:
-
For Mono-substitution: Use approximately one equivalent of the nucleophile under carefully controlled, milder conditions.
-
For Di-substitution: Use an excess of the nucleophile (≥ 2 equivalents) and more forcing conditions, such as higher temperatures or extended reaction times. Symmetrical di-substituted products are readily accessible this way. The synthesis of asymmetrical di-substituted products requires the sequential introduction of different nucleophiles, a process that leverages this differential reactivity.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Utility of 2,3-Dichloro-6,7-difluoroquinoxaline in Modern Medicinal Chemistry
Introduction: The Quinoxaline Scaffold and the Fluorine Advantage
In the landscape of contemporary drug discovery, the quinoxaline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The inherent aromatic and heterocyclic nature of quinoxaline provides a rigid framework amenable to diverse functionalization. The strategic introduction of specific substituents allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.
This technical guide focuses on a particularly valuable, yet underexplored, building block: 2,3-dichloro-6,7-difluoroquinoxaline . The presence of two chlorine atoms at the 2 and 3 positions provides reactive handles for the sequential introduction of various nucleophiles, enabling the rapid generation of compound libraries. Furthermore, the vicinal difluoro substitution on the benzene ring is not merely an inert decoration. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[2] This guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, equipping researchers with the knowledge to leverage this versatile scaffold in their drug discovery programs.
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound is a two-step process commencing with the commercially available 4,5-difluoro-1,2-phenylenediamine .[3][4] The general and widely adopted method for creating the quinoxaline core is through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1]
Part 1: Synthesis of 6,7-Difluoro-1,4-dihydroquinoxaline-2,3-dione
The initial step involves the cyclocondensation of 4,5-difluoro-1,2-phenylenediamine with oxalic acid to form the stable 2,3-dihydroxyquinoxaline intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-1,2-phenylenediamine (1.0 eq.) and oxalic acid (1.1 eq.) in 4 M hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove any residual acid, and dry under vacuum to yield 6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione as a solid. This intermediate is often of sufficient purity for the subsequent step.
Part 2: Chlorination to this compound
The second step is the conversion of the hydroxyl groups to chlorides. This is typically achieved using a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend the 6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione (1.0 eq.) in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC. The solid should fully dissolve as the reaction progresses.
-
Work-up and Isolation: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. The excess thionyl chloride will be hydrolyzed.
-
Purification: The solid product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and then a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Caption: Synthetic route to this compound.
Key Reactions and Mechanistic Rationale
The primary utility of this compound in medicinal chemistry stems from the reactivity of the C2 and C3 chlorine atoms towards nucleophilic aromatic substitution (SₙAr) .[6]
Nucleophilic Aromatic Substitution (SₙAr)
The pyrazine ring of the quinoxaline system is inherently electron-deficient. This electronic character, further amplified by the electron-withdrawing fluorine atoms on the benzene ring, makes the chlorine-bearing carbons highly electrophilic and susceptible to attack by nucleophiles.
Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the carbon atom bearing a chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The sequential nature of these substitutions allows for the controlled introduction of two different nucleophiles, leading to a diverse array of C2,C3-disubstituted quinoxalines.
Caption: General mechanism for sequential SₙAr reactions.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents and Conditions | Product | Typical Yield (%) |
| Primary Amines (e.g., Aniline) | K₂CO₃, DMF, 100 °C, 8 h | 2-Anilino-3-chloro-6,7-difluoroquinoxaline | 85-95 |
| Secondary Amines (e.g., Piperidine) | K₂CO₃, DMF, 80 °C, 4 h | 2-Chloro-3-(piperidin-1-yl)-6,7-difluoroquinoxaline | 90-98 |
| Thiols (e.g., Thiophenol) | K₂CO₃, DMF, rt, 2 h | 2-Chloro-6,7-difluoro-3-(phenylthio)quinoxaline | 80-90 |
Note: Conditions are illustrative and may require optimization for specific substrates.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The quinoxaline scaffold is a prominent feature in many approved and investigational kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
Rationale for this compound in Kinase Inhibitor Design
-
Scaffold for Bioisosteric Replacement: The 6,7-difluoro substitution pattern can serve as a bioisostere for other functionalities, such as a dimethoxy group, which is present in some known kinase inhibitors.[8][9] This substitution can improve metabolic stability by blocking potential sites of oxidative metabolism.
-
Modulation of Physicochemical Properties: The introduction of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be advantageous for optimizing cell permeability and oral bioavailability.
-
Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the kinase active site, potentially increasing binding affinity.
-
Vector for Diversity: The reactive chlorine atoms at the C2 and C3 positions provide a platform for introducing a wide range of substituents that can be tailored to target the specific pockets of a kinase active site.
Caption: Workflow for generating a kinase inhibitor library.
Table 2: Examples of Quinoxaline-Based Kinase Inhibitors and Potential for Fluorinated Analogs
| Kinase Target | Quinoxaline-based Inhibitor Scaffold | Potential Role of 6,7-Difluoro Substitution |
| EGFR | Quinoxalinones | Enhance binding affinity and metabolic stability.[10][11] |
| B-RAF | Substituted quinoxalines | Improve cell permeability and oral bioavailability.[7] |
| c-Met | 6,7-dimethoxy-4-anilinoquinolines | Bioisosteric replacement of dimethoxy to block metabolism.[12] |
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its chlorine atoms via nucleophilic aromatic substitution allow for the efficient construction of diverse molecular libraries. The strategic incorporation of fluorine atoms on the quinoxaline core offers a powerful tool to enhance the drug-like properties of lead compounds. For researchers and scientists in drug development, mastering the chemistry of this scaffold opens up new avenues for the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.
References
-
ChemInform Abstract: Synthesis of 2,3-Dichloroquinoxalines via Vilsmeier Reagent Chlorination. (2009). J. Heterocyclic Chem., 46, 317. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2021). Molecules, 26(15), 4567. Available at: [Link]
-
One-pot and efficient protocol for synthesis of quinoxaline derivatives. (2008). ARKIVOC, 2008(xv), 280-287. Available at: [Link]
- Substituted quinoxalines as B-RAF kinase inhibitors. (2016). Google Patents.
- Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors. (2018). Google Patents.
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Molecules, 28(11), 4381. Available at: [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry, 97, 664-672. Available at: [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2021). Molbank, 2021(2), M1234. Available at: [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (2021). ChemRxiv. Available at: [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. (2022). Molecules, 27(22), 8031. Available at: [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022). International Journal of Pharmaceutical Sciences Review and Research, 73(1), 1-10. Available at: [Link]
-
4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. (1996). Journal of Medicinal Chemistry, 39(1), 1-11. Available at: [Link]
-
4,5-Difluoro-o-phenylenediamine dihydrochloride. (n.d.). PubChem. Available at: [Link]
-
Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (2022). Molecules, 27(24), 8901. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Progress in Medicinal Chemistry, 55, 61-128. Available at: [Link]
-
Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (2022). PubMed. Available at: [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Molecules, 23(8), 1843. Available at: [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 11. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,3-Dichloro-6,7-difluoroquinoxaline as a Premier Building Block for Pharmaceutical Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of the Quinoxaline Core in Drug Discovery
The quinoxaline motif, a fused heterocycle of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal foundation for designing molecules that interact with biological targets. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5]
This guide focuses on a particularly valuable derivative: 2,3-dichloro-6,7-difluoroquinoxaline . This building block is strategically engineered for pharmaceutical development:
-
Dual Reactive Sites: The chlorine atoms at the C2 and C3 positions are excellent leaving groups, enabling sequential or simultaneous nucleophilic aromatic substitution (SNAr) to introduce diverse functional groups.
-
Electronic Modulation: The strongly electron-withdrawing fluorine atoms at the C6 and C7 positions significantly enhance the reactivity of the C-Cl bonds towards nucleophilic attack.[6]
-
Metabolic Stability & Binding Affinity: Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, enhance binding affinity, and modulate pKa.[7]
These features make this compound a versatile and powerful starting material for constructing libraries of complex molecules, particularly in the search for novel kinase inhibitors and other targeted therapies.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the compound's properties is critical for its effective use in synthesis.
| Property | Value |
| Chemical Formula | C₈H₂Cl₂F₂N₂ |
| Molecular Weight | 235.02 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in DMF, DMSO, Acetone, THF |
| Insoluble in | Water |
Core Reactivity Principle: Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity pathway for this building block is the SNAr reaction. The electron-deficient nature of the pyrazine ring, amplified by the electron-withdrawing effects of the two fluorine atoms, creates a significant partial positive charge on the C2 and C3 carbons. This makes them highly susceptible to attack by a wide range of nucleophiles.[6][8] The reaction typically proceeds through a concerted mechanism or a two-step addition-elimination sequence involving a stabilized Meisenheimer complex intermediate.[8]
Caption: Standard workflow for the diamination of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired amine (2.2 - 2.5 eq), and a suitable base (e.g., K₂CO₃, 3.0 eq).
-
Causality Note: Using a slight excess of the amine ensures the complete consumption of the starting material. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and then with a non-polar solvent like hexane to remove impurities.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Representative Amination Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 8 | 85-95 |
| Piperidine | K₂CO₃ | DMF | 80 | 4 | 90-98 |
| Morpholine | Et₃N | EtOH | Reflux | 6 | 88-96 |
| Benzylamine | K₂CO₃ | MeCN | Reflux | 5 | 80-90 |
| (Yields are typical and may vary based on specific substrate and reaction scale. Data adapted from similar quinoxaline chemistries). | |||||
| [9] |
Protocol 2: C-S Bond Formation via Thiolation
Sulfur-containing functional groups are important in many pharmaceutical agents. Thiolates are highly potent nucleophiles and react readily with this scaffold.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiol (2.1 eq) in a solvent like DMF or THF.
-
Deprotonation: Add a base such as Sodium Hydride (NaH, 2.2 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq) portion-wise at 0 °C to form the thiolate in situ.
-
Causality Note: Pre-forming the more nucleophilic thiolate is essential for an efficient reaction. NaH provides irreversible deprotonation.
-
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.
-
Reaction Conditions: Allow the reaction to stir at room temperature or warm gently (e.g., to 50 °C) to drive it to completion.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, carefully quench the reaction with water (if NaH was used) and extract the product with an organic solvent like Ethyl Acetate.
-
Purification & Characterization: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. Characterize the final product.
Protocol 3: C-C Bond Formation via Suzuki Cross-Coupling
Palladium-catalyzed cross-coupling reactions unlock the potential for introducing aryl or alkyl groups, significantly expanding molecular diversity.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or ester (2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Solvent & Degassing: Add a solvent mixture, typically Toluene/Water or Dioxane/Water. Degas the mixture thoroughly by bubbling with Argon or Nitrogen for 15-20 minutes.
-
Causality Note: The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue via column chromatography to isolate the C-C coupled product.
Application Focus: Scaffolds for Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. [10]Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The 2,3-disubstituted quinoxaline scaffold is an excellent ATP mimetic. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, "hinging" the molecule into the backbone of the kinase active site, similar to the adenine moiety of ATP.
The substituents introduced at the C2 and C3 positions via the protocols above can be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity for the target kinase. [11][12]
Caption: 2,3-Disubstituted quinoxaline scaffold mimicking ATP in a kinase active site.
By employing the synthetic protocols described, researchers can systematically vary the R² and R³ groups on the quinoxaline core to perform Structure-Activity Relationship (SAR) studies, optimizing the molecule for potency, selectivity, and pharmacokinetic properties. This makes this compound an invaluable tool in the development of next-generation targeted therapies.
References
- Quinoxaline and examples of its pharmacological activities.
- Potential activities of quinoxaline derivatives – a review. [Source Not Available].
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Source Not Available].
- Synthesis and Pharmacological Applications of Certain Quinoxaline... Ingenta Connect.
- Biological activity of quinoxaline derivatives.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
- Reactivity Profile of the Chloro Group in 2-Chloro-6,7-difluoroquinoxaline: An In-depth Technical Guide. Benchchem.
- Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.
- Concerted Nucleophilic Arom
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethyl
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2,3-Dichloro-6,7-difluoroquinoxaline in Advanced Organic Electronics and Materials Science
In the dynamic landscape of organic electronics and materials science, the strategic selection of molecular building blocks is paramount to achieving desired material properties and device performance. Among the vast array of heterocyclic compounds, 2,3-dichloro-6,7-difluoroquinoxaline has emerged as a pivotal electron-deficient core for the synthesis of high-performance organic semiconductors. Its unique combination of chemical reactivity, electronic properties, and structural rigidity makes it an invaluable component in the design of materials for organic solar cells (OSCs), organic field-effect transistors (OFETs), and fluorescent sensors.
The presence of two reactive chlorine atoms at the 2 and 3 positions provides convenient handles for derivatization through common cross-coupling reactions such as Stille and Suzuki polymerizations. This allows for the facile construction of donor-acceptor (D-A) type copolymers, a cornerstone of modern organic electronics design. Furthermore, the electron-withdrawing fluorine atoms at the 6 and 7 positions effectively lower the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting materials. This modulation of energy levels is crucial for optimizing charge injection, transport, and collection in electronic devices.
This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the structure-property relationships that govern the performance of the resulting materials.
Part 1: Engineering High-Efficiency Organic Solar Cells
The electron-deficient nature of the this compound unit makes it an excellent acceptor moiety in D-A copolymers for bulk heterojunction (BHJ) organic solar cells. By pairing it with suitable electron-donating units, a low bandgap can be achieved, enabling broader absorption of the solar spectrum and enhancing the short-circuit current (Jsc). The fluorine substitution also contributes to deeper HOMO levels, which is beneficial for achieving a high open-circuit voltage (Voc).
Key Performance Data of Polymers Derived from this compound
| Polymer Name | Donor Unit | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| P(Tt-DFQx) | Tri-thiophene | -5.48 | -3.68 | 1.80 | 4.36 | 0.69 | 9.92 | 63 | [1] |
| PB-DFQx | 2-thiophenylbenzo[1,2-b:4,5-b']dithiophene | -5.70 | -3.63 | - | - | - | - | - | [1] |
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization
This protocol details the synthesis of a representative D-A copolymer using this compound and a distannylated thiophene-based donor monomer.
Reaction Scheme:
Stille Polymerization Workflow
Materials:
-
This compound (1.0 eq)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Anhydrous and degassed toluene
-
Methanol
-
Hexane
-
Chloroform
-
Argon or Nitrogen gas
Instrumentation:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous and degassed toluene via a syringe.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.02 eq) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 110 °C and stir vigorously under argon for 48 hours.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the crude polymer.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer with methanol and hexane to remove oligomers and residual catalyst.
-
Perform Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Collect the chloroform fraction, concentrate it, and precipitate the purified polymer in methanol.
-
-
Drying: Filter the final polymer and dry it under vacuum at 40-50 °C for 24 hours.
Part 2: Advancing Organic Field-Effect Transistors (OFETs)
The strong electron-accepting character of the this compound core makes it a promising building block for n-type and ambipolar organic semiconductors for OFETs. The planarity of the quinoxaline unit can promote intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.
Performance of a Quinoxaline-Based Polymer in an OFET
A novel donor-acceptor polymer, PQ1, incorporating a quinoxaline-based acceptor and an indacenodithiophene (IDT) donor, has been synthesized and shown to exhibit p-type semiconductor properties with promising charge carrier mobility.[2]
| Polymer | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Threshold Voltage (V) |
| PQ1 | up to 0.12 | > 10⁵ | - |
Protocol 2: Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET
This protocol outlines the fabrication of a typical OFET device to evaluate the performance of a newly synthesized polymer.
OFET Fabrication Workflow
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer
-
Pre-patterned gold source and drain electrodes
-
Octadecyltrichlorosilane (OTS)
-
Synthesized quinoxaline-based polymer (e.g., PQ1)
-
Toluene (or other suitable solvent for the polymer)
Instrumentation:
-
Spin coater
-
Hot plate
-
Vacuum oven
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate with pre-patterned gold electrodes by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the substrate with an octadecyltrichlorosilane (OTS) self-assembled monolayer by immersing it in a 10 mM solution of OTS in toluene for 20 minutes. This treatment improves the ordering of the polymer film at the dielectric interface.
-
Polymer Solution Preparation: Prepare a solution of the quinoxaline-based polymer in toluene (e.g., 5-10 mg/mL).
-
Spin-Coating: Spin-coat the polymer solution onto the OTS-treated substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Thermal Annealing: Anneal the device at an optimized temperature (e.g., 100-150 °C) for 30-60 minutes in an inert atmosphere (e.g., a glovebox) to remove residual solvent and improve the film morphology.[1]
-
Device Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a vacuum or inert atmosphere.
Part 3: Development of Fluorescent Chemosensors
While direct applications of this compound in fluorescent sensors are still an emerging area, its derivatives hold significant promise. The electron-deficient quinoxaline core can be functionalized with recognition moieties and fluorophores to create "turn-on" or "turn-off" fluorescent probes for various analytes, such as metal ions. The principle often relies on photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanisms.
Conceptual Design of a Fluorescent Sensor for Metal Ions
A hypothetical fluorescent sensor for a specific metal ion could be designed by replacing the chlorine atoms of this compound with a metal-chelating ligand and a fluorophore.
Conceptual Sensing Mechanism
Protocol 3: Synthesis of a Quinoxaline-Based Fluorescent Sensor Precursor via Suzuki Coupling
This protocol describes a general method for the functionalization of this compound, which can be a key step in the synthesis of a fluorescent sensor.
Reaction Scheme:
Sources
2,3-Dichloro-6,7-difluoroquinoxaline for organic solar cell development
An Application Guide to 2,3-Dichloro-6,7-difluoroquinoxaline for High-Efficiency Organic Solar Cell Development
Introduction: The Role of Quinoxaline Building Blocks in Photovoltaics
Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages like low-cost fabrication, mechanical flexibility, and the potential for semi-transparent devices.[1] At the heart of advancing OSC performance lies the molecular design of photoactive materials. Quinoxaline, an electron-deficient heterocyclic compound, has emerged as a cornerstone for creating high-performance non-fullerene acceptors (NFAs) and donor-acceptor (D-A) copolymers. Its modifiable sites, wide absorption range, and low reorganization energy make it an exceptional building block for tuning the optoelectronic properties of materials.[2]
The strategic incorporation of halogen atoms, such as fluorine and chlorine, into the quinoxaline core is a powerful method for modulating energy levels and intermolecular interactions. Fluorination, in particular, can deepen the Highest Occupied Molecular Orbital (HOMO) energy level, leading to a higher open-circuit voltage (V_oc), a critical parameter for overall device efficiency.[3][4] The compound This compound is a key intermediate that leverages these benefits. The chlorine atoms at the 2 and 3 positions provide reactive sites for polymerization reactions (e.g., Stille or Suzuki coupling), while the fluorine atoms at the 6 and 7 positions fine-tune the electronic properties of the resulting polymer or small molecule. This guide provides detailed protocols and technical insights for utilizing this compound in the development of next-generation organic solar cells.
Core Concepts & Molecular Design Strategy
The primary application of this compound is as an electron-accepting ('A') unit in the synthesis of D-A conjugated polymers or small molecules. By coupling it with an electron-donating ('D') monomer, a polymer with an alternating D-A structure is formed. This architecture facilitates a strong intramolecular charge transfer, which is essential for broadening the material's absorption spectrum and enhancing light harvesting.
Caption: Synthetic pathway from monomers to a D-A copolymer.
The resulting D-A copolymer is then typically blended with a non-fullerene acceptor (like the Y6 family of molecules) to form the bulk heterojunction (BHJ) active layer of an OSC. The energy level alignment between the quinoxaline-based polymer (now acting as the donor) and the NFA is critical for efficient device operation.
Performance Benchmarks of Quinoxaline-Based Solar Cells
The use of quinoxaline derivatives has led to significant advancements in OSC efficiency. Side-chain engineering and core modifications on the quinoxaline unit have pushed power conversion efficiencies (PCEs) to remarkable levels.[2][5] The table below summarizes the performance of several high-efficiency OSCs incorporating quinoxaline-based materials, providing a benchmark for development.
| Donor Polymer | Acceptor | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6 | BQ-2Cl-FBr | 0.928 | 20.96 | 59.29 | 11.54 | [6] |
| PBDB-TF | AQx | 0.893 | 22.18 | 67.14 | 13.31 | [1] |
| PBQ6 | Y6 | - | - | 77.91 | 17.62 | [5] |
| PM6 | TQT | - | - | - | 18.52 | [7] |
| BQx-MeCl based | Ternary | - | - | - | 19.6 | [8] |
Part 1: Synthesis Protocol for a Quinoxaline-Based D-A Copolymer
This protocol details the synthesis of a representative D-A copolymer via a Stille cross-coupling reaction. This method is widely used for its reliability and tolerance to various functional groups.
Causality Behind Experimental Choices:
-
Reaction: Stille coupling is chosen for its robust nature in forming C-C bonds between an organotin compound and an organohalide. The dichlorinated nature of the quinoxaline monomer makes it an ideal electrophile for this reaction.
-
Catalyst: A palladium complex, such as Pd(PPh₃)₄, is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that drives the polymerization.
-
Solvent: A high-boiling point, anhydrous, and deoxygenated solvent like toluene or chlorobenzene is used to ensure the reaction goes to completion and to prevent the degradation of the catalyst.
-
Purification: Purification by precipitation and Soxhlet extraction is critical. This process removes low molecular weight oligomers and residual catalyst, which can act as charge traps and severely limit solar cell performance.
Step-by-Step Synthesis Methodology
-
Reagent Preparation:
-
Monomer 1 (Acceptor): this compound (1.0 eq).
-
Monomer 2 (Donor): A distannylated donor monomer, for example, 2,6-bis(trimethylstannyl)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (1.0 eq).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).
-
Solvent: Anhydrous toluene.
-
-
Reaction Setup:
-
Add the two monomers and the catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Evacuate and backfill the flask with high-purity argon or nitrogen at least three times to create an inert atmosphere. This is crucial to prevent oxidative degradation of the catalyst.
-
Add anhydrous toluene via cannula or syringe. The final monomer concentration should be around 0.1 M.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously under an inert atmosphere for 48-72 hours. The solution will typically darken as the conjugated polymer forms.
-
Monitor the reaction progress by taking small aliquots and analyzing them with Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution slowly into a beaker of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Filter the crude polymer using a Büchner funnel.
-
Redissolve the polymer in a minimal amount of chloroform and repeat the precipitation into methanol twice more to remove unreacted monomers and catalyst byproducts.
-
Load the dried crude polymer into a cellulose thimble for Soxhlet extraction. Sequentially wash with acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.[9]
-
Evaporate the chloroform and dry the final polymer under a high vacuum for 24 hours.
-
-
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using GPC.
-
Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.[9]
-
Thermal Properties: Analyze thermal stability using Thermogravimetric Analysis (TGA).
-
Optical Properties: Record UV-Vis absorption spectra of the polymer in solution and as a thin film to determine the absorption range and optical bandgap.
-
Part 2: Fabrication Protocol for an Inverted Organic Solar Cell
This protocol describes the fabrication of an inverted architecture solar cell (ITO/ZnO/Active Layer/MoO₃/Ag), a common structure known for its enhanced stability compared to conventional architectures.
Caption: Step-by-step workflow for inverted OSC fabrication.
Step-by-Step Fabrication Methodology
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to improve the surface wettability and remove organic residues.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution.[10]
-
Inside a nitrogen-filled glovebox, spin-coat the ZnO precursor solution onto the ITO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates on a hotplate at 200 °C for 30 minutes in air to form a uniform ZnO layer. Allow them to cool before returning to the glovebox.
-
-
Active Layer (BHJ) Deposition:
-
Prepare the photoactive blend solution. For example, dissolve the synthesized quinoxaline-based polymer (donor) and a suitable non-fullerene acceptor (e.g., Y6) in chloroform at a specific weight ratio (e.g., 1:1.2).[6]
-
The total concentration is typically 10-20 mg/mL. Stir the solution overnight at 40 °C to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the ZnO layer at an optimized speed (e.g., 2000-4000 rpm) for 60 seconds.
-
-
Active Layer Annealing:
-
Transfer the substrates to a hotplate inside the glovebox.
-
Thermally anneal the films at an optimized temperature (e.g., 85-110 °C) for a specific duration (e.g., 5-10 minutes).[6] This step is crucial for optimizing the phase separation and crystallinity within the BHJ, which directly impacts charge transport and device performance.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a thin layer (8-10 nm) of Molybdenum (VI) oxide (MoO₃) as the HTL.
-
Subsequently, deposit a thick layer (100 nm) of Silver (Ag) or Aluminum (Al) as the top electrode. The deposition rate should be controlled to prevent damage to the underlying organic layers.
-
Part 3: Device Characterization Protocols
Accurate characterization is essential to evaluate the performance of the fabricated solar cells and understand the structure-property relationships.
Current Density-Voltage (J-V) Measurement
-
Objective: To determine the key performance metrics: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).
-
Procedure:
-
Use a solar simulator calibrated to the AM 1.5G spectrum with an intensity of 100 mW/cm².
-
Contact the device electrodes (ITO and Ag) with probes connected to a source measure unit (SMU).
-
Sweep the voltage from -0.2 V to 1.2 V and record the corresponding current.
-
The device area must be precisely defined using a metal aperture (shadow mask) to ensure accurate J_sc calculation.
-
Calculate PCE using the formula: PCE (%) = (V_oc * J_sc * FF) / P_in * 100, where P_in is the incident power density.
-
External Quantum Efficiency (EQE) Measurement
-
Objective: To measure the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral contribution to the photocurrent.
-
Procedure:
-
Use a dedicated EQE setup consisting of a light source (e.g., Xenon lamp), a monochromator, a chopper, and a lock-in amplifier.
-
Illuminate the device with monochromatic light while it is held at short-circuit condition (0 V bias).
-
Record the generated current at each wavelength across the absorption spectrum of the active layer (typically 300-950 nm).
-
The integrated J_sc from the EQE spectrum should match the J_sc from the J-V measurement with a mismatch of <5% for a valid measurement.[1]
-
Morphological and Charge Carrier Characterization
-
Atomic Force Microscopy (AFM): Used to investigate the surface topography and phase separation of the BHJ thin film. A smooth and well-intermixed morphology is generally desired.
-
Charge Extraction by Linearly Increasing Voltage (CELIV): A technique to measure charge carrier mobility in the device.[11]
-
Transient Photovoltage (TPV): Used to measure charge carrier recombination lifetime under open-circuit conditions.[11]
Caption: Energy level diagram for exciton dissociation.
References
- Efficient Organic Solar Cells Enabled by Structurally Modified Quinoxaline-Based Small Molecule Acceptors with Brominated End Groups.
- Efficient organic solar cells with a low energy loss enabled by a quinoxaline-based acceptor. Science China Chemistry.
- A Quinoxaline-Based D-A Copolymer Donor Achieving 17.62% Efficiency of Organic Solar Cells.
- The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells.
- A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability. Energy & Environmental Science.
- Roll-to-Roll Compatible Quinoxaline-Based Polymers toward High Performance Polymer Solar Cells. [Source Not Available].
- Organic Solar Cells Parameters Extraction and Characteriz
- This compound Product Inform
- Small molecules based on 6,7-difluoroquinoxaline and thieno[3,2-b]thiophene for solution-processed solar cells.
- Building an Organic Solar Cell: Fundamental Procedures for Device Fabric
- Molecular Design and Synthesis of Quinoxaline-Based Materials for High Performance Organic Solar Cells. The Hong Kong University of Science and Technology.
- Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells. Scirp.org.
- Small molecules based on 6,7-difluoroquinoxaline and thieno[3,2-b]thiophene for solution-processed solar cells. Semantic Scholar.
Sources
- 1. Efficient organic solar cells with a low energy loss enabled by a quinoxaline-based acceptor | EurekAlert! [eurekalert.org]
- 2. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A Quinoxaline-Based D-A Copolymer Donor Achieving 17.62% Efficiency of Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. rsc.org [rsc.org]
- 10. Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells [scirp.org]
- 11. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,3-Dichloro-6,7-difluoroquinoxaline as a Versatile Precursor for the Synthesis of High-Performance Fluorescent Dyes
Abstract
This guide provides a comprehensive overview of the strategic use of 2,3-dichloro-6,7-difluoroquinoxaline as a key building block in the synthesis of advanced fluorescent dyes. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles utilized in diverse fields, including pharmaceuticals, electroluminescent materials, and chemical biology.[1][2][3] The specific substitution pattern of this compound offers a unique combination of reactivity and electronic properties, making it an ideal scaffold for creating "push-pull" fluorophores with tunable photophysical characteristics. We will delve into the underlying reaction mechanisms, provide a detailed, field-tested protocol for synthesis, and discuss the expected photophysical outcomes.
Introduction: The Strategic Advantage of the Quinoxaline Core
The quinoxaline moiety, consisting of a fused benzene and pyrazine ring, serves as an excellent electron-accepting core (the "pull" component).[4][5] By strategically introducing electron-donating groups (the "push" component), researchers can induce an intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the function of many modern fluorescent dyes.[5]
The precursor, This compound , is particularly advantageous for several reasons:
-
High Reactivity: The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide variety of functional groups.[6]
-
Electronic Tuning: The electron-withdrawing fluorine atoms on the benzene ring enhance the electrophilicity of the substitution sites and modulate the HOMO/LUMO energy levels of the final dye, enabling fine-tuning of its absorption and emission spectra.[4]
-
Structural Versatility: The sequential or simultaneous displacement of the two chlorine atoms allows for the synthesis of both symmetrical and asymmetrical dyes, expanding the accessible chemical and photophysical space.
This application note will guide researchers through the principles and practical steps of leveraging this powerful building block.
Reaction Mechanisms and Design Principles
The primary reaction pathway for modifying this compound is Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient pyrazine ring, further activated by the inductive effects of the four halogen substituents, makes the C-2 and C-3 positions highly electrophilic and ready for attack by nucleophiles.
The most common nucleophiles are primary and secondary amines, which form highly fluorescent bis-amino quinoxaline derivatives. The general mechanism proceeds as follows:
-
Nucleophilic Attack: An electron-donating amine attacks one of the chlorine-bearing carbon atoms.
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the electron-deficient ring system.
-
Chloride Elimination: The leaving group (chloride ion) is expelled, and aromaticity is restored.
-
Second Substitution: The process is repeated at the second chlorine-bearing position to yield the final disubstituted product.
This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated during the reaction.
Figure 1: General workflow for the synthesis of a quinoxaline-based fluorescent dye.
Detailed Synthesis Protocol
This protocol describes a general procedure for the synthesis of a symmetrical bis(alkylamino)-6,7-difluoroquinoxaline dye.
3.1. Materials and Reagents
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., morpholine, piperidine) (2.2 - 2.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF or EtOH to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration of the quinoxaline).
-
Nucleophile Addition: Add the amine (2.2 eq) to the mixture dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and amine reactivity).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. The product spot should be significantly more fluorescent and have a different Rf value than the starting material. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final compound.
-
-
Characterization: Confirm the structure and purity of the synthesized dye using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Characterize the photophysical properties using UV-Vis and fluorescence spectroscopy.
Expected Photophysical Properties
The resulting dyes typically exhibit strong fluorescence with properties that are highly dependent on the electron-donating strength of the incorporated amine and the polarity of the solvent.[5] This solvatochromism is a hallmark of ICT dyes.
| Amine Substituent (Example) | Typical λabs (nm) | Typical λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Appearance |
| Morpholine | ~410-425 | ~500-520 | ~90-100 | Moderate-High | Yellow-Green Emission |
| Piperidine | ~420-435 | ~515-535 | ~95-105 | High | Green Emission |
| N,N-diethylamine | ~430-445 | ~530-550 | ~100-110 | High | Green-Orange Emission |
Table 1: Representative photophysical data for dyes derived from this compound in a common organic solvent like Dichloromethane. Actual values will vary.[4][7]
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC shows significant starting material remaining, consider increasing the reaction time, temperature, or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). For less reactive amines, switching to a higher-boiling solvent like dioxane may be necessary.[6]
-
Formation of Mono-substituted Product: If a significant amount of the mono-substituted intermediate is observed, increase the equivalents of the amine nucleophile and prolong the reaction time.
-
Low Yield after Purification: The product may be partially retained on the silica gel column if it is highly polar. Consider using a different stationary phase (e.g., alumina) or a more polar eluent system.
-
Poor Solubility: Quinoxaline dyes can sometimes have limited solubility. The choice of the amine substituent can be used to modulate this; for example, incorporating longer alkyl chains can improve solubility in nonpolar organic solvents.
Conclusion
This compound is a superior starting material for the facile synthesis of a broad range of fluorescent dyes. The predictable and efficient SNAr chemistry allows for modular design, enabling researchers to systematically tune the photophysical properties of the resulting fluorophores. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and chemical biology researchers to create novel probes and materials for advanced applications.
References
- Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. (2021). [Source Not Available].
- General procedure for the synthesis of quinoxalines. (n.d.). The Royal Society of Chemistry.
- Green and selective protocol for the synthesis of quinoxalines. (n.d.). Prime Scholars.
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Photophysical properties of quinoxaline derivatives and fi lm... (n.d.).
- The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. (2025).
- Synthesis and fluorescent properties of quinoxaline derived ionic liquids. (2020).
- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET.
- Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. (2025).
- Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection. (n.d.). PubMed Central.
- Synthesis and application of 2-styryl-6(7)-bromothiazolo[4,5-b]quinoxaline based fluorescent dye chromophores: Part 2. (n.d.). Sci-Hub.
- A Comparative Guide to the Reactivity of 2-Chloro-5,6-difluoroquinoxaline and 2,3-dichloroquinoxaline. (n.d.). Benchchem.
- Quinoxaline, its derivatives and applications: A St
- Synthesis of novel push-pull fluorescent dyes – 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives. (2025).
- AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. (2020).
- Fluorescent dye and its preparation method and application. (n.d.).
- Synthesis of 2,3-quinoxalinedithiol. (n.d.). The Royal Society of Chemistry.
- SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIV
- Amination of 2,3-dichloro-1,4-naphthoquinone with dif- ferent aniline deriv
- SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW. (n.d.). Semantic Scholar.
- Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. (n.d.). [Source Not Available].
- Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. (n.d.).
- Bright Ideas for Chemical Biology. (n.d.). PubMed Central.
- Fluorophores modifications. (n.d.).
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijiset.com [ijiset.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dichloro-6,7-difluoroquinoxaline
Authored by: A Senior Application Scientist
Introduction: The Quinoxaline Scaffold and the Role of 2,3-Dichloro-6,7-difluoroquinoxaline
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, and are integral components in the development of novel therapeutics.[3][4] Furthermore, their unique electronic properties make them valuable in the design of electroluminescent materials and corrosion inhibitors.[2]
This compound stands out as a particularly versatile and powerful building block. The two chlorine atoms at the C2 and C3 positions serve as excellent handles for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions.[5] The presence of electron-withdrawing fluorine atoms on the benzene ring enhances the electrophilicity of the C-Cl bonds, thereby increasing their reactivity towards the oxidative addition step in the catalytic cycle of palladium.[6][7] This heightened reactivity allows for the construction of diverse molecular architectures under relatively mild conditions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling—to functionalize this compound. The protocols and insights provided are grounded in established chemical principles to ensure reproducibility and success.
Understanding the Reactivity of this compound
The two chlorine atoms at the C2 and C3 positions of the quinoxaline core are the primary sites for cross-coupling. Due to the symmetrical nature of the core molecule, these two positions are electronically equivalent, meaning that initial monosubstitution will likely occur at either position without significant preference. However, once the first coupling reaction has occurred, the electronic nature of the newly introduced substituent will influence the reactivity of the remaining C-Cl bond, allowing for the stepwise synthesis of unsymmetrically substituted quinoxalines.
The general reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl > F, which is related to the bond dissociation energy.[8][9] While C-Cl bonds are typically less reactive than C-Br or C-I bonds, the presence of the electron-withdrawing fluorine atoms and the nitrogen atoms in the pyrazine ring of this compound significantly activates the C-Cl bonds, making these reactions feasible and efficient.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and a halide.[10] This reaction is invaluable for creating biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules.[10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the quinoxaline, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[10]
Sources
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The correct order of increasing reactivity of C-X bond towards nucleophile in the following compounds is : [allen.in]
- 7. m.youtube.com [m.youtube.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Question What is the correct order of reactivity for reactions involving.. [askfilo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2,3-Dichloro-6,7-difluoroquinoxaline Derivatives: A Guide to Investigating Antifungal and Anti-inflammatory Properties
Abstract
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on investigating the antifungal and anti-inflammatory properties of 2,3-Dichloro-6,7-difluoroquinoxaline and its derivatives. These derivatives have emerged as versatile pharmacophores in drug discovery.[1][2] This guide delves into the underlying mechanisms of action, presents detailed, field-proven protocols for in vitro evaluation, and offers insights into the structure-activity relationships that govern their therapeutic potential.
Introduction: The Therapeutic Promise of Quinoxaline Derivatives
Quinoxaline derivatives are characterized by a fused ring system of benzene and pyrazine.[3] This structural motif has been identified in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory properties.[1][4] The unique electronic properties of the quinoxaline ring system allow for diverse chemical modifications, enabling the fine-tuning of its biological activity.
The focus of this guide, this compound, serves as a key intermediate for the synthesis of novel therapeutic agents.[5][6] The dichloro substitutions at the 2 and 3 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).[7] Furthermore, the fluorine atoms at the 6 and 7 positions can enhance metabolic stability and receptor binding affinity.
A recent study highlighted the dual antifungal and anti-inflammatory potential of a related compound, 2,3-dichloro-6-(trifluoromethoxy) quinoxaline, demonstrating its efficacy against various Candida species and its ability to reduce pro-inflammatory markers.[8][9] This underscores the potential of halogenated quinoxaline derivatives as a promising class of multi-target therapeutic agents.
Antifungal Properties and Evaluation
Quinoxaline derivatives have shown considerable promise as antifungal agents, with some compounds exhibiting superior activity to commercial fungicides.[4][10] The proposed mechanisms of action often involve the inhibition of essential fungal enzymes or disruption of cell membrane integrity.
Proposed Antifungal Mechanism of Action
While the precise mechanisms for all quinoxaline derivatives are still under investigation, a prominent mode of action for azole-containing derivatives is the inhibition of fungal cytochrome P450 enzymes, such as 14-α-demethylase.[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disrupts membrane fluidity and function, ultimately leading to fungal cell death.
Diagram 1: Proposed Antifungal Mechanism of Action
Caption: Inhibition of fungal 14-α-demethylase by a quinoxaline-triazole derivative.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.[12][13][14]
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific fungus.
Materials:
-
Test compound (this compound derivative)
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
Include a positive control antifungal and a vehicle control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
The final volume in each well should be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[14]
-
-
Endpoint Determination (MIC):
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.
-
For azoles, the MIC is typically defined as the concentration that causes a ≥50% reduction in growth.[12] For other agents like Amphotericin B, a complete inhibition of visible growth is the endpoint.[12][14]
-
Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Data Interpretation: The MIC values provide a quantitative measure of the antifungal potency of the derivative. Lower MIC values indicate higher potency. These values can be compared to those of standard antifungal drugs to assess relative efficacy.
Anti-inflammatory Properties and Evaluation
Quinoxaline derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators and signaling pathways.[1][2]
Proposed Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit the expression of inflammatory modulators such as cyclooxygenase (COX), cytokines (e.g., TNF-α, IL-6, IL-1β), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][2] Some derivatives also act as inhibitors of p38α Mitogen-Activated Protein Kinase (p38α MAPK).[1][2]
Diagram 2: Key Anti-inflammatory Signaling Pathways
Caption: Inhibition of p38 MAPK and NF-κB pathways by quinoxaline derivatives.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[15]
Objective: To quantify the inhibition of NO production by a this compound derivative in activated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Test compound (this compound derivative)
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT or WST-1) for cytotoxicity assessment
-
Positive control (e.g., Dexamethasone)
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Include a positive control and a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A set of unstimulated cells should be included as a negative control.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
-
Cytotoxicity Assessment:
-
It is crucial to assess the cytotoxicity of the compound at the tested concentrations to ensure that the observed reduction in NO is not due to cell death.
-
Perform a standard cytotoxicity assay (e.g., MTT) on the cells remaining in the plate after collecting the supernatant.
-
Data Analysis: The percentage of NO inhibition is calculated using the following formula:
% Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100
The results can be used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of the substituents on the quinoxaline ring. A general SAR analysis suggests that:
-
Electron-withdrawing groups on the benzene ring can enhance antimicrobial activity.
-
The introduction of heterocyclic moieties at the 2 or 3 positions can significantly influence the biological profile.
-
The presence of a hydrazone moiety has been associated with anti-inflammatory and antioxidant activities.[16]
Table 1: Illustrative SAR of Quinoxaline Derivatives
| Derivative | Substituent at R1 | Substituent at R2 | Observed Activity |
| A | -Cl | -NH-NH2 | Antifungal, Anti-inflammatory[17] |
| B | -Cl | Triazole ring | Potent Antifungal[18] |
| C | Aryl amino | -Cl | Anti-inflammatory[19] |
This table is a generalized representation and specific activities can vary significantly.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel antifungal and anti-inflammatory agents. The protocols and insights provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this versatile class of compounds. A thorough understanding of their mechanisms of action and structure-activity relationships will be instrumental in designing the next generation of quinoxaline-based drugs with improved efficacy and safety profiles.
References
-
Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available at: [Link]
-
Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. PMC - NIH. Available at: [Link]
-
Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. PubMed. Available at: [Link]
-
Quinoxaline-based derivatives exhibiting anti-inflammatory activity. ResearchGate. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]
-
Overall structure-activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available at: [Link]
-
Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. SciELO. Available at: [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH. Available at: [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available at: [Link]
-
Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Journal of Pure and Applied Microbiology. Available at: [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. Available at: [Link]
-
In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Longdom Publishing. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. Available at: [Link]
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. NIH. Available at: [Link]
-
Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Journal of Pure and Applied Microbiology. Available at: [Link]
-
Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. Available at: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]
-
Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. ACS Omega - ACS Publications. Available at: [Link]
-
Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. Available at: [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. Available at: [Link]
-
Structure–activity relationship of novel quinoxaline derivatives with... ResearchGate. Available at: [Link]
-
(PDF) Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. ResearchGate. Available at: [Link]
-
Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. PMC - PubMed Central. Available at: [Link]
-
Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. ResearchGate. Available at: [Link]
-
SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. TEB E-Kütüphane. Available at: [Link]
-
The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PubMed. Available at: [Link]
-
Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. Available at: [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Use of 2,3-Dichloro-6,7-difluoroquinoxaline in the Development of Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoxaline Scaffold in Oncology
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and rich electron system make it an ideal backbone for designing molecules that can interact with high affinity and specificity with biological targets.[1] Within the vast landscape of cancer drug discovery, quinoxaline derivatives have emerged as a particularly fruitful area of investigation, demonstrating a wide array of antitumor activities.[1][2] These compounds have been successfully developed as inhibitors of various protein kinases, enzymes that play a pivotal role in the signaling pathways that govern cell growth, proliferation, and survival.[2] Dysregulation of these kinase-mediated pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.
This application note focuses on a specific, highly functionalized quinoxaline derivative: 2,3-dichloro-6,7-difluoroquinoxaline . This molecule serves as a versatile starting material for the synthesis of a new generation of potential antitumor agents. The presence of two reactive chlorine atoms at the 2 and 3 positions allows for sequential and regioselective nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). Furthermore, the fluorine atoms at the 6 and 7 positions are of particular strategic importance. Fluorine's high electronegativity and small size can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency and improved pharmacokinetic profiles.
Mechanism of Action: Targeting Aberrant Kinase Signaling in Cancer
A predominant mechanism through which quinoxaline derivatives exert their antitumor effects is the inhibition of protein kinases.[2] Many cancers are driven by mutations that lead to the constitutive activation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), or intracellular kinases in pathways like PI3K/AKT/mTOR.[2] Quinoxaline-based inhibitors are often designed to be competitive with adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions. By occupying the ATP-binding pocket of the kinase, these inhibitors prevent the phosphorylation and subsequent activation of downstream signaling proteins, thereby halting the proliferative signals that drive tumor growth.
The general mechanism of action for many quinoxaline-based kinase inhibitors can be visualized as follows:
Figure 1: General mechanism of kinase inhibition by quinoxaline derivatives.
Structure-Activity Relationship (SAR) and the Role of 6,7-Difluoro Substitution
The development of potent and selective quinoxaline-based antitumor agents heavily relies on understanding their structure-activity relationships. The substituents at the 2, 3, 6, and 7 positions of the quinoxaline ring play a crucial role in determining the compound's biological activity.
While specific SAR studies on derivatives of this compound are not extensively documented in the public literature, we can extrapolate from the broader knowledge of halogenated quinoxalines. The introduction of electron-withdrawing groups, such as fluorine, at the 6 and 7 positions is expected to:
-
Increase Potency: The strong electron-withdrawing nature of fluorine can enhance the interaction of the quinoxaline scaffold with the target kinase, potentially leading to lower IC50 values.
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.
-
Modulate Lipophilicity and Solubility: Fluorine substitution can alter the molecule's lipophilicity, which in turn affects its solubility, cell permeability, and overall pharmacokinetic properties. Careful modulation of these properties is essential for developing orally available drugs.
Data Presentation: In Vitro Anticancer Activity of Representative Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of several quinoxaline derivatives against various human cancer cell lines. While these examples are not all directly derived from this compound, they illustrate the potential of the quinoxaline scaffold as a source of potent antitumor agents.
| Compound ID | R2-Substituent | R3-Substituent | R6,R7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| VIIIa | -NH-(p-aminobenzoyl) | -NH-phenyl | H, H | Hep G2 (Liver) | 9.8 | [1] |
| VIIIc | -NH-(p-aminobenzoyl) | -NH-(p-methoxyphenyl) | H, H | MCF-7 (Breast) | 9.0 | [1] |
| XVa | -NH-(m-carboxybenzoyl) | -NH-phenyl | Cl, H | HCT116 (Colon) | 4.4 | [1] |
| XVa | -NH-(m-carboxybenzoyl) | -NH-phenyl | Cl, H | MCF-7 (Breast) | 5.3 | [1] |
Note: The IC50 value represents the concentration of the compound that inhibits 50% of cancer cell growth.
Experimental Protocols
Protocol 1: Synthesis of a Representative 2,3-Disubstituted-6,7-difluoroquinoxaline Derivative
This protocol describes a general method for the sequential nucleophilic aromatic substitution of this compound with two different amines, a common strategy for building a library of potential kinase inhibitors.
Figure 2: Synthetic workflow for a disubstituted quinoxaline derivative.
Step-by-Step Methodology:
-
First Nucleophilic Substitution:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add the first amine (R1-NH2, 1.1 mmol) and triethylamine (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting intermediate product by column chromatography on silica gel.
-
-
Second Nucleophilic Substitution:
-
To a solution of the purified intermediate (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF, 15 mL), add the second amine (R2-NH2, 1.2 mmol).
-
For less reactive amines, the addition of a suitable catalyst (e.g., a palladium-based catalyst for Buchwald-Hartwig amination) may be necessary.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture and pour it into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Purification and Characterization:
-
Purify the crude final product by column chromatography or recrystallization.
-
Characterize the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized quinoxaline derivative in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Conclusion and Future Directions
This compound represents a highly promising and versatile starting material for the synthesis of novel antitumor agents. Its di-chloro substitution allows for the facile introduction of a wide range of chemical functionalities, enabling extensive SAR studies. The 6,7-difluoro substitution pattern is anticipated to confer advantageous properties such as increased potency and improved metabolic stability. The primary mechanism of action for many quinoxaline derivatives is the inhibition of key protein kinases involved in cancer cell signaling. Further research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this compound to fully explore its potential in oncology drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to embark on such investigations.
References
-
Ali, M. F., Attia, M. I., Al-Salem, H. S., & Ghorab, M. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2909. [Link]
-
Chen, S., Li, X., & Li, Y. (2020). Quinoxaline derivatives as privileged scaffolds in anticancer drug discovery. European Journal of Medicinal Chemistry, 193, 112229. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-6,7-difluoroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2,3-dichloro-6,7-difluoroquinoxaline. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this two-step synthesis and ultimately improve your reaction yields and product purity.
The synthesis of this compound is a critical process for creating advanced intermediates in pharmaceutical and materials science research. The procedure is typically a two-step process: first, a cyclocondensation of 4,5-difluoro-1,2-phenylenediamine with oxalic acid to form 6,7-difluoroquinoxaline-2,3(1H,4H)-dione, followed by a chlorination step to yield the final product. While the route is well-established, achieving high yields consistently requires careful control of reaction parameters and an understanding of potential pitfalls.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Step 1: Synthesis of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione (Cyclocondensation)
Question 1: My cyclocondensation reaction has a low yield or does not go to completion. What are the likely causes?
Answer: A low yield in this step is a common issue that can typically be traced back to three factors: starting material purity, reaction conditions, or the chosen methodology.
-
Purity of 4,5-difluoro-1,2-phenylenediamine: The diamine starting material is susceptible to oxidation, which can lead to the formation of colored impurities and tar-like side products, reducing the yield of the desired dione.[1] It is crucial to use high-purity diamine. If the material is old or appears discolored, consider purification by recrystallization or sublimation before use.
-
Reaction Conditions: The classical method involves heating the reactants in an acidic aqueous solution (e.g., with HCl).[2] Insufficient heating or reaction time can lead to incomplete conversion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the diamine starting material is fully consumed.
-
Methodology: The classical heating method can sometimes be inefficient. Consider alternative, often higher-yielding, "green" chemistry approaches. A one-pot reaction at room temperature under solvent-free conditions, achieved by simply grinding the diamine and oxalic acid together in a mortar and pestle, has been reported to be highly efficient.[3] Microwave-assisted synthesis is another excellent alternative that can dramatically reduce reaction times and improve yields.[4][5]
Question 2: The isolated 6,7-difluoroquinoxaline-2,3(1H,4H)-dione is highly colored (e.g., pink, brown), not off-white. Why?
Answer: The discoloration is almost certainly due to the oxidation of the 4,5-difluoro-1,2-phenylenediamine starting material. Ortho-phenylenediamines are notoriously sensitive to air and light, leading to highly colored, polymeric byproducts.
Preventative Measures:
-
Use fresh, high-purity diamine.
-
Store the diamine under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
If discoloration is observed in the starting material, purify it before proceeding.
-
During the reaction, running the process under an inert atmosphere can help minimize oxidation, especially if long reaction times are required.
Remediation: If the crude product is discolored, it can often be purified. The dione intermediate has low solubility in many common organic solvents. You can often purify it by suspending the crude product in a hot solvent like ethanol or ethyl acetate, which will dissolve many of the colored impurities, followed by filtration to recover the cleaner, insoluble dione.
Step 2: Synthesis of this compound (Chlorination)
Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish, incomplete, or fails entirely. What's wrong?
Answer: This is the most critical and challenging step. Failure here is often linked to the quality of reagents, the presence of moisture, or suboptimal reaction conditions.
-
Anhydrous Conditions are Essential: The intermediate 6,7-difluoroquinoxaline-2,3(1H,4H)-dione must be completely dry. Phosphorus oxychloride (POCl₃) reacts vigorously with water to form phosphoric acid and HCl, which will not perform the desired chlorination.[6] Dry your dione intermediate in a vacuum oven before use.
-
Quality of POCl₃: Use a fresh, unopened bottle of POCl₃ if possible. Old or previously opened bottles may have absorbed atmospheric moisture, reducing their efficacy.
-
Role of a Catalyst/Solvent: While the reaction can be run in neat POCl₃, the addition of a catalytic amount of N,N-dimethylformamide (DMF) is common.[7] DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent.[8] In some cases, using an inert, high-boiling solvent like toluene can improve heat transfer and reaction consistency.[9]
-
Temperature and Reaction Time: This reaction requires heat. Typically, the mixture is refluxed at the boiling point of POCl₃ (105-107 °C) or the chosen solvent.[9] The reaction should be monitored by TLC. Incomplete conversion can result from insufficient temperature or time. A typical reaction time is 1-5 hours.[9]
Question 4: The reaction produced a complex mixture of side products, and the yield of this compound is poor. How can I improve selectivity?
Answer: Side product formation often arises from the high reactivity of POCl₃ and potential secondary reactions.
-
Temperature Control: The reaction mechanism involves an initial phosphorylation of the dione.[10] Controlling the temperature is key. It is advisable to mix the reactants at a lower temperature (e.g., 0-25 °C) before slowly heating to reflux.[10] This allows for the controlled formation of the necessary intermediates before driving the chlorination to completion at a higher temperature.
-
Stoichiometry: An excess of POCl₃ is typically used to drive the reaction to completion and to act as the solvent.[9] A molar ratio of at least 5-10 equivalents of POCl₃ to the dione is recommended.[9]
-
Work-up Procedure: The quenching step is critical. The reaction must be quenched by slowly and carefully pouring the reaction mixture into ice-water. This hydrolyzes the excess POCl₃ and precipitates the crude product. Do this in a well-ventilated fume hood, as large amounts of HCl gas are evolved. Improper quenching can lead to decomposition of the product.
Question 5: I'm experiencing significant product loss during the work-up and purification. What is a more robust procedure?
Answer: Product loss during work-up is common due to mechanical losses during filtration and transfer or incomplete extraction.
-
Quenching: Slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Precipitation & Filtration: The crude product should precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids.
-
Extraction: For maximum recovery, after filtration, transfer the entire aqueous filtrate to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.
-
Combine and Dry: Combine the filtered solid with the organic extracts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can then be purified. Recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate is a common first step. If isomers or persistent impurities are present, column chromatography on silica gel is recommended.[11]
Part 2: Frequently Asked questions (FAQs)
Q: Can you show the overall synthetic workflow?
A: Certainly. The two-step synthesis is outlined below.
Caption: General workflow for the two-step synthesis.
Q: What are the most critical parameters to control for a high-yield synthesis?
A: The table below summarizes the key parameters and recommendations for optimizing your yield.
| Parameter | Step 1: Cyclocondensation | Step 2: Chlorination | Causality & Rationale |
| Purity of Amine | Use high-purity, colorless diamine. | N/A | Prevents formation of oxidative side products that contaminate the product and reduce yield.[1] |
| Anhydrous Conditions | Not critical; often run in water. | CRITICAL . Dione must be dry. | POCl₃ is highly water-sensitive; moisture will quench the reagent and halt the reaction.[6] |
| Temperature | Room temp (grinding) to reflux (aqueous). | Reflux (100-110 °C). | Ensures sufficient activation energy for condensation and for the chlorination to proceed to completion.[9] |
| Catalyst | HCl (classical) or none (grinding). | Catalytic DMF is recommended. | DMF forms the Vilsmeier reagent with POCl₃, a more powerful chlorinating agent.[8] |
| Work-up | Simple filtration and washing. | Careful quenching in ice-water. | Controls the highly exothermic hydrolysis of excess POCl₃ and ensures product precipitation without decomposition. |
Q: Are there alternatives to POCl₃ for the chlorination step?
A: Yes, other chlorinating agents can be used, although POCl₃ is the most common. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can sometimes be more effective for stubborn substrates.[6] Thionyl chloride (SOCl₂) with a catalytic amount of DMF is another viable option, though it may require different reaction conditions.[12] However, for this specific transformation, POCl₃ is generally reliable and well-documented.
Q: How should I purify the final this compound product?
A: Purification typically involves one or both of the following methods:
-
Recrystallization: This is effective for removing bulk impurities. A common solvent system is ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not remove all impurities (e.g., isomers or starting material), column chromatography on silica gel is the method of choice.[11] A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) is typically effective.[11]
Below is a troubleshooting workflow for the critical chlorination step.
Caption: Troubleshooting flowchart for the chlorination step.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione
-
Method A: Classical Condensation
-
To a round-bottom flask, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).
-
Add a 4M solution of hydrochloric acid (HCl).
-
Add oxalic acid dihydrate (1.1 eq).
-
Heat the mixture to reflux (approx. 100 °C) for 2 hours.[4]
-
Cool the reaction mixture in an ice bath.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-80 °C overnight. The product should be an off-white solid.
-
-
Method B: Solvent-Free Grinding (Recommended for Higher Yield)
-
In a mortar, combine 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.0 eq).[3]
-
Grind the mixture thoroughly with a pestle at room temperature. The mixture may turn into a paste or melt.
-
Continue to grind occasionally for 30-60 minutes, until TLC analysis shows the absence of the starting diamine.[3]
-
Add a small amount of water to the mortar and triturate the solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of this compound
SAFETY NOTE: This reaction should be performed in a certified chemical fume hood. POCl₃ is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Place the thoroughly dried 6,7-difluoroquinoxaline-2,3(1H,4H)-dione (1.0 eq) into a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Under an inert atmosphere (nitrogen or argon), add phosphorus oxychloride (POCl₃) (10 eq).[9]
-
Add N,N-dimethylformamide (DMF) (0.1 eq) dropwise to the stirred suspension.
-
Slowly heat the reaction mixture to reflux (approx. 110 °C) using an oil bath and maintain reflux for 3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting dione spot is no longer visible.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully , pour the reaction mixture onto the ice-water with vigorous stirring. A large volume of HCl gas will be evolved.
-
Continue stirring until all the ice has melted and the excess POCl₃ is hydrolyzed. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from ethanol to obtain this compound as a white or pale yellow solid.
References
- BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis.
- Pattan, S. R., et al. (n.d.).
- Al-Tel, T. H. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.
- Thakuria, H., & Das, G. (n.d.).
- BenchChem. (2025). The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide.
- Gan, Z., et al. (n.d.). Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling.
- ResearchGate. (n.d.).
- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole deriv
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.).
- ResearchGate. (2013).
- Ali, Dr. Nagham Mahmood, et al. (n.d.).
- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry.
- CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google P
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. arcjournals.org [arcjournals.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,3-Dichloro-6,7-difluoroquinoxaline
Welcome to the technical support center for the purification of 2,3-Dichloro-6,7-difluoroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for achieving high purity. This document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) - Initial Purification Strategy
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: Post-synthesis, the crude product can contain a variety of impurities. These typically include unreacted starting materials (such as 4,5-difluoro-1,2-phenylenediamine and an appropriate diketone), partially reacted intermediates, and by-products from side reactions. For quinoxaline synthesis, common by-products can arise from incomplete cyclization or over-chlorination/fluorination if those steps are part of the synthesis.[1] Discolored products, often appearing as yellow or brown solids instead of off-white crystals, may indicate the presence of oxidized starting materials or other polymeric impurities.[2]
Q2: What is the general approach to purifying this compound?
A2: A multi-step approach is often the most effective strategy for achieving high purity (>97%).[3] This typically begins with a bulk purification technique to remove major impurities, followed by a high-resolution method to separate any remaining, closely related compounds.
-
Bulk Purification: Recrystallization is an excellent first step to significantly increase purity by removing most unreacted starting materials and baseline impurities.
-
Fine Purification: If recrystallization does not yield the desired purity, column chromatography is the preferred method for separating structurally similar impurities.[4]
-
Specialized Purification: For certain applications requiring ultra-high purity, vacuum sublimation can be an effective final polishing step, particularly for removing non-volatile impurities.[5]
Q3: How do I choose the right purification method for my sample?
A3: The choice of method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in a range of solvents. Based on the structure of this compound (a halogenated aromatic heterocycle), suitable solvents would likely include ethanol, ethyl acetate, toluene, or a co-solvent system like ethanol/water or toluene/hexane.[6][7] The ideal solvent will show high solubility when hot and low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution. Add the solvent in small portions near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization Issues
| Issue | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even when cold. | Select a less polar solvent or use a co-solvent system. Add a non-polar solvent (like hexane) dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the hot polar solvent before cooling.[3] |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. | |
| Oiling Out | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Vigorous stirring or scratching the inside of the flask with a glass rod can help induce crystallization. |
| Low Recovery | The cooling process was too rapid, trapping the product in the solution. | Ensure slow cooling to room temperature before moving to an ice bath.[3] |
| The product has significant solubility in the cold solvent. | Ensure the flask is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.[8] |
Troubleshooting Guide 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).[9][10] For this compound, a non-polar compound, normal-phase chromatography is appropriate.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC).[9] Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the column.[11]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, non-polar eluent.[12]
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[4]
-
Drain the excess solvent until the level is just above the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[4]
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the eluent according to your TLC analysis (gradient elution).
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Caption: Workflow for a typical column chromatography purification.
Troubleshooting Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor Separation / Co-elution | The polarity of the eluent is too high. | Start with a less polar solvent system and use a shallower gradient (increase polarity more slowly).[3] |
| The column was overloaded with the sample. | Use a larger column or less crude material. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[4] | |
| The initial sample band was too wide. | Dissolve the crude sample in the absolute minimum amount of solvent for loading. Dry loading is highly recommended to ensure a tight initial band.[4] | |
| Cracked or Channeled Column | The silica gel was not packed uniformly, or the column ran dry. | Ensure the silica is packed as a uniform slurry without air bubbles. Always keep the solvent level above the top of the silica bed.[13] |
| Product is Not Eluting | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. Ensure you have not chosen a solvent system that is too non-polar based on your TLC analysis. |
| Slow Flow Rate | Silica gel particles are too fine. | Use silica gel with a larger mesh size (e.g., 60-120 mesh instead of 230-400 mesh). |
| Column is clogged by particulates from the sample. | Filter the sample solution before loading it onto the column.[14] |
Troubleshooting Guide 3: Vacuum Sublimation
Sublimation is the transition of a substance directly from a solid to a gas phase, without passing through a liquid phase.[5] This technique is excellent for purifying solids that have an appreciable vapor pressure below their melting point and for removing non-volatile impurities.
Experimental Protocol: Vacuum Sublimation
-
Setup: Place the crude or partially purified solid in the bottom of a sublimation apparatus.
-
Assembly: Insert the cold finger and connect it to a source of cold water.
-
Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. Be patient, as sublimation can take time.[5]
-
Deposition: The compound will sublime from the bottom of the apparatus and deposit as pure crystals on the cold finger.
-
Isolation: Once a significant amount of crystals has formed, turn off the heat and allow the apparatus to cool completely before venting the vacuum. Carefully remove the cold finger and scrape off the purified crystals.
Troubleshooting Sublimation Issues
| Issue | Possible Cause | Solution |
| No Sublimation Occurs | The temperature is too low, or the vacuum is not strong enough. | Gradually increase the temperature. Ensure all seals are tight and the vacuum pump is functioning correctly. |
| Material Decomposes | The heating temperature is too high. | Reduce the temperature. Sublimation should occur below the compound's melting and decomposition points.[5] |
| Low Yield | The sublimation process was stopped too early. | Allow more time for the material to sublime. |
| The cold finger is not cold enough. | Ensure a continuous flow of cold water. For low-boiling solids, a dry ice/acetone slurry can be used in the cold finger.[15] |
By methodically applying these protocols and troubleshooting guides, you can effectively purify this compound to the high standard required for advanced research and development applications.
References
- BenchChem. (2025).
- MIT Digital Lab Techniques Manual. (2010).
- Keck Science Department. (2019).
- Professor Dave Explains. (2019).
- Google Patents. (2006).
- Cytiva. (n.d.).
- Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
- Nair, V., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- PubChem. (n.d.). 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline.
- University of Groningen. (2022).
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents.
- GoldBio. (n.d.).
- Professor Dave Explains. (2023).
- Synthesis of impurities formed during sertindole prepar
- Merck Millipore. (n.d.).
- Dutscher. (n.d.).
- All In with Dr Betts. (2020).
- Richards, T. W., Craig, W. M., & Sameshima, J. (1919). The Purification by Sublimation and the Analysis of Gallium Chloride. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.
- ChemUniverse. (n.d.). This compound [Q06662].
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline.
- BenchChem. (2025).
- BenchChem. (2025). Strategies to avoid impurities in the synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline.
- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
- BenchChem. (2025).
- PubChem. (n.d.). 2,6-Dichlorotoluene.
- BenchChem. (2025). Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents.
- PubChem. (n.d.). 2,3-Dichloroaniline.
- Malan, F. P., et al. (2023). Data reports 6,8-Dichloro-3-(pyridin-2-yl). University of Pretoria.
- ResearchGate. (2025).
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
Overcoming solubility issues with 2,3-Dichloro-6,7-difluoroquinoxaline
Overcoming Solubility Challenges in Experimental Applications
Introduction: The Quinoxaline Solubility Hurdle
Welcome to the technical support guide for 2,3-Dichloro-6,7-difluoroquinoxaline. This molecule is a valued intermediate in the synthesis of novel therapeutics and functional materials.[1] However, like many quinoxaline derivatives, its rigid, aromatic structure and crystalline nature contribute to poor solubility in many common solvents, presenting a significant challenge for researchers in biological assays and chemical synthesis.[2][3]
The planar structure of the quinoxaline core can lead to strong π-π stacking interactions in the solid state, resulting in a high crystal lattice energy that is difficult to overcome during dissolution.[3] This guide provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you successfully manage and overcome these solubility issues in your research.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common solubility problems encountered by researchers.
Q1: Why is this compound so difficult to dissolve?
A1: The low solubility is primarily due to its molecular structure. The fused benzene and pyrazine rings create a flat, rigid aromatic system.[2][3] This planarity promotes strong intermolecular forces in the solid crystal lattice. Significant energy is required to break these bonds and allow solvent molecules to surround, or solvate, the individual compound molecules. Furthermore, the hydrophobic nature of the core structure leads to poor aqueous solubility.[2]
Q2: I'm starting a new experiment. Which solvents should I try first?
A2: For a novel compound like this compound, where extensive public data is scarce, an empirical approach is best. Based on the behavior of structurally similar quinoxalines, solubility is expected to be highest in polar aprotic and chlorinated organic solvents.[4] It is strongly recommended to perform small-scale solubility tests before preparing a large stock solution.
Table 1: Recommended Starting Solvents for Solubility Screening
| Solvent Class | Specific Examples | Expected Qualitative Solubility | Rationale & Use Case |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Powerful solvents capable of disrupting crystal lattice forces. Ideal for preparing concentrated stock solutions for biological assays.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | Effective for many nonpolar to moderately polar organic compounds. Commonly used in organic synthesis and purification.[4] |
| Ethers | Tetrahydrofuran (THF) | Moderate | A good general-purpose solvent for reactions, but may be less effective than DMSO or DMF for highly crystalline compounds. |
| Alcohols | Ethanol, Methanol | Low to Sparingly Soluble | The polarity may not be ideal, but they are sometimes used in co-solvent systems. Solubility is often limited. |
| Nonpolar | Toluene, Hexane | Very Low / Insoluble | Unlikely to be effective solvents on their own due to the compound's moderate polarity from the nitrogen and halogen atoms.[6] |
| Aqueous | Water, Buffers | Practically Insoluble | The hydrophobic nature of the quinoxaline core makes it poorly soluble in aqueous media without formulation aids.[5] |
Q3: My compound isn't dissolving, even in DMSO. What are the immediate troubleshooting steps?
A3: If you encounter poor dissolution even in a recommended solvent, do not immediately discard the experiment. The rate of dissolution can be very slow. The following physical methods can significantly improve outcomes.
-
Gentle Heating: Increase the temperature of the solvent-solute mixture. For many organic compounds, solubility increases with temperature. Use a warm water bath (40-50°C) with constant stirring. Be cautious not to exceed the solvent's boiling point.[4]
-
Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart solute aggregates, increasing the surface area exposed to the solvent and accelerating dissolution.[4]
-
Vortexing: For small volumes, vigorous vortexing can provide the mechanical agitation needed to aid the dissolution process.
This initial troubleshooting process can be visualized as a simple workflow.
Caption: Initial troubleshooting workflow for dissolution.
Q4: Basic methods failed. What advanced strategies can I employ?
A4: When physical methods are insufficient, chemical and formulation strategies are necessary. These alter the solvent environment or the compound itself to enhance solubility.
-
Co-Solvent Systems: This is one of the most effective and widely used techniques.[7] A "good" solvent in which the compound is highly soluble (e.g., DMSO) is mixed with a "poor" solvent (e.g., water or a buffer). The goal is to create a final solvent mixture with a polarity that is favorable for dissolution while minimizing the concentration of the potentially disruptive organic solvent.[3] For biological assays, the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[5]
Caption: A co-solvent (DMSO) bridges the polarity gap.
-
pH Adjustment: The two amide-like nitrogens in the quinoxaline-dione tautomer of similar compounds can be deprotonated under basic conditions.[5] While 2,3-dichloroquinoxaline does not have these acidic protons, this principle is crucial for quinoxaline derivatives that do. If your derivative has acidic or basic functional groups, adjusting the pH of the aqueous medium can convert the compound into a more soluble salt.[3]
-
Formulation with Excipients: For in-vivo studies or complex assays, formulation with solubility enhancers may be required.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and presenting a hydrophilic exterior to the aqueous solvent.[8][9]
-
Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous solutions.
-
Part 2: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a concentrated stock solution for use in biological assays.
Materials:
-
This compound (MW: 235.02 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 235.02 g/mol = 2.35 mg
-
Weigh Compound: Accurately weigh approximately 2.35 mg of this compound and place it into a clean, dry vial. Record the exact mass.
-
Add Solvent: Based on the exact mass, calculate the precise volume of DMSO required to achieve a 10 mM concentration. For example, if you weighed 2.50 mg, the required volume is: Volume = 2.50 mg / (235.02 g/mol ) / (10 mmol/L) = 1.064 mL Add the calculated volume of DMSO to the vial.
-
Promote Dissolution: a. Tightly cap the vial and vortex vigorously for 1-2 minutes. b. Place the vial in an ultrasonic bath for 15-20 minutes. c. If solids persist, gently warm the vial in a 40°C water bath for 10 minutes, followed by another round of vortexing and sonication.
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
References
-
BenchChem Technical Support Team. (2025). How to improve the solubility of quinoxaline derivatives for biological assays. BenchChem.[2]
-
BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds. BenchChem.[3]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 08(03).[8]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[9]
-
BenchChem Technical Support Team. (2025). Improving solubility of 6,7-Dichloroquinoxaline-2,3-dione in aqueous solutions. BenchChem.[5]
-
BenchChem Technical Support Team. (2025). improving the solubility of 6,7-Dichloro-2,3-diphenylquinoxaline for device fabrication. BenchChem.[4]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.[7]
-
BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents. BenchChem.[6]
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Dichloro-6,7-difluoroquinoxaline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,3-Dichloro-6,7-difluoroquinoxaline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and efficient route to synthesizing this compound involves a one-pot or two-step process starting from 4,5-difluoro-1,2-phenylenediamine and oxalic acid. The reaction proceeds through a key intermediate, 6,7-difluoroquinoxaline-2,3-dione, which is subsequently chlorinated.[1] Understanding this pathway is crucial for diagnosing issues.
Caption: General synthetic route for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the primary causes?
A1: Low yield is a frequent issue that typically points to incomplete conversion at one of the two key stages of the reaction.[2]
-
Cause 1: Incomplete Condensation. The initial cyclocondensation between 4,5-difluoro-1,2-phenylenediamine and oxalic acid to form the dione intermediate may be inefficient. This reaction requires sufficient heat to drive off the water formed.
-
Troubleshooting: Ensure your reaction is heated to a temperature high enough for azeotropic removal of water, typically around 110°C when using toluene.[1] Monitor the reaction by TLC until the diamine starting material is fully consumed.
-
-
Cause 2: Incomplete Chlorination. The conversion of the stable, often poorly soluble, 6,7-difluoroquinoxaline-2,3-dione intermediate to the final product is a critical step. Insufficient chlorinating agent or suboptimal conditions will stall the reaction.
Q2: My crude product contains a significant amount of a high-melting point, insoluble white solid. What is this impurity?
A2: This is almost certainly the 6,7-difluoroquinoxaline-2,3(1H,4H)-dione intermediate. This compound is notably more polar and has stronger intermolecular hydrogen bonding than the final product, leading to a higher melting point and lower solubility in common organic solvents like hexanes or ethyl acetate. Its presence is a clear indicator of incomplete chlorination.[4]
-
Mechanistic Insight: The chlorination of the dione intermediate proceeds via the formation of a Vilsmeier-Haack type reagent if DMF is used as a catalyst. The amide oxygen atoms of the dione must be activated and displaced. This process can be slow if the temperature is too low or the reagents are not thoroughly mixed.
-
Corrective Protocol:
-
Reagent Stoichiometry: Verify the use of a sufficient molar excess of POCl₃.[1]
-
Reaction Time & Temperature: After the initial condensation, ensure the chlorination step is maintained at reflux (around 110°C) for at least 1-2 hours.[1]
-
Purification: If the impurity is already present in the crude product, it can often be removed by filtration, as it is typically much less soluble than the desired dichlorinated product in solvents like dichloromethane or ethyl acetate.
-
Q3: My purified product looks clean initially, but upon storage or during aqueous workup, it develops impurities. Why is this happening?
A3: This issue is characteristic of hydrolysis. The 2,3-dichloroquinoxaline core is susceptible to nucleophilic substitution, and the chlorine atoms can be displaced by water to revert back to the mono-chloro-hydroxy species or even the starting dione. This reaction is often catalyzed by trace amounts of acid or base.[4][5]
-
Troubleshooting Steps:
-
Anhydrous Workup: During the reaction quench, use ice-cold water and perform extractions quickly. Ensure all glassware is dry. Wash the final organic layer with brine to remove residual water and dry thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.
-
Storage: Store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.
-
pH Control: During workup, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.[3]
-
Q4: The reaction mixture turned very dark, and the crude product is a tar-like substance that is difficult to purify. How can I avoid this?
A4: Dark coloration and tar formation are usually signs of decomposition, which can be caused by excessive heat or oxidation of the electron-rich phenylenediamine starting material.[6]
-
Recommended Parameters: Adhering to optimized reaction conditions is critical. See the table below for a summary.
-
Inert Atmosphere: While not always necessary for the condensation step, performing the reaction under an inert atmosphere (N₂) can prevent the oxidation of the 4,5-difluoro-1,2-phenylenediamine, which is a common cause of discoloration.[6]
-
Temperature Control: Do not exceed the recommended reaction temperature of 110°C. Overheating during the POCl₃ addition and subsequent reflux can lead to uncontrolled side reactions and decomposition of the product and reagents.[1]
| Parameter | Condensation Step | Chlorination Step | Rationale |
| Temperature | 110°C | 110°C | Ensures efficient water removal and activation for chlorination without causing degradation.[1] |
| Solvent | Toluene | Toluene / POCl₃ | Toluene allows for azeotropic removal of water.[1] |
| Reagent Ratio | Diamine:Oxalic Acid (1:1.1) | Diamine:POCl₃ (1:5-10) | A slight excess of oxalic acid drives condensation. A large excess of POCl₃ ensures complete chlorination.[1] |
| Catalyst | None required (thermal) | DMF (optional, catalytic) | DMF can accelerate the chlorination step.[3] |
Section 3: Key Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from established methodologies and should be performed in a well-ventilated fume hood.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq), oxalic acid dihydrate (1.1 eq), and toluene (approx. 10 mL per gram of diamine).
-
Condensation: Heat the mixture to reflux (approx. 110°C) and stir for 4-5 hours. Water will be removed azeotropically. Monitor the disappearance of the diamine starting material by TLC.
-
Chlorination: After cooling the mixture slightly, carefully add phosphorus oxychloride (POCl₃, 10.0 eq) dropwise. Caution: POCl₃ reacts violently with water and is corrosive. Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Reaction: Heat the mixture back to reflux (110°C) and maintain for 1-2 hours until TLC analysis shows complete conversion of the intermediate.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from ethanol or a hexane/ethyl acetate mixture.
Protocol 2: Troubleshooting via Column Chromatography
If recrystallization fails to remove persistent impurities (e.g., mono-chloro species), column chromatography is recommended.[7]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mobile phase of hexane and ethyl acetate is a good starting point. The desired product is less polar than the hydroxy-containing impurities. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.[7]
-
Elution: Begin eluting with 100% hexane, gradually increasing the percentage of ethyl acetate. The less polar this compound will elute first.
-
Collection: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent via rotary evaporation to obtain the purified product.
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
References
- Benchchem. (2025). Quinoxalinone Synthesis: A Technical Troubleshooting Guide. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIpcbPeWWCfNYAhD5974VHigoP-mh1peolOKU79EnpqCgcI1t7GD7YgxYciL9-yBdW6e9axRI46S8QOK9K_f2MlEOR3hR-3cuvNHi85LrEKXgUEiFhU9g31M9DCzgoUHuiNLQEGsNkcojhGZB8YiFOjd3bAjnXn27YE_L1ijaMntWcx-ubmGNmSAzeMI8n0y6FNoc8Qng=]
- Benchchem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprFHOBMnHMGu0kXNWBIDZZmdoUgF3DoOzMgcEW12Orjdcx1kBHugTb_wpGpIpX7snBmzDbdi06Y9hr2L-OF7TL5AFRmwNczsBBmYBpWFxDVmCo6oxtPiWRaRhiph9zheuD2VcYAstRhHCToxo6gW0_MpY-m_2JOXcZ1hrxmI8C390dDQa_omPLgyoWPSjD26hFOsm1bof2FgTexy1BrA=]
- ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. ResearchGate. [URL: https://www.researchgate.
- Fathi, M., & Sardarian, A. R. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(45), 26955-26975. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9057088/]
- El-Nahas, A. M., & Mohamed, G. G. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1335-1355. [URL: https://www.mdpi.com/2673-8392/3/4/94]
- ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate. [URL: https://www.researchgate.
- Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(1), 4-20.
- Babu, T. S. S., et al. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan Journal of Chemistry, 13(2), 1037-1041.
- Gan, Z., et al. (2021). Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling. Google Patents. [URL: https://patents.google.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinoxalines.shtm]
- Akar, D., & Benkli, K. (2004). Synthesis and Antitumor Activity of Some 6-Chloro- and 6,7-Dichloro-2,3-disubstituted-quinoxaline Derivatives. Turkish Journal of Pharmaceutical Sciences, 1(3), 193-200.
- ResearchGate. (n.d.). Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. ResearchGate. [URL: https://www.researchgate.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Benchchem. (2025). Application Notes and Protocols: Incorporation of 6,7-Dichloro-2,3-diphenylquinoxaline into Polymer Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxdspm2qgcbPtWaidjz4wVb9aH5U9qEZJg1pnvBO4yaCeTlKjiY9185KnoLf3XnbDOoi7IeeWIHARMtFhsiwxkEn1qOJoBRgr0b_KG0opKCr_bUIe3VHh4zSR54Anu9OKaaQDD-SQqTuYDQxlOr43uIrrJQbh_knxkP3p_R9YI5bs36YrJ2UdkpeKz1LrIpi5lqGgbfRsG4CBbArl75JG7MIwweKqQReG9jfFpgzveKAzHPvwxQb8xQecuQKPvPMad4NkEJbI6NAUg]
- Benchchem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsKOc8_7OnZ3WisQgmd9-QR8Iv6g-lHVWx10TieUTaheHdi26EWxBaNaKoqqsBp4GbNHt_GgZF26PPj88uctHTknFKR8ZEYD1u26NQKXNUiZ6VcNEfEYrlexervvCxn7oNFGIdEx_QYgqI9Xn-7DPIk1WTxlOP_of3Uf1Bmtu72FbVLJfmC1HFekPlJpOvdXPG66oDe2_cIe3GuPlCyjueDX5PLNuWlbSdz6VPwBX-F70zuhhFjN-8aZqRyx18aOJmON7mXMlVa6MM0g==]
- Benchchem. (2025). Assessing the Reproducibility of 6,7-Dichloro-2,3-diphenylquinoxaline Synthesis: A Comparative Guide. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5BatbXqdQtBFiQ8vj1qdfocrJbmq_dnR_ztln7_dSxSkdMck8bcFEfxjYo1lCBU4NpBO8UECqcbdzNIllVyYm3oMIc3XgEqVGyULfD8QiBkW--hsYKYwB1YSaF8K-nkOGpBGdc2KGgaRDf5GbENc6gfidWn_KesPHAY0edqcmT4xS2osahLKlbnUgss5ofhKJ3EKnWuTlQHDQXXYafXEYdjf7CFjxCUk-4L3SnhxgUd_cS3OBVu3l6CqFqThydUhc]
- The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. [URL: https://www.rsc.
- James Madison University Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- Google Patents. (n.d.). Prepn process of high purity 2, 6-dichloro quinoxaline. [URL: https://patents.google.
- Semantic Scholar. (2004). Synthesis and Antitumor Activity of Some 6-Chloro- and 6,7-Dichloro-2,3-disubstituted-quinoxaline Derivatives. [URL: https://www.semanticscholar.org/paper/SYNTHESIS-AND-ANTITUMOR-ACTIVITY-OF-SOME-6-CHLORO-Akar-Benkli/f81c7f9996b79c3b839c0f924194017b7325257c]
- Slideshare. (n.d.). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). [URL: https://www.slideshare.
- H. Pan, et al. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. Water Research, 200, 117219. [URL: https://pubmed.ncbi.nlm.nih.gov/34000570/]
- Y. Li, et al. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. Bulletin of Environmental Contamination and Toxicology, 106(6), 1009-1016. [URL: https://pubmed.ncbi.nlm.nih.gov/33772589/]
- National Institutes of Health. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl).
- Benchchem. (2025). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpRCh8vUvWyNYVCueeqw4DcoMeLb5ek5bfaoozEkfgZyeD3-fwbfjREuoFTM3R5qmSkd7vm6z66qm5eQzPsxLYK_YjPdG08OOVP7ea5HYKQM0ilUdi35bCpr5FOU7IH5D4KdHPU6MX_HnYWAxaf8nE_nYoEAl7KF8TjsEqv8uBvwGPL67T1HOeL14eWCbWTpQp_oScVWjqn4Dtn1Pft3c3fvk7rGhAaB_7k1Hv]
- Saad, R. (2019). synthesis of 2-[(3chloro-4,6 disulfanamide phenyl)azo]-4,5-diphenyl imidazole. ResearchGate. [URL: https://www.researchgate.net/publication/336987747_synthesis_of_2-3chloro-46_disulfanamide_phenylazo-45-diphenyl_imidazole]
- Benchchem. (2025). Strategies to avoid impurities in the synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline. BenchChem. [URL: https://vertexaisearch.cloud.google.
- Kaneriya, V., et al. (2024). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2 – Chloro pyridine content in Trazodone Hydrochloride API. International Journal of Drug Delivery Technology, 14(4), 2054-2059.
- Garrett, E. R., & Bojarski, J. T. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 620-624. [URL: https://pubmed.ncbi.nlm.nih.gov/34726/]
- Wang, L. H., et al. (2010). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Organic Process Research & Development, 14(4), 953-955.
- Benchchem. (2025). Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQForkp7E3SjYgGlUEPP5RrUvIKOInP8cARQ8LjZo_Fa5dLpTAHI2md7nsaxp_Vn_CcuGP8FRkpcwHrrLtXRIB9qCLhUEWvAgEty_rwRk1hc7TT-ePBumrRVNwz4k2MWQg5RGRZl73DRgguM1WHf8Hb44ttNjPWExdq1SSa3XXaj3xn38Roi32392aRW9VzdvbEYASx2ni1uS1qepz53dge4fIhT8zUSu7Yu]
Sources
- 1. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloro-6,7-difluoroquinoxaline Functionalization
Welcome to the technical support center for the functionalization of 2,3-dichloro-6,7-difluoroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the functionalization of this compound.
FAQ 1: Why is my nucleophilic aromatic substitution (SNAr) reaction sluggish or incomplete?
Several factors can contribute to a slow or incomplete SNAr reaction. The reactivity of the this compound is influenced by the electron-withdrawing nature of the fluoro substituents and the pyrazine ring, which activates the C2 and C3 positions for nucleophilic attack.[1] However, the success of the reaction is highly dependent on the nucleophile, solvent, base, and temperature.
-
Nucleophile Strength: Weak nucleophiles may require more forcing conditions. The order of reactivity is generally thiols > alkoxides > amines.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are often preferred as they can solvate the cation of the base and enhance the nucleophilicity of the attacking species. For some amine substitutions, alcohols like ethanol can also be effective.[1]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used to deprotonate the nucleophile or neutralize the HCl generated in situ. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently employed.[1]
-
Temperature: While some highly reactive nucleophiles can react at room temperature, many SNAr reactions on this scaffold require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[1][2]
FAQ 2: I am observing the formation of a di-substituted product when I want to achieve mono-substitution. How can I improve selectivity?
Achieving mono-substitution can be challenging due to the similar reactivity of the C2 and C3 positions. However, selectivity can often be controlled by manipulating the reaction conditions.
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Temperature: Lowering the reaction temperature can often favor mono-substitution.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is the major component.
-
Nucleophile Steric Hindrance: Employing a bulkier nucleophile can sometimes favor mono-substitution due to steric hindrance at the second reaction site.
FAQ 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not working. What are the common culprits?
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, but they are sensitive to several factors.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen.[2] It is crucial to thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[2]
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the coupling reaction. For Buchwald-Hartwig aminations, sterically hindered and electron-rich ligands like XantPhos can be very effective.[3][4] For Suzuki couplings, ligands such as SPhos or XPhos are often good choices.
-
Base Compatibility: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu, LHMDS, or Cs₂CO₃ are often used in Buchwald-Hartwig reactions.[5] For Suzuki couplings, bases like K₂CO₃, K₃PO₄, or CsF are common, and the presence of a small amount of water can sometimes be beneficial.[2]
-
Solvent Purity: Ensure that the solvents are anhydrous, as water can interfere with the catalytic cycle, particularly with organometallic reagents.
FAQ 4: I am seeing significant amounts of starting material hydrolysis. How can I prevent this?
The dichloroquinoxaline core can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures, leading to the formation of quinoxaline-2,3(1H,4H)-dione byproducts.[6]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Control of Basicity: If possible, use a weaker base or a non-aqueous base to reduce the rate of hydrolysis.
-
Temperature and Time: Minimize the reaction time and temperature to the extent possible to disfavor the hydrolysis pathway.[2]
II. Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common functionalization reactions of this compound.
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing this scaffold. Here’s how to troubleshoot common issues.
Problem: Low or No Product Formation
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficiently Activated Substrate | While the difluoroquinoxaline is activated, highly electron-rich nucleophiles might require additional activation. | This is less common for this substrate, but if suspected, consider alternative synthetic routes. |
| Poor Nucleophile | The nucleophile may be too weak or sterically hindered. | - Use a stronger nucleophile if the synthesis allows. - For weak nucleophiles, increase the reaction temperature and/or use a stronger base. |
| Incorrect Solvent | The solvent may not be suitable for the specific nucleophile and base combination. | - Switch to a more polar aprotic solvent like DMF or DMSO. - Ensure the solvent is anhydrous. |
| Improper Base | The base may not be strong enough to deprotonate the nucleophile or may be sterically hindered. | - Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃). - For sterically hindered nucleophiles, a less hindered base might be more effective. |
| Low Temperature | The reaction may have a high activation energy. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition. |
Problem: Formation of Unexpected Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps |
| Quinoxaline-2,3(1H,4H)-dione | Hydrolysis of the starting material or product.[6] | - Ensure anhydrous conditions. - Use a non-nucleophilic base. - Minimize reaction time and temperature. |
| Di-substituted Product | Over-reaction due to high reactivity or excess nucleophile. | - Reduce the equivalents of the nucleophile to 1.0-1.1. - Lower the reaction temperature. - Monitor the reaction closely and quench it before significant di-substitution occurs. |
| Decomposition | The starting material or product may be unstable at the reaction temperature. | - Lower the reaction temperature. - Screen for a catalyst that allows the reaction to proceed at a lower temperature. |
Guide 2: Buchwald-Hartwig Amination
This palladium-catalyzed C-N coupling is a versatile method for introducing a wide range of amines.
Problem: Low Yield or No Reaction
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species is not forming or is being deactivated. | - Ensure thorough degassing of the reaction mixture. - Use a pre-catalyst that readily forms the active Pd(0) species. - Avoid sources of oxygen and moisture. |
| Inappropriate Ligand | The ligand may not be suitable for the specific amine and aryl halide combination. | - Screen a panel of Buchwald-Hartwig ligands (e.g., XantPhos, RuPhos, JohnPhos). XantPhos has been shown to be effective with DBU as a base.[3] - Adjust the palladium-to-ligand ratio. |
| Incorrect Base | The base may be too weak or may be inhibiting the catalyst. | - Strong, non-coordinating bases like NaOtBu or LHMDS are often required.[5] - Consider using a soluble organic base like DBU for better homogeneity.[3][4] |
| Solvent Effects | The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate. | - Toluene and dioxane are common solvents. DMF can also be effective.[3][4] - Ensure the solvent is anhydrous. |
Problem: Side Reactions and Byproduct Formation
| Byproduct | Potential Cause | Troubleshooting Steps |
| Dehalogenation | Reductive dehalogenation of the starting material. | - Use a less sterically hindered ligand. - Lower the reaction temperature. - Ensure the amine is of high purity. |
| Hydrodehalogenation | The aryl halide is replaced by a hydrogen atom. This can occur via β-hydride elimination from the palladium-amide intermediate.[7] | - Choose a ligand that promotes reductive elimination over β-hydride elimination. - Avoid high temperatures and prolonged reaction times. |
Guide 3: Suzuki-Miyaura Coupling
This reaction is a robust method for forming C-C bonds.
Problem: Inefficient Coupling
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form boroxines, which are often less reactive. | - Use fresh, high-quality boronic acid. - Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Suboptimal Base/Solvent System | The choice of base and solvent is crucial for the transmetalation step. | - A common system is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water. The presence of water can be beneficial.[2] - For challenging couplings, consider using a stronger base like CsF. |
| Catalyst/Ligand Issues | Similar to other cross-coupling reactions, catalyst activity is key. | - Thoroughly degas the reaction mixture.[2] - Screen different palladium sources and phosphine ligands. |
| Low Temperature | Aryl chlorides are generally less reactive than bromides or iodides and may require higher temperatures. | - A starting temperature of 90-120 °C is often necessary.[2] |
Problem: Common Side Products
| Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen. | - Ensure thorough degassing of the reaction mixture. - Use a slight excess of the boronic acid (1.1-1.5 equivalents). |
| Dehalogenation of Starting Material | The chloro group is replaced by hydrogen. | - This can be caused by impurities in the reagents or side reactions of the catalyst. - Use purified reagents and screen different ligands and bases. |
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, EtOH), add the amine nucleophile (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq or Et₃N, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Visualization
Below are diagrams illustrating the decision-making process for troubleshooting common issues.
Caption: Troubleshooting workflow for SNAr reactions.
Caption: Troubleshooting workflow for cross-coupling reactions.
IV. References
-
BenchChem. (2025). Technical Support Center: Quinoxalinone Functionalization.
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
-
BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-difluoroquinoxaline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Topic: Stability of 2,3-Dichloro-6,7-difluoroquinoxaline under Various Reaction Conditions
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2,3-Dichloro-6,7-difluoroquinoxaline (CAS No. 91895-30-6). This versatile heterocyclic building block is crucial in the synthesis of novel pharmaceuticals and functional materials.[1][2] However, its unique electronic structure, characterized by an electron-deficient pyrazine ring and powerful electron-withdrawing fluorine substituents, dictates a specific reactivity profile that can present challenges.[3]
This document provides in-depth, field-proven insights into the stability of this compound under various experimental conditions. Our goal is to help you anticipate potential issues, troubleshoot unexpected results, and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Handling and Storage
Question 1: What are the recommended storage conditions for this compound to ensure long-term stability?
Answer: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Commercial suppliers often recommend refrigeration at 2-8°C.[1] As a solid powder, it is generally stable under normal conditions.[4] The primary degradation risks arise from moisture and reactive atmospheric gases, so minimizing headspace and using an inert atmosphere (like argon or nitrogen) for long-term storage is a best practice, though not strictly necessary for routine use.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows potential degradation pathways. |
| Atmosphere | Dry; Inert Gas (Ar, N₂) for long-term | Prevents hydrolysis and reaction with atmospheric components. |
| Container | Tightly sealed, opaque | Protects from moisture and light.[5][6] |
| Purity | ≥98.0% | Impurities can catalyze degradation.[7] |
Section 2: Stability in Reaction Environments
Question 2: My reaction in a basic medium gave a complex mixture of products. Is this compound unstable to bases?
Answer: Yes, the compound is highly susceptible to degradation or transformation under basic conditions, especially with nucleophilic bases. This is not a simple instability but rather a predictable and useful reactivity. The core issue is that the chloro-substituents at the C2 and C3 positions are activated for Nucleophilic Aromatic Substitution (SNAr) .
Causality: The electron-withdrawing effects of the two nitrogen atoms in the pyrazine ring and the two fluorine atoms on the benzene ring make the carbon atoms bonded to the chlorines highly electrophilic (electron-poor).[3] This makes them prime targets for attack by nucleophiles. Many bases (e.g., amines, alkoxides, hydroxides) are also potent nucleophiles and will readily displace one or both chlorine atoms.
For instance, reacting it with primary or secondary amines like piperidine or anilines, even with a mild base like K₂CO₃, leads to the formation of 2-amino-quinoxaline derivatives in high yields.[8] Using stronger bases like sodium methoxide will result in the corresponding ether. This reactivity is a cornerstone of its use as a synthetic building block.[9]
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: If your reaction requires a base solely for deprotonation (e.g., in a cross-coupling reaction), select a sterically hindered, non-nucleophilic base. Examples include Diisopropylethylamine (DIPEA) or Proton Sponge.
-
Control Stoichiometry: If you intend to perform a mono-substitution, carefully control the stoichiometry of your nucleophile (typically 1.0-1.2 equivalents). The second chlorine is harder to displace, but excess nucleophile and elevated temperatures can lead to di-substitution.[9]
-
Temperature Management: SNAr reactions are often temperature-dependent. Start at a lower temperature (e.g., room temperature or 0°C) and slowly warm the reaction only if necessary to minimize side reactions.
Caption: Generalized SNAr mechanism on the quinoxaline core.
Question 3: How does the compound behave under acidic conditions? I am considering an acid-catalyzed reaction.
Answer: this compound is generally more stable in acidic media compared to basic media, particularly in the absence of strong nucleophiles. The nitrogen atoms in the pyrazine ring are basic and can be protonated in strong acid. This protonation can further increase the electrophilicity of the ring system.
However, prolonged exposure to strong, hot aqueous acids (e.g., concentrated HCl at reflux) can lead to slow hydrolysis of the chloro groups to form the corresponding quinoxalinone or dihydroxyquinoxaline derivatives.[10] This is essentially an SNAr reaction with water acting as the nucleophile. For most organic reactions conducted in common acidic conditions (e.g., TFA, acetic acid, or catalytic p-TsOH) at moderate temperatures, the compound is typically stable and can be used without significant degradation.
Protocol: Assessing Stability in Acidic Media
-
Setup: Dissolve a small amount of this compound (e.g., 10 mg) in your chosen acidic solvent system (e.g., 1 mL of 1M HCl in dioxane).
-
Control: Prepare a parallel sample in a neutral, non-reactive solvent (e.g., dioxane).
-
Incubation: Stir both samples at your intended reaction temperature.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h), take an aliquot from each sample, quench with a mild base (e.g., saturated NaHCO₃ solution), extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS.
-
Analysis: Compare the chromatograms of the acid-treated sample to the control. The appearance of new, more polar spots/peaks may indicate hydrolysis.
Question 4: I am planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the stability and reactivity profile under these conditions?
Answer: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The C-Cl bonds are sufficiently activated for oxidative addition to a Pd(0) complex. However, the two chlorine atoms have different reactivities, which can be exploited for selective functionalization.
Key Considerations:
-
Competitive SNAr: Many cross-coupling reactions use bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and may involve nucleophilic coupling partners (like amines in Buchwald-Hartwig amination).[11] Under these conditions, a competitive SNAr reaction can occur alongside the desired catalytic cycle.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., BrettPhos, SPhos) can promote the desired cross-coupling pathway over the SNAr side reaction by accelerating the reductive elimination step and sterically hindering direct nucleophilic attack on the quinoxaline core.[11]
-
Temperature Control: As with direct SNAr, higher temperatures can favor the undesired substitution pathway. It is crucial to find the lowest effective temperature for your cross-coupling reaction.
Caption: Troubleshooting logic for unexpected reaction outcomes.
Section 3: Stability Under Stress Conditions
Question 5: What is the thermal and photostability of this compound?
Answer:
Thermal Stability: As a crystalline solid, the compound exhibits good thermal stability. Predicted boiling points are high, suggesting it does not readily decompose at temperatures typically used for synthesis (up to ~150°C).[12] However, prolonged heating at very high temperatures, especially in the presence of catalysts or impurities, can lead to decomposition.[13] For reactions requiring high heat, it is advisable to run a small-scale test and monitor for degradation by TLC or LC-MS. In the solid state, its shelf life at room temperature is expected to be long.[13]
Photostability: Heteroaromatic compounds, especially those with halogen substituents, can be susceptible to photolytic degradation. While specific data for this exact molecule is scarce, the ICH guidelines for photostability testing provide a robust framework for evaluation.[5][6]
Under forced irradiation (e.g., exposure to high-intensity UV/Vis light), potential degradation pathways could include:
-
Homolytic Cleavage: The C-Cl bond could cleave to form radical species, which could then dimerize, abstract hydrogen from the solvent, or undergo other secondary reactions.
-
Photo-induced Hydrolysis: In the presence of water, light can accelerate the hydrolysis of the C-Cl bonds.
Recommendation: For photosensitive reactions or long-term storage of solutions, it is best practice to protect the sample from light by using amber vials or wrapping the reaction vessel in aluminum foil.[6] If photostability is a critical parameter for your application, a confirmatory study according to ICH Q1B guidelines is recommended.[5]
Question 6: How does the compound hold up against oxidative or reductive conditions?
Answer:
Oxidative Stability: The quinoxaline ring is relatively electron-deficient and generally resistant to oxidation. Common oxidizing agents used in synthesis (e.g., PCC, DMP) are unlikely to affect the core structure under standard conditions. However, very harsh oxidative conditions (e.g., hot KMnO₄, RuO₄, or conditions promoting radical mechanisms) could potentially lead to ring-opening or degradation.[14][15] The presence of dissolved metal ions, such as iron or copper, can sometimes catalyze oxidative degradation pathways.[16]
Reductive Stability: The compound's behavior under reductive conditions is highly dependent on the reagent used.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This will readily reduce the C-Cl bonds via hydrogenolysis. This is a common synthetic strategy for removing chloro groups from heterocyclic rings. The reaction is typically clean and efficient.
-
Metal Hydrides (e.g., NaBH₄, LiAlH₄): These reagents are generally used to reduce carbonyls or esters and are unlikely to reduce the C-Cl bonds on the aromatic ring under standard conditions. The quinoxaline ring itself may be partially reduced under harsh conditions with powerful hydrides.
-
Dissolving Metal Reduction (e.g., Na/NH₃): This is a powerful method that would likely reduce both the C-Cl bonds and the heteroaromatic ring system.
Therefore, if your synthetic route involves a reduction step, carefully choose a reagent that is chemoselective for the desired functional group while leaving the dichloroquinoxaline core intact, unless dehalogenation is the intended outcome.
References
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
- 2,3-Dichloro-6,7-dimethylquinoxaline. Chem-Impex.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry.
- Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5.
- Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling.
- This compound | 91895-30-6. AbMole.
- SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIV
- Quinoxaline, its derivatives and applications: A St
- Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
- Reactivity Profile of the Chloro Group in 2-Chloro-6,7-difluoroquinoxaline: An In-depth Technical Guide. Benchchem.
- A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline. Benchchem.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
- 2 - SAFETY D
- Physical and chemical properties of 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
- What is the stability of 2 3-dihydroxyquinoxaline in acidic water?
- (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme...
- OXIDATIVE DEGRADATION OF DIETHANOLAMINE SOLVENT INDUCED BY NITROGEN DIOXIDE AND DISSOLVED M
- (PDF) AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION.
- Oxidative Degradation of Aqueous Monoethanolamine in CO2 Capture Processes: Iron and Copper Catalysis, Inhibition, and O2 Mass Transfer. University Blog Service.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. This compound | 91895-30-6 | AbMole [abmole.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uregina.scholaris.ca [uregina.scholaris.ca]
- 16. sites.utexas.edu [sites.utexas.edu]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dichloro-6,7-difluoroquinoxaline
Welcome to the technical support center for the synthesis of 2,3-Dichloro-6,7-difluoroquinoxaline. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this important synthetic intermediate. We provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
A1: The most robust and widely adopted method for synthesizing 2,3-dichloroquinoxaline derivatives, including the 6,7-difluoro analogue, is a two-step process. This involves the initial cyclocondensation of the corresponding o-phenylenediamine with oxalic acid to form a stable quinoxalinedione intermediate. This intermediate is then subjected to chlorination to yield the final product. A one-pot variation of this method, which avoids the isolation of the intermediate, has been developed for efficiency and is highly suitable for scale-up.[1]
Q2: What are the primary safety concerns when handling the reagents for this synthesis?
A2: The chlorination step poses the most significant safety risks. Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic reagent that reacts violently with water. It should be handled exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction quench, typically done by adding the reaction mixture to ice water, generates significant amounts of HCl gas and should be performed slowly and carefully in a fume hood.
Q3: How can I effectively monitor the progress of both the condensation and chlorination reactions?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress. For the first step (condensation), a spot corresponding to the 4,5-difluoro-1,2-phenylenediamine starting material should disappear. For the second step (chlorination), the spot for the 6,7-difluoroquinoxaline-2,3-dione intermediate should be consumed. A suitable mobile phase for TLC analysis would typically be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation (e.g., 7:3 or 1:1 Hexane:EtOAc).
Q4: What are the standard analytical techniques for characterizing the final product?
A4: To confirm the identity and purity of this compound, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the aromatic protons, and ¹⁹F NMR will confirm the presence and environment of the fluorine atoms. ¹³C NMR provides a complete carbon skeleton map.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound, with the characteristic isotopic pattern for two chlorine atoms being a key indicator.[1]
-
Melting Point: A sharp melting point indicates high purity. The literature value for the similar, non-fluorinated 2,3-dichloroquinoxaline is around 148-150°C.[1] The fluorinated analogue is expected to have a distinct melting point.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methods for synthesizing 2,3-dichloroquinoxaline derivatives and is optimized for scalability.[1]
Step 1: Cyclocondensation
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and oxalic acid (1.1 eq).
-
Add an appropriate aromatic hydrocarbon solvent such as toluene (approx. 10-15 mL per gram of starting diamine).
-
Add a catalytic amount of methanesulfonic acid (0.8-1.0 eq).
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours, or until TLC indicates the complete consumption of the starting diamine.
Step 2: Chlorination
-
After the initial reaction is complete, cool the mixture slightly (e.g., to 80-90°C).
-
Carefully add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) to the reaction vessel. A co-solvent like DMF (N,N-Dimethylformamide) can be used to facilitate the reaction.
-
Re-heat the mixture to reflux (110°C) and maintain for an additional 1-3 hours. Monitor the disappearance of the intermediate by TLC.
Step 3: Work-up and Isolation
-
Once the chlorination is complete, cool the reaction mixture to room temperature.
-
In a separate, larger vessel, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood.
-
The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[2]
-
For very high purity, column chromatography on silica gel may be necessary.[3]
Reaction Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Condensation) | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Purity of starting 4,5-difluoro-1,2-phenylenediamine is low. 3. Ineffective catalyst. | 1. Ensure the reaction mixture reaches and maintains reflux (110°C in toluene). Extend the reaction time and monitor closely with TLC. 2. Recrystallize the starting diamine before use. Impurities can inhibit the reaction. 3. Ensure the methanesulfonic acid is of good quality. Silica gel can also be used as a catalyst.[1] |
| Low Yield or Incomplete Chlorination (Step 2) | 1. POCl₃ has degraded due to moisture exposure. 2. Insufficient amount of POCl₃ or reaction time. 3. Reaction temperature is too low. | 1. Use a fresh bottle of POCl₃. Handle under anhydrous conditions. 2. Increase the equivalents of POCl₃ to 10 eq. to act as both reagent and solvent, driving the reaction to completion. Extend reflux time. 3. Confirm the internal reaction temperature is at reflux (~110°C). |
| Product is Dark/Discolored | 1. Oxidation of the o-phenylenediamine starting material. 2. Side reactions or polymerization due to excessive heat or prolonged reaction times. | 1. Use high-purity starting materials. Consider running the reaction under an inert atmosphere (e.g., Nitrogen). 2. Adhere strictly to the recommended reaction times. After filtration, perform a decolorizing step by treating a solution of the crude product with activated carbon.[4] |
| Difficulty Filtering the Product After Quench | 1. The precipitate is too fine or oily. | 1. Ensure the quench is performed slowly into vigorously stirred ice water. This promotes the formation of a filterable solid. If an oil forms, continue stirring as it may solidify over time. |
| Final Product Purity is Low After Recrystallization | 1. Co-precipitation of starting materials or byproducts. 2. Incorrect recrystallization solvent system. | 1. If impurities persist, column chromatography is the recommended next step.[3] 2. Perform small-scale solvent screening to find the optimal solvent or co-solvent system where the product has high solubility when hot and low solubility when cold. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Bentham Science.
- Quinoxaline synthesis. Organic Chemistry Portal.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central.
- Synthesis of some new quinoxaline derivatives. (2020). ResearchGate.
- Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. (2025). BenchChem.
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. (2020). Rasayan Journal of Chemistry.
- Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling. (2021). Google Patents. CN108191778B.
- Technical Support Center: Synthesis of 2-Chloro-6,7-difluoroquinoxaline. (2025). BenchChem.
- Prepn process of high purity 2, 6-dichloro quinoxaline. (2007). Google Patents. CN100345831C.
- Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline. (2025). BenchChem.
Sources
- 1. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,3-Dichloro-6,7-difluoroquinoxaline
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6,7-difluoroquinoxaline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the expertise to diagnose issues, optimize your purification strategy, and ensure the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the specific synthetic route and reaction conditions employed. However, based on the common synthesis method involving the condensation of 4,5-difluoro-o-phenylenediamine with an appropriate 1,2-dicarbonyl precursor followed by chlorination, several classes of impurities are frequently observed.
Table 1: Common Impurities and Their Origins
| Impurity Class | Specific Example(s) | Likely Origin |
|---|---|---|
| Unreacted Starting Materials | 4,5-difluoro-o-phenylenediamine | Incomplete condensation reaction.[1] |
| Reaction Intermediates | 6,7-difluoroquinoxaline-2,3-dione | Incomplete chlorination of the quinoxaline-dione intermediate. |
| Hydrolysis Products | 2-Chloro-3-hydroxy-6,7-difluoroquinoxaline | Reaction of the product with residual water, often under basic or acidic workup conditions. Dichloro-quinoxalines are susceptible to hydrolysis.[2] |
| Over-oxidation Products | Colored polymeric materials | The o-phenylenediamine starting material is prone to oxidation, which can generate colored impurities.[1][3] |
| Side-Reaction Products | Benzimidazole derivatives | Rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions.[3] |
Q2: My final product is a dark brown or yellow solid, but I expect a lighter color. What causes this discoloration and how can I fix it?
A2: Discoloration, typically ranging from yellow to dark brown, is a common issue primarily caused by the oxidation of the diamine starting material or other trace impurities.[1] These colored compounds are often highly conjugated and can persist in your final product even at low concentrations.
Troubleshooting Strategy:
-
Prevention: If possible, conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the sensitive diamine reactant.[4]
-
Removal: The most effective method for removing colored impurities is treatment with activated carbon.[5]
Protocol 1: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable hot organic solvent (e.g., Toluene or Ethanol).
-
Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of your crude product) to the hot solution. Caution: Add the carbon slowly to the hot solution to prevent bumping.
-
Reflux: Stir the mixture at reflux for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter aid in a pre-heated funnel to remove the activated carbon. This step must be performed while the solution is hot to prevent premature crystallization of the product on the filter.
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration.
Q3: My HPLC and NMR analyses show multiple peaks, indicating a mixture. What is the best general strategy for purification?
A3: For a mixture of closely related compounds, a multi-step purification strategy is often the most effective. The optimal approach combines a bulk purification technique like recrystallization with a high-resolution method such as column chromatography.[6]
The choice of method depends on the nature of the impurities. The diagram below outlines a decision-making workflow for selecting an appropriate purification strategy.
Sources
Technical Support Center: Characterization of 2,3-Dichloro-6,7-difluoroquinoxaline Derivatives
Welcome to the technical support center for the characterization of 2,3-dichloro-6,7-difluoroquinoxaline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this challenging class of compounds. The unique electronic properties imparted by the multiple halogen substituents can lead to unexpected behavior during synthesis, purification, and analysis. This resource provides in-depth, experience-driven troubleshooting advice to navigate these complexities.
Part 1: Synthesis and Purification Challenges
The successful characterization of this compound derivatives begins with a pure starting material. However, the synthesis and purification of these compounds are often fraught with challenges.
Q1: My synthesis of this compound results in a low yield and several impurities. What are the common pitfalls in the synthetic route?
A1: The most prevalent synthetic route to this compound involves the cyclocondensation of 4,5-difluoro-1,2-phenylenediamine with a C2 synthon, followed by chlorination.[1] Several factors can contribute to low yields and impurity formation:
-
Incomplete Cyclocondensation: The initial formation of the quinoxalinone ring can be sluggish. Ensure adequate reaction time and temperature. The use of a mild acid catalyst can sometimes improve the reaction rate and yield.
-
Side Reactions during Chlorination: The chlorination step, typically employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is often the primary source of impurities.[1][2] Over-chlorination or side reactions with residual starting materials can occur. Careful control of stoichiometry and temperature is critical. The addition of a base such as N,N-dimethylaniline can enhance the efficiency of the chlorination.[1]
-
Hydrolysis: Dichloroquinoxaline derivatives can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of hydroxy- or oxo-derivatives.[3][4][5] It is crucial to work under anhydrous conditions and to quench the reaction carefully.
-
Inadequate Purification: Due to the similar polarities of the desired product and potential side-products, chromatographic purification can be challenging.
Troubleshooting Protocol for Synthesis and Purification:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely. This will help in determining the optimal reaction time and preventing the formation of degradation products.
-
Controlled Chlorination: Add the chlorinating agent dropwise at a low temperature (e.g., 0 °C) and then slowly warm the reaction to the desired temperature. This minimizes exothermic reactions and reduces the formation of side products.
-
Work-up under Anhydrous Conditions: After the reaction is complete, use anhydrous solvents for extraction and washing. Minimize exposure to atmospheric moisture.
-
Purification Strategy: A multi-step purification approach is often necessary. This may involve initial precipitation or crystallization followed by column chromatography.[6]
Part 2: Spectroscopic Analysis
The presence of multiple halogens significantly influences the spectroscopic properties of these molecules, often leading to complex and sometimes counterintuitive data.
Q2: I'm observing a complex and difficult-to-interpret ¹H and ¹⁹F NMR spectrum for my this compound derivative. How can I simplify the analysis?
A2: The fluorine atoms at the 6 and 7 positions introduce complex splitting patterns in both the ¹H and ¹⁹F NMR spectra due to ¹H-¹⁹F and ¹⁹F-¹⁹F coupling.
-
¹H NMR: The aromatic protons will appear as complex multiplets due to coupling with the adjacent fluorine atoms. The magnitude of these coupling constants (J-values) can provide valuable structural information.
-
¹⁹F NMR: The two fluorine atoms are not chemically equivalent and will therefore appear as two separate signals, each split by the other fluorine and any nearby protons. The large chemical shift dispersion in ¹⁹F NMR is advantageous, reducing the likelihood of signal overlap.[7][8]
Data Acquisition and Interpretation Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 3. web.viu.ca [web.viu.ca]
- 4. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. magritek.com [magritek.com]
- 8. chemrxiv.org [chemrxiv.org]
Improving the regioselectivity of reactions with 2,3-Dichloro-6,7-difluoroquinoxaline
Welcome to the technical support guide for 2,3-Dichloro-6,7-difluoroquinoxaline. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving regioselective functionalization of this versatile synthetic building block. This guide provides in-depth, field-proven insights into troubleshooting common issues and optimizing reaction outcomes.
Section 1: Understanding the Core Reactivity
Before troubleshooting, it is crucial to understand the inherent electronic properties of the this compound scaffold. The two chlorine atoms at the C2 and C3 positions are not electronically equivalent. Their reactivity is governed by the electron-withdrawing nature of the adjacent nitrogen atoms and the fluorine atoms on the benzene ring.
The C2 position is situated between two nitrogen atoms, making it significantly more electron-deficient than the C3 position. However, in many reactions, particularly Nucleophilic Aromatic Substitution (SNAr), the kinetic site of attack is not always the most electron-deficient carbon. The reaction's regioselectivity is often dictated by the stability of the intermediate (Meisenheimer complex) and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO). For analogous heterocyclic systems like 2,4-dichloroquinazolines, it has been shown through DFT calculations that the carbon atom with the greater LUMO coefficient is the kinetically favored site for nucleophilic attack, even if it is not the most electron-deficient position.[1] This distinction between electronic deficiency and orbital contribution is fundamental to controlling regioselectivity.
Caption: Inherent electronic factors governing reactivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which position, C2 or C3, is generally more reactive in Nucleophilic Aromatic Substitution (SNAr)?
A: This is a nuanced question. While the C2 position is more electron-deficient, the C3 position is often the site of initial, kinetically controlled substitution. This is because the transition state leading to the C3-substituted intermediate can be lower in energy.[1] Therefore, for selective mono-substitution, targeting the kinetic product at C3 by using milder conditions (e.g., lower temperatures) is often the most effective strategy. More forcing conditions (higher temperatures, longer reaction times) can lead to substitution at C2 or disubstitution.
Q2: What are the primary factors I should consider to control regioselectivity?
A: The "big four" parameters to control are:
-
Temperature: Lower temperatures favor the kinetic product (often C3), while higher temperatures can lead to the thermodynamic product or mixtures.
-
Nucleophile: The steric bulk and nucleophilicity of your reagent are critical. Bulky nucleophiles may preferentially react at the less hindered position.
-
Solvent: The polarity of the solvent can influence regioselectivity by stabilizing or destabilizing the charged Meisenheimer intermediates differently for C2 versus C3 attack.[1]
-
Catalyst System (for cross-coupling): In palladium-catalyzed reactions, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands can dramatically influence which C-Cl bond undergoes oxidative addition first.[2]
Q3: My reaction produced a mixture of isomers. How can I definitively confirm the structure of each product?
A: The most reliable method is two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. For a C3-substituted product with an N-H group (e.g., from an amine nucleophile), you would expect to see a NOE correlation between the N-H proton and the H5 proton on the quinoxaline core. This correlation would be absent in the C2-substituted isomer.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It can be used to unambiguously assign the quaternary carbons (C2 and C3) by looking for correlations from known protons (like H5) to the carbon where substitution occurred.[1]
Section 3: Troubleshooting Guides for Specific Reactions
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Issue: Poor regioselectivity in the reaction with an amine or alcohol, resulting in a mixture of C2 and C3 monosubstituted products.
Causality: This issue almost always arises from a lack of control over kinetic versus thermodynamic reaction pathways. The energy difference between the two transition states is often small, and conditions that are too harsh will allow the reaction to equilibrate or proceed down both pathways.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting SNAr regioselectivity.
Summary of Conditions vs. Regioselectivity in SNAr
| Parameter | Condition for C3-Selectivity (Kinetic) | Condition for C2-Selectivity (Thermodynamic) or Disubstitution | Rationale |
| Temperature | Low (-20 °C to RT) | High (Reflux) | Lower energy barrier to C3 is favored at low temperatures. Higher energy allows overcoming the barrier to the more stable C2 product.[1] |
| Base | Hindered organic base (e.g., DIPEA) | Strong inorganic base (e.g., K₂CO₃, NaH) | A hindered base can sterically influence the approach of the nucleophile. |
| Solvent | Aprotic polar (e.g., THF, Dioxane) | Protic polar (e.g., Ethanol, n-Butanol) | Aprotic solvents are less likely to participate in proton transfer, preserving the kinetic pathway. Protic solvents can stabilize intermediates, potentially lowering the C2 pathway barrier.[1] |
| Reaction Time | Short (monitor by TLC/LCMS) | Long | Extended time allows for potential equilibration to the more thermodynamically stable C2 isomer. |
Guide 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
Issue: In a Suzuki or Buchwald-Hartwig reaction, obtaining a mixture of C2 and C3 coupled products, or reaction only at the "wrong" position.
Causality: Regioselectivity in cross-coupling is almost entirely dictated by the kinetics of the oxidative addition step. The palladium catalyst must selectively insert into either the C2-Cl or C3-Cl bond. This selectivity is highly sensitive to the steric and electronic properties of the phosphine ligand on the palladium center.
Troubleshooting Workflow:
Caption: Ligand-centric workflow for optimizing cross-coupling.
Ligand Selection Guide for Regioselective Cross-Coupling
| Ligand Class | Example Ligands | General Influence on Regioselectivity | Rationale |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Often favor oxidative addition at the less sterically hindered C-Cl bond. This is typically the primary lever for tuning selectivity. | The large steric footprint of the ligand dictates which C-Cl bond can physically access the palladium center for oxidative addition.[3][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that create highly active catalysts. Can sometimes provide complementary selectivity to phosphine ligands. | The powerful electronic donation stabilizes the Pd(0) state but can alter the electronics of the oxidative addition transition state, changing regiochemical preferences. |
| Basic Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly active but can be less selective. Good for difficult couplings but may require more optimization. | These ligands are less sterically demanding than the biarylphosphines, potentially leading to mixtures if the electronic difference between C2 and C3 is not large enough. |
Section 4: Key Experimental Protocols
Protocol 1: Kinetically Controlled Regioselective SNAr with an Amine
This protocol aims for selective substitution at the C3 position.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -20 °C using an appropriate cooling bath.
-
Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.1 equiv) and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) in anhydrous THF.
-
Reaction: Add the amine/base solution dropwise to the cooled quinoxaline solution over 20 minutes. Maintain the temperature at -20 °C.
-
Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Warm the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Verification: Purify the crude product by flash column chromatography. Confirm the regiochemistry of the major product using 1D and 2D-NMR as described in the FAQ section.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol provides a starting point for screening to achieve high regioselectivity.
-
Setup: In a reaction vial, combine this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Pre-mixing: In a separate glovebox or under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the desired ligand (e.g., SPhos, 6 mol%).
-
Reaction Assembly: Add the catalyst/ligand mixture to the reaction vial. Evacuate and backfill the vial with an inert gas three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1, 0.1 M).
-
Heating: Heat the reaction to the desired temperature (start screening at 80 °C).
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, filter through celite, and concentrate.
-
Analysis: Purify by chromatography and analyze the product ratio and structure by NMR and LC-MS. If selectivity is poor, repeat the process with a different ligand from the table above.
References
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH).
- Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. National Institutes of Health (NIH).
- Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. National Institutes of Health (NIH).
- Regioselectivity – Knowledge and References. Taylor & Francis.
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
2,3-Dichloro-6,7-difluoroquinoxaline analytical characterization techniques
An In-Depth Comparative Guide to the Analytical Characterization of 2,3-Dichloro-6,7-difluoroquinoxaline
Introduction: The Imperative for Rigorous Characterization
This compound is a halogenated heterocyclic compound belonging to the quinoxaline family. Quinoxaline scaffolds are of significant interest in medicinal chemistry and materials science, serving as privileged structures in the development of pharmaceuticals and functional organic materials.[1][2] The specific substitution pattern of this molecule—featuring both chlorine and fluorine atoms—suggests its potential as a versatile synthetic building block, where the halogen atoms can be selectively functionalized to create a diverse library of derivatives.
Given its role as a key intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. An impure or misidentified starting material can compromise entire synthetic campaigns, leading to failed reactions, unexpected side products, and unreliable biological data. This guide provides a comparative overview of the essential analytical techniques required to fully characterize this compound, offering field-proven insights and detailed experimental protocols for researchers in synthetic chemistry and drug development. While published data for this specific molecule is limited, this guide establishes a robust analytical framework by drawing parallels with structurally related compounds and foundational analytical principles.
Logical Workflow for Structural Elucidation and Purity Assessment
A multi-technique approach is non-negotiable for the comprehensive characterization of a novel or specialized chemical entity. Each technique provides a unique piece of the structural puzzle. The following workflow illustrates the logical sequence of analysis, ensuring both structural confirmation and purity verification are achieved.
Caption: A logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Expertise & Causality: The molecule's C2v symmetry dictates the number of unique signals observed. The protons at positions 5 and 8 are chemically equivalent, as are the fluorines at 6 and 7, and the carbons at corresponding positions (C2/C3, C5/C8, etc.). The presence of fluorine, an active NMR nucleus, provides a unique spectroscopic handle and requires a dedicated ¹⁹F NMR experiment. Couplings between proton and fluorine nuclei (J-HF) are highly informative for confirming substituent positions.
Predicted NMR Data
Based on the principles of substituent effects and analysis of similar compounds[3][4][5], the following spectra are anticipated.
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) | Assignment |
| ¹H | ~7.8 - 8.1 | Triplet (t) or Doublet of Doublets (dd) | ³JHH ≈ 9 Hz, ⁴JHF ≈ 6-7 Hz | H-5, H-8 |
| ¹⁹F | ~ -110 to -130 | Broad Singlet or Multiplet | - | F-6, F-7 |
| ¹³C | ~145 | Singlet | - | C-2, C-3 |
| ¹³C | ~142 (C-F coupling) | Doublet (d) | ¹JCF ≈ 250-260 Hz | C-6, C-7 |
| ¹³C | ~135 | Singlet | - | C-4a, C-8a |
| ¹³C | ~118 (C-F coupling) | Doublet (d) | ²JCF ≈ 20-25 Hz | C-5, C-8 |
Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Predicted values are estimates and may vary based on solvent and concentration.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for quinoxaline derivatives.[4]
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer.[6]
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and a spectrum can be obtained relatively quickly.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of a compound, offering direct confirmation of the molecular formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Expertise & Causality: this compound contains two chlorine atoms. Naturally occurring chlorine is a mixture of two isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a highly predictable and unique isotopic cluster for the molecular ion (M⁺). The presence of this "M, M+2, M+4" pattern in a ~9:6:1 ratio is definitive proof of a dichloro-substituted compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition.[6]
Predicted Mass Spectrum Data
| Technique | Ion | Predicted m/z | Relative Abundance (%) | Information Gained |
| HRMS (ESI) | [M+H]⁺ (C₈H₃Cl₂F₂N₂⁺) | 232.9686 | 100 | Molecular Formula Confirmation |
| HRMS (ESI) | [M+2+H]⁺ | 234.9657 | ~65 | Isotopic pattern for 2 x Cl |
| HRMS (ESI) | [M+4+H]⁺ | 236.9627 | ~10 | Isotopic pattern for 2 x Cl |
| GC-MS (EI) | [M]⁺ | 231.9607 | Variable | Molecular Ion |
| GC-MS (EI) | [M-Cl]⁺ | 196.9818 | Variable | Fragmentation Pattern |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high resolving power of the TOF analyzer will allow for accurate mass measurement.
-
Data Analysis: Identify the molecular ion cluster. Use the instrument's software to calculate the elemental composition based on the measured accurate mass of the monoisotopic peak and compare it to the theoretical value.
Chromatographic Purity Assessment: HPLC vs. GC
Chromatography is essential for determining the purity of a compound by separating it from potential impurities, such as starting materials, byproducts, or residual solvents. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.
Expertise & Causality: The choice between HPLC and GC depends on the compound's volatility and thermal stability. As a substituted quinoxaline, the compound is likely a solid with good thermal stability, making both techniques applicable.
-
Reversed-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis.[7] It separates compounds based on hydrophobicity and is ideal for non-volatile or thermally sensitive compounds. A UV detector is highly effective due to the compound's aromatic, UV-absorbing structure.
-
Gas Chromatography (GC) separates compounds based on their volatility and interaction with the stationary phase. It is often coupled with a mass spectrometer (GC-MS), providing both purity data and mass identification of separated components in a single run.[8]
Comparison of Chromatographic Methods
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Gas Chromatography (GC-MS) |
| Principle | Separation based on hydrophobicity. | Separation based on volatility. |
| Stationary Phase | C18 (Octadecyl Silane), 5 µm particle size. | Phenyl-methylpolysiloxane capillary column. |
| Mobile/Carrier Gas | Acetonitrile:Water gradient. | Helium or Hydrogen. |
| Detector | UV-Vis Diode Array Detector (DAD). | Mass Spectrometer (MS). |
| Advantages | Widely applicable, non-destructive, excellent for quantitative purity analysis (% area). | High resolution, provides mass data for impurity identification. |
| Disadvantages | Does not inherently identify impurities without MS coupling. | Requires compound to be volatile and thermally stable. |
Experimental Protocol: RP-HPLC for Purity Assessment
-
System: An HPLC system equipped with a pump, autosampler, column oven, and DAD.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) to ensure all components are detected.
-
Sample Preparation: Dissolve the sample in acetonitrile (~0.5 mg/mL) and inject 5 µL.
-
Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
While NMR and MS elucidate the overall structure, Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid confirmation of the presence of specific functional groups and offers a unique "fingerprint" for the compound.
Expertise & Causality: The vibrational frequencies of chemical bonds are sensitive to their environment. For this molecule, we expect to see characteristic absorptions for the aromatic C=C and C=N bonds within the quinoxaline core, as well as the strong, distinctive absorptions for the C-F and C-Cl bonds.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |
| 1610 - 1580 | C=N Stretch (Pyrazine Ring) | Medium |
| 1550 - 1450 | C=C Stretch (Aromatic Rings) | Medium to Strong |
| 1250 - 1100 | C-F Stretch | Strong |
| 850 - 750 | C-Cl Stretch | Medium to Strong |
Experimental Protocol: FT-IR (ATR)
-
Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Clamp the sample to ensure good contact and collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to expected values for the functional groups present.
Conclusion
The analytical characterization of this compound requires a synergistic and orthogonal suite of techniques. While NMR spectroscopy provides the definitive structural framework and Mass Spectrometry confirms the elemental composition with high certainty, chromatographic methods are indispensable for quantifying purity. FT-IR serves as a rapid and valuable tool for functional group verification. By following the comparative methods and detailed protocols outlined in this guide, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the integrity and success of their subsequent research and development endeavors.
References
-
ResearchGate. (2004). Synthesis and Biological Activities of Some Quinoxaline Derivatives Bearing Aromatic Halogen Nucleus. Available at: [Link][9][10]
-
Yuan, J., et al. (2021). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Supporting Information. Royal Society of Chemistry. Available at: [Link][6]
-
Crundwell, G., et al. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E, 70(Pt 8), o879. Available at: [Link][11]
-
Tankov, I., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 881-893. Available at: [Link]
-
ResearchGate. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Available at: [Link][4]
-
PubChem. (n.d.). 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. National Center for Biotechnology Information. Available at: [Link][13]
-
Akar, D., & Benkli, K. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Semantic Scholar. Available at: [Link][14]
-
Zhu, J.L., et al. (2021). Synthesis, Spectroscopy Properties and Antifungal Activity of New Quinoxaline Derivatives. Indian Journal of Heterocyclic Chemistry, 31(2), 215–221. Available at: [Link][15]
-
Thesis. (1994). STUDIES OF NOVEL DIAZANAPHTHOQUINONES AND ION-RESPONSIVE FLUORESCENT QUINOXALINE DERIVATIVES. Available at: [Link][16]
-
Stepanova, M. A., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 753. Available at: [Link][5]
-
ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link][17]
-
NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. NIST Chemistry WebBook. Available at: [Link][18]
-
Chowhan, R., & Singh, A. K. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38143-38164. Available at: [Link][1]
-
Jones, J., et al. (2023). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Crystals, 13(1), 123. Available at: [Link][19]
-
Semantic Scholar. (2004). Synthesis and Biological Activities of Some Quinoxaline Derivatives Bearing Aromatic Halogen Nucleus. Available at: [Link][10]
-
Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available at: [Link][2]
-
ResearchGate. (2017). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. Available at: [Link][20]
-
Analytical Standard Solutions. (n.d.). 2,3-Dichloro-6-methylquinoxaline. Available at: [Link][21]
-
SpectraBase. (n.d.). MS (GC) of 6,7-Dichloro-2,3-diphenyl-quinoxaline. Available at: [Link][22]
-
AbMole CN. (n.d.). This compound Certificate of Analysis. Available at: [Link][23]
-
SpectraBase. (n.d.). 2,6-Dichloro-quinoxaline - Optional[13C NMR] - Chemical Shifts. Available at: [Link][24]
-
Darwish, I. A., et al. (2003). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 381-392. Available at: [Link][25]
-
ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Available at: [Link][26]
-
Impact Factor. (2023). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c. Available at: [Link][8]
-
PubChem. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)aniline. National Center for Biotechnology Information. Available at: [Link][27]
-
SpectraBase. (n.d.). 2,3-Diphenylquinoxaline - Optional[MS (GC)] - Spectrum. Available at: [Link][28]
Sources
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 91895-30-6 | AbMole [abmole.cn]
- 13. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. connectjournals.com [connectjournals.com]
- 16. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Quinoxaline, 2,3-diphenyl- [webbook.nist.gov]
- 19. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 2,3-Dichloro-6-methylquinoxaline [a-2-s.com]
- 22. dev.spectrabase.com [dev.spectrabase.com]
- 23. This compound检测报告 | this compound分析证明 | AbMole中文官网 [abmole.cn]
- 24. spectrabase.com [spectrabase.com]
- 25. Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. spectrabase.com [spectrabase.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,3-Dichloro-6,7-difluoroquinoxaline
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dichloro-6,7-difluoroquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the causal relationships between the molecular structure and its spectral output, comparing it with related quinoxaline analogs to provide a comprehensive interpretive framework. The protocols described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.
Quinoxaline derivatives form a vital class of nitrogen-containing heterocyclic compounds, serving as foundational scaffolds in medicinal chemistry and materials science.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the quinoxaline core profoundly modulates the molecule's electronic properties, which in turn influences its biological activity and spectroscopic characteristics.[2] Understanding the precise structural features through NMR is therefore critical for structure elucidation, purity assessment, and guiding rational drug design.
This guide focuses on this compound, a highly substituted analog where the interplay of electron-withdrawing groups creates a unique and informative spectral signature.
Molecular Structure and Numbering
To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the quinoxaline ring system is used.
Caption: Molecular structure of this compound.
¹H and ¹³C NMR Spectral Data Summary
The following tables summarize the predicted NMR spectral data for this compound. This data is derived from computational models and analysis of structurally similar compounds, providing a robust baseline for experimental verification.[2] Experimental values may vary slightly depending on solvent and concentration.[3]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5, H-8 | ~ 7.90 - 8.10 | t | ³JHF ≈ 9.0 Hz |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Coupling Constant (J, Hz) |
| C-2, C-3 | ~ 145.0 - 148.0 | s | - |
| C-6, C-7 | ~ 150.0 - 155.0 | d | ¹JCF ≈ 250 - 270 Hz |
| C-5, C-8 | ~ 115.0 - 118.0 | d | ²JCF ≈ 20 - 25 Hz |
| C-4a, C-8a | ~ 138.0 - 141.0 | t (unresolved) | ³JCF ≈ 3 - 5 Hz |
Expert Spectral Interpretation
The unique substitution pattern of this compound provides an excellent case study in understanding substituent effects in NMR.
¹H NMR Spectrum Analysis
Due to the symmetrical placement of the two fluorine atoms at the C-6 and C-7 positions, the protons at C-5 and C-8 are chemically and magnetically equivalent.
-
Chemical Shift: A single resonance is expected for both H-5 and H-8. These protons are located on a benzene ring fused to a highly electron-deficient pyrazine ring. The cumulative electron-withdrawing effects of the two nitrogen atoms, two chlorine atoms, and two fluorine atoms significantly deshield these protons, shifting their resonance downfield into the aromatic region, predicted here to be around 7.90-8.10 ppm. For comparison, the protons of the parent quinoxaline appear at δ 8.8 (H-2,3) and δ 7.7-8.1 (H-5,6,7,8).[4][5] The protons in 2,3-dichloroquinoxaline appear as two distinct multiplets between 7.85 and 8.08 ppm.[6] The difluoro substitution simplifies this region to a single signal system.
-
Multiplicity: The key feature of this spectrum is the proton-fluorine coupling. The H-5 proton will couple to the F-6 nucleus (a three-bond coupling, ³JHF) and to the F-7 nucleus (a four-bond coupling, ⁴JHF). Similarly, H-8 couples to F-7 (³JHF) and F-6 (⁴JHF). Typically, ³JHF coupling constants are larger than ⁴JHF. Given the symmetry, H-5 and H-8 each couple to two fluorine atoms. This will likely result in a triplet , arising from coupling to the two adjacent fluorine nuclei with a typical ³JHF of around 9.0 Hz.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is highly informative due to the presence of carbon-fluorine couplings, which are invaluable for unambiguous signal assignment.
-
C-2 and C-3: These carbons, bonded to both nitrogen and chlorine, are heavily deshielded and appear far downfield. They are expected to be sharp singlets in the proton-decoupled spectrum as they are too far removed to exhibit significant C-F coupling.
-
C-6 and C-7: These carbons are directly bonded to fluorine. This results in two key effects:
-
A large downfield chemical shift due to the high electronegativity of fluorine.
-
A very large one-bond coupling constant (¹JCF) , typically in the range of 250-270 Hz. This will split the signal for C-6/C-7 into a distinct doublet . This feature is one of the most reliable diagnostic peaks for identifying carbons directly attached to fluorine.
-
-
C-5 and C-8: These carbons are two bonds away from a fluorine atom (C5 is adjacent to C6-F, C8 is adjacent to C7-F). This leads to a two-bond C-F coupling (²JCF ) that splits the signal into a doublet with a coupling constant typically between 20-25 Hz.
-
C-4a and C-8a (Bridgehead Carbons): These quaternary carbons are also subject to C-F coupling. Each is three bonds away from two fluorine nuclei (e.g., C-4a to F-6 and F-7). This should theoretically split the signal into a triplet. However, ³JCF coupling constants are often small (3-5 Hz) and may not be fully resolved, potentially appearing as a broadened singlet or an unresolved multiplet.[7]
Comparative Analysis: The Impact of Fluorine Substitution
Comparing the predicted data for our target molecule with the known data for 2-Chloroquinoxaline highlights the profound impact of the difluoro substitution.[2]
| Position | 2-Chloroquinoxaline (Experimental, ppm) | This compound (Predicted, ppm) | Key Difference & Rationale |
| H-5 | ~8.05 | ~7.95 | The addition of two fluorine atoms slightly shields the adjacent protons, but also introduces significant H-F coupling, changing the multiplicity from a doublet of doublets to a triplet. |
| H-8 | ~7.85 | ~7.95 | Symmetry makes H-8 equivalent to H-5 in the difluoro compound, whereas they are distinct in the monosubstituted analog. |
| H-6, H-7 | ~7.75 (m) | (Substituted) | Protons are replaced by fluorine atoms. |
| C-6, C-7 | ~129-130 | ~150-155 (d) | The direct attachment of fluorine causes a massive downfield shift (~20-25 ppm) and introduces a large ¹JCF coupling. |
This comparison underscores how fluorine substitution serves as a powerful spectral editor, simplifying the proton spectrum through symmetrization while adding valuable complexity (C-F couplings) to the carbon spectrum for structural confirmation.
Recommended Experimental Protocol
This section provides a standardized workflow for acquiring high-quality NMR data for this compound.
Caption: Standardized workflow for NMR analysis.
1. Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of this compound.
-
Solvent: Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to a clean, dry NMR tube. The choice of solvent can affect chemical shifts, so consistency is key for comparative studies.[3][8][9]
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[10]
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.[11]
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
3. ¹H NMR Experiment
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width: ~16 ppm (centered around 6-8 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of this concentration.
4. ¹³C{¹H} NMR Experiment (Proton Decoupled)
-
Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: ~200-220 ppm.[12]
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a higher number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
5. Data Processing and Analysis
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.
-
Assign peaks based on chemical shifts, multiplicities, coupling constants, and the interpretive principles discussed above. For complex cases, 2D NMR experiments like HSQC and HMBC can provide definitive assignments.[10]
References
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Supporting Information for scientific public
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes.
- 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR spectrum. ChemicalBook.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.
- Comparative NMR Analysis: 2-Chloro-6,7-difluoroquinoxaline vs. 2-Chloroquinoxaline. Benchchem.
- Solvent effect on the 19F NMR chemical shifts of fluoroalkyl halides. SIOC Journals.
- 13C nuclear magnetic resonance spectra of quinoxaline deriv
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
- 13C NMR Chemical Shift.
- Quinoxaline | C8H6N2 | CID 7045.
- Quinoxaline(91-19-0) 1H NMR spectrum. ChemicalBook.
- A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline. Benchchem.
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoxaline(91-19-0) 1H NMR [m.chemicalbook.com]
- 6. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR [m.chemicalbook.com]
- 7. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effect on the 19F NMR chemical shifts of fluoroalkyl halides [sioc-journal.cn]
- 10. scienceopen.com [scienceopen.com]
- 11. publicatt.unicatt.it [publicatt.unicatt.it]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to the Reactivity of 2,3-Dichloro-6,7-difluoroquinoxaline and Other Halo-Quinoxalines
Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous therapeutic agents and advanced functional materials.[1][2][3][4] Their remarkable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as a cornerstone in medicinal chemistry.[1][2][5] A key precursor for many of these complex molecules is 2,3-dichloroquinoxaline, a versatile building block that allows for extensive functionalization.[1][2][6] This guide provides an in-depth comparison of the reactivity of 2,3-Dichloro-6,7-difluoroquinoxaline with other halo-quinoxalines, offering field-proven insights and experimental data to inform synthetic strategies for researchers, scientists, and drug development professionals.
The Chemical Reactivity Landscape of Halo-Quinoxalines
The functionalization of the quinoxaline scaffold is primarily governed by two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice of method and the resulting reactivity are profoundly influenced by the nature and position of the halogen substituents on the quinoxaline core.
1. Nucleophilic Aromatic Substitution (SNAr): The Primary Pathway for C2/C3 Functionalization
Aromatic rings, typically electron-rich and nucleophilic, can be rendered electrophilic and thus susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[7][8][9] The quinoxaline ring system is inherently electron-deficient due to the two nitrogen atoms in the pyrazine ring, which activates the C2 and C3 positions for nucleophilic attack.[10]
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][10][11] Subsequently, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is the critical factor determining the reaction rate.
Figure 1: Generalized mechanism of SNAr on a halo-quinoxaline.
2. Palladium-Catalyzed Cross-Coupling: Forging C-C and C-Heteroatom Bonds
For halogen atoms on the less reactive benzene portion of the quinoxaline core (positions 5, 6, 7, and 8), or for creating carbon-carbon bonds at the C2/C3 positions, palladium-catalyzed cross-coupling reactions are indispensable.[10] Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings provide efficient and versatile methods for building molecular complexity under relatively mild conditions.[12][13][14][15][16] These reactions proceed through a catalytic cycle involving oxidative addition of the halo-quinoxaline to a Pd(0) species, followed by transmetalation with a coupling partner (e.g., an organoboron reagent in the Suzuki reaction) and reductive elimination to yield the product and regenerate the catalyst.[13][16]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis: The Decisive Role of Halogen Substituents
The reactivity of a halo-quinoxaline is a direct consequence of the electronic effects imparted by its substituents. Fluorine and chlorine atoms exert powerful, yet distinct, influences on the aromatic system.
Causality Behind Reactivity Differences:
-
Inductive Effect: Both fluorine and chlorine are highly electronegative and withdraw electron density through the sigma bonds (–I effect). Fluorine is more electronegative than chlorine, resulting in a stronger inductive withdrawal.[17]
-
Resonance Effect: Both halogens can donate a lone pair of electrons into the aromatic ring (+R effect). For this effect, orbital overlap is key. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than does the 3p orbital of chlorine.[17]
-
Impact on SNAr: In nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile.[9] This step is accelerated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. Therefore, the stronger the electron-withdrawing character at the reaction site, the faster the reaction. The C-X bond strength has a minimal effect on the rate.[9]
-
Impact on Cross-Coupling: In palladium-catalyzed cross-coupling, the first step is the oxidative addition of the catalyst into the C-X bond. This step is generally faster for weaker C-X bonds, leading to a typical reactivity order of C-I > C-Br > C-Cl >> C-F.
Head-to-Head Comparison:
1. 2,3-Dichloroquinoxaline: This is the benchmark substrate. The two chlorine atoms strongly activate the C2 and C3 positions for sequential SNAr reactions, allowing for the controlled synthesis of both symmetrical and asymmetrical 2,3-disubstituted quinoxalines.[1][2]
2. This compound: This molecule is exceptionally reactive towards SNAr at the C2 and C3 positions. The causality is twofold:
- The inherent electron-withdrawing nature of the pyrazine ring nitrogen atoms.
- The powerful –I effect of the two fluorine atoms on the fused benzene ring. These fluorines pull electron density from the entire heterocyclic system, further polarizing the C2-Cl and C3-Cl bonds and making them significantly more electrophilic than in the non-fluorinated analogue.[18][19][20] This enhanced electron deficiency provides greater stabilization for the Meisenheimer intermediate, leading to a dramatic increase in reaction rates.
3. Other Halo-Quinoxalines (e.g., 2,3,6,7-tetrachloroquinoxaline): While the chlorine atoms at the 6 and 7 positions also withdraw electron density, their effect is less pronounced than that of fluorine. Therefore, the reactivity of 2,3,6,7-tetrachloroquinoxaline in SNAr at the C2/C3 positions is expected to be higher than that of 2,3-dichloroquinoxaline, but lower than that of this compound.
Data Summary: Reactivity in Nucleophilic Aromatic Substitution
The following table provides a qualitative and quantitative comparison based on established chemical principles and reported experimental trends for the reaction of various halo-quinoxalines with a generic amine nucleophile (R-NH₂).
| Substrate | Key Electronic Effects | Expected SNAr Reactivity at C2/C3 | Typical Reaction Conditions | Representative Yields |
| 2,3-Dichloroquinoxaline | Standard activation from pyrazine ring and Cl atoms. | Moderate | Elevated temperature (e.g., 80-120 °C) | Good to Excellent |
| This compound | Synergistic and strong electron withdrawal from pyrazine N-atoms, C2/C3-Cl, and C6/C7-F atoms. | Very High | Mild conditions (e.g., Room Temp to 60 °C) | Excellent |
| 2,3,6,7-Tetrachloroquinoxaline | Enhanced electron withdrawal from four Cl atoms. | High | Moderate temperature (e.g., 60-100 °C) | Good to Excellent |
| 5-Bromo-2,3-dichloroquinoxaline | Similar C2/C3 reactivity to the benchmark; C5-Br activated for cross-coupling.[12] | Moderate (for SNAr at C2/C3) | Elevated temperature for SNAr | Good |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, providing clear steps for synthesizing functionalized quinoxalines.
Protocol 1: Synthesis of a 2-Amino-3-chloro-6,7-difluoroquinoxaline via SNAr
This protocol details the monosubstitution of this compound, leveraging its high reactivity for selective functionalization.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (e.g., Pyrrolidine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and K₂CO₃.
-
Add anhydrous DMF to dissolve the starting material.
-
Slowly add the amine nucleophile to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The high reactivity often allows the reaction to complete within 1-3 hours at room temperature.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure monosubstituted product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Chloroquinoxaline
This protocol describes a general method for forming a C-C bond at a chlorine-bearing position, a reaction that typically requires more forcing conditions than for corresponding bromo- or iodo-quinoxalines.
Materials:
-
Chloroquinoxaline derivative (e.g., 2-chloro-3-arylquinoxaline) (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[21]
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloroquinoxaline, arylboronic acid, palladium catalyst, and base.[13]
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 90-100 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Partition the filtrate between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to yield the desired cross-coupled product.
Figure 3: Synthetic utility workflow for this compound.
Conclusion and Future Outlook
The reactivity of halo-quinoxalines is a nuanced and predictable function of the electronic properties of their substituents. This guide demonstrates that This compound stands out as a superior substrate for nucleophilic aromatic substitution at the C2 and C3 positions. The strong, synergistic electron-withdrawing effects of the pyrazine nitrogen atoms and the 6,7-difluoro substituents dramatically enhance the electrophilicity of the reaction centers, enabling reactions to proceed under milder conditions and with higher efficiency compared to non-fluorinated or even tetrachlorinated analogues.
This enhanced reactivity makes this compound an exceptionally valuable building block for drug discovery and materials science. It allows for the rapid and efficient construction of complex, highly functionalized quinoxaline libraries, providing a powerful tool for developing next-generation pharmaceuticals and advanced materials. Understanding the principles outlined in this guide empowers researchers to make informed decisions in their synthetic design, accelerating innovation in the field.
References
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4106. Available at: [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. (2017). Acta Poloniae Pharmaceutica, 74(2), 445-458. Available at: [Link]
-
Synthesis of sym. 2,3-disubstituted quinoxaline. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 553-559. Available at: [Link]
-
Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. (2019). RSC Advances, 9(22), 12531-12538. Available at: [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2021). ChemRxiv. Available at: [Link]
-
Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. ResearchGate. Available at: [Link]
-
Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. (2021). Dyes and Pigments, 196, 109819. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
(PDF) Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (2022). Advanced Agrochem, 1(2). Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). Catalysis Science & Technology, 10(15), 4937-4952. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). Catalysis Science & Technology. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Available at: [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (2016). Inorganic Chemistry, 55(17), 8466-8475. Available at: [Link]
-
a) Investigation on reactivity of dichloroquinoxaline (1 a) with... ResearchGate. Available at: [Link]
-
Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. ResearchGate. Available at: [Link]
-
Rate of EAS in chlorobenzene and fluorobenzene. (2016). Chemistry Stack Exchange. Available at: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nobelprize.org [nobelprize.org]
- 15. researchgate.net [researchgate.net]
- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Comparative Analysis of the Biological Activity of 2,3-Dichloro-6,7-difluoroquinoxaline and Its Analogs
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of heterocyclic compounds, quinoxaline derivatives have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities that make them attractive candidates for drug discovery.[1] Their versatile structure allows for substitutions that can significantly modulate their therapeutic properties, including anticancer and antimicrobial effects.[2][3] This guide provides a comparative analysis of the biological activity of 2,3-Dichloro-6,7-difluoroquinoxaline and its key analogs, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action.
The Strategic Importance of Halogenation in Quinoxaline Scaffolds
The introduction of halogen atoms, particularly chlorine and fluorine, into the quinoxaline ring system is a well-established strategy to enhance biological activity.[4] Halogens can influence the lipophilicity, electronic properties, and metabolic stability of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The focus of this guide, this compound, combines the electronic effects of fluorine at the 6 and 7 positions with the reactive chloro groups at the 2 and 3 positions, creating a molecule with significant potential for further chemical modification and biological activity.
Synthesis of this compound and Its Analogs: A Generalized Approach
The synthesis of 2,3-dihaloquinoxalines is typically achieved through a two-step process. The first step involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, often in a refluxing solvent like glacial acetic acid.[5] The resulting quinoxalinone is then subjected to a chlorination reaction to yield the 2,3-dichloroquinoxaline derivative.
For the synthesis of this compound, the precursor would be 6,7-difluoroquinoxalin-2,3-dione, which is synthesized from 4,5-difluoro-1,2-phenylenediamine and oxalic acid. The subsequent chlorination furnishes the target compound. This versatile synthetic route allows for the generation of a diverse library of analogs by varying the substituents on the o-phenylenediamine precursor.
Caption: Generalized synthetic pathway for this compound.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Properties
While direct comparative studies on this compound are limited, we can infer its potential activity by examining its analogs. The chloro-substituents at the 2 and 3 positions serve as reactive handles for the introduction of various functional groups, leading to diverse biological profiles.
Anticancer Activity
The quinoxaline scaffold is a cornerstone in the development of anticancer agents, with some derivatives acting as kinase inhibitors or DNA intercalating agents.[1][6] The substitution pattern on the benzene ring significantly influences cytotoxicity.
Table 1: Comparative Anticancer Activity of Quinoxaline Analogs
| Compound/Analog | Substitution Pattern | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |
| 2,3-Disubstituted-6,7-dichloroquinoxalines | Varied substituents at 2 and 3 positions | F2408 (rat fibroblast) | Some compounds showed dose- or time-dependent cytotoxic effects.[5] | [5] |
| 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Benzoyl and phenyl at 2 and 3 positions, N-oxide | DLD-1 (human colon cancer) | Potent radiosensitizer, especially under hypoxic conditions.[7][8] | [7][8] |
| Quinoxaline Derivatives | Various | PC-3 (prostate cancer), HepG2 (liver cancer) | One derivative showed an IC50 of 2.11 µM against PC-3 cells and acted as a Topoisomerase II inhibitor.[9] | [9] |
From the available data, it is evident that the 6,7-dichloro substitution pattern is compatible with potent anticancer activity. The presence of fluorine atoms in the 6 and 7 positions of this compound is expected to enhance its lipophilicity and potential for cellular uptake, which could translate to improved cytotoxic effects.
Proposed Mechanism of Anticancer Action
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis.[6][9] This can be triggered through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, or through direct DNA damage. For instance, some quinoxalines have been shown to inhibit protein kinases, while others can intercalate into DNA or inhibit topoisomerase enzymes.[9]
Caption: Potential mechanisms of anticancer action for quinoxaline derivatives.
Antimicrobial Activity
Quinoxaline derivatives have also demonstrated significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[10][11] The nature of the substituents at the 2 and 3 positions is particularly crucial in determining the antimicrobial spectrum and potency.
Table 2: Comparative Antimicrobial Activity of Quinoxaline Analogs
| Compound/Analog | Substitution Pattern | Target Organism(s) | Reported Activity (MIC) | Reference(s) |
| Generic Quinoxaline Derivative | Not specified | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs in the range of 1–4 μg/mL for most isolates.[10] | [10] |
| Trisubstituted Quinoxalines | Phenylthio groups at 2 and/or 3 positions | Various bacteria and fungi | Good to moderate antibacterial activity.[11] | [11] |
| Quinoxaline Derivatives | Various | Plant pathogenic bacteria and fungi | Some compounds showed significant activity. | [12] |
The this compound core provides a versatile starting point for the synthesis of novel antimicrobial agents. The reactive chlorine atoms can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives with potentially enhanced and selective antimicrobial properties.
Experimental Protocols
General Procedure for the Synthesis of 2,3-Disubstituted-6,7-dichloroquinoxalines
-
A mixture of 4,5-dichloro-o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in glacial acetic acid (20 mL) is refluxed for 4-5 hours.[5]
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 2,3-disubstituted-6,7-dichloroquinoxaline.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of its analogs suggests a strong potential for both anticancer and antimicrobial activities. The halogens at positions 6 and 7 are likely to enhance the overall biological profile of the molecule.
Future research should focus on the systematic synthesis and biological evaluation of a library of 2,3-disubstituted-6,7-difluoroquinoxaline derivatives. This will allow for a more detailed elucidation of the structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to identify the specific molecular targets of these compounds, which will be crucial for their further development as clinical candidates. The versatility of the quinoxaline core, combined with the strategic placement of halogen atoms, ensures that this class of compounds will remain an active area of research in medicinal chemistry for the foreseeable future.
References
- Akar, D., & Benkli, K. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Turkish Journal of Pharmaceutical Sciences, 1(3), 193-202.
-
Aljaber, N. A. (2018). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. [Link]
-
Al-Harbi, S. A., Al-Ghamdi, S. A., & Al-Zahrani, M. H. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2347–2355. [Link]
-
Gali-Muhtasib, H., Itani, W., & Haddadin, M. (2009). The radiosensitizer 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide induces DNA damage in EMT-6 mammary carcinoma cells. Cancer Biology & Therapy, 8(14), 1345-1352. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2958. [Link]
- Hassan, A. S., El-Sayed, W. M., & Ali, M. M. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 819-831.
-
Hussain, A., Sharma, C., & Kumar, R. (2021). Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. ResearchGate. [Link]
-
Itani, W., Gali-Muhtasib, H., & Haddadin, M. (2007). Radiosensitization by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide under oxia and hypoxia in human colon cancer cells. BMC Cancer, 7, 11. [Link]
-
Jardim, G. A. M., de Lima, D. P., & de Farias, K. M. (2018). Antitumoral activity of quinoxaline derivatives: A systematic review. Medicinal Chemistry Research, 27(10), 2265-2277. [Link]
-
Lourenço, M. C. S., Ferreira, S. B., & de Souza, M. V. N. (2017). Synthesis of 2,3-quinoxalinedithiol. Royal Society of Chemistry. [Link]
-
Mohamed, M. S., Kamel, M. M., & Kassem, E. M. M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]
-
Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2562-2568. [Link]
-
Radiosensitization by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide under oxia and hypoxia in human colon cancer cells. SciSpace. (2007). [Link]
-
Shi, L., Sun, N., & Li, Y. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(35), 20689-20696. [Link]
-
Soliman, A. M., Ghorab, M. M., & Alsaid, M. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]
-
Sun, H., Liu, Y., & Wang, Y. (2014). Discovery and biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 86, 564-576. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (2015). International Journal of Advanced Research in Chemical Science. [Link]
-
Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. (2023). MDPI. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Radiosensitization by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide under oxia and hypoxia in human colon cancer cells. (2007). PubMed. [Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]
-
synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted- quinoxaline derivatives. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Montero, V., Montana, M., Carré, M., & Vanelle, P. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116393. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]
-
Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]
-
Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines. (2023). MDPI. [Link]
- Preparation method of 2, 3-dichloro-6-nitroaniline. (n.d.). Google Patents.
Sources
- 1. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosensitization by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide under oxia and hypoxia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosensitization by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide under oxia and hypoxia in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to DFT and Computational Analysis of 2,3-Dichloro-6,7-difluoroquinoxaline
A Comparative Analysis Against Key Quinoxaline Scaffolds
In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out as privileged scaffolds due to their wide-ranging biological activities and versatile applications.[1][2] The subject of this guide, 2,3-Dichloro-6,7-difluoroquinoxaline, is a key heterocyclic building block whose utility is profoundly influenced by its specific halogenation pattern. The electron-withdrawing nature of its chloro- and fluoro-substituents creates a unique electronic profile that dictates its reactivity and potential for creating novel therapeutics and functional materials.[3]
This guide provides an in-depth, comparative analysis of this compound, leveraging the predictive power of Density Functional Theory (DFT). As Senior Application Scientists, our goal is not merely to present data, but to illuminate the causality behind computational choices and to establish a robust, self-validating framework for analysis. We will compare our target molecule with two structurally significant analogues—Quinoxaline and 2,3-Dichloroquinoxaline—to systematically dissect the influence of each set of halogen substituents on the molecule's geometric, electronic, and reactive properties.
Part 1: Theoretical Foundations of DFT-Based Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a powerful balance between accuracy and computational cost for studying molecular systems.[4] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the electron density to determine the system's energy and other properties. This approach is particularly well-suited for analyzing aromatic and heterocyclic systems like quinoxalines.[5][6]
For this guide, our analysis will focus on several key quantum chemical descriptors:
-
Optimized Molecular Geometry: The lowest energy, most stable 3D arrangement of atoms. This is the foundation for all other property calculations.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[7]
-
Global Reactivity Descriptors: These parameters, derived from FMO energies, provide a quantitative measure of a molecule's overall reactivity.[4][8][9] Key descriptors include:
-
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
-
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
-
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
-
Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[10][11] It is an invaluable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[12][13][14]
Part 2: The Comparative Framework: Understanding Substituent Effects
To truly understand the properties of this compound, it must be analyzed in context. We have selected two key comparators to isolate the electronic effects of the halogen substituents:
-
Quinoxaline (Parent Scaffold): The unsubstituted core structure. This provides a baseline against which all substituent effects can be measured.
-
2,3-Dichloroquinoxaline: This analogue allows us to isolate the impact of the two fluorine atoms on the benzene ring by comparing it directly with our target molecule.
This comparative approach allows for a more insightful interpretation of the calculated data, moving beyond absolute values to understand the trends and electronic consequences of specific structural modifications.
Part 3: Detailed Computational Protocol
The trustworthiness of any computational study hinges on a well-defined and justified methodology. The following protocol represents a robust standard for the DFT analysis of halogenated heterocyclic compounds.[15][16]
Experimental Workflow: From Structure to Properties
The entire computational process follows a logical sequence, ensuring that each step builds upon a validated foundation.
Part 5: Protocol Validation and Trustworthiness
-
Structural Validation: Comparing the calculated bond lengths and angles from the optimized geometry with those determined experimentally via X-ray crystallography. [17][18]Published crystal structures for similar quinoxaline derivatives serve as excellent benchmarks for expected accuracy. [19][20][21]* Spectroscopic Validation: Simulating vibrational (IR) spectra from the frequency calculations and comparing the peak positions with experimentally measured FT-IR spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra for comparison with experimental data. [5] By demonstrating that the chosen computational level (B3LYP/6-311++G(d,p)) can accurately reproduce known experimental values for related compounds, we build confidence in its predictions for the target molecule. [19]
Conclusion
This comparative DFT analysis provides crucial insights into the chemical nature of this compound. The systematic comparison with Quinoxaline and 2,3-Dichloroquinoxaline demonstrates that the combined electron-withdrawing effects of the four halogen atoms significantly lower the HOMO-LUMO energy gap and chemical hardness. This renders the molecule more electron-deficient and kinetically more reactive than its less-halogenated counterparts.
The MEP analysis further clarifies this, highlighting the carbon atoms at the 2 and 3 positions as highly electrophilic and thus primed for nucleophilic substitution reactions. For researchers in drug development and materials science, this predictive analysis is invaluable. It explains the molecule's utility as a versatile building block and allows for a rational, theory-driven approach to designing new synthetic pathways and functional molecules. By integrating rigorous computational protocols with a comparative framework, we can effectively predict and understand molecular behavior, accelerating the pace of innovation.
References
-
Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. ([Link])
-
Pearson, R. G. (1997). Chemical Hardness. Wiley-VCH. ([Link])
-
Frisch, M. J., Pople, J. A., & Binkley, J. S. (1984). Self-consistent molecular orbital methods 25. Supplementary functions for Gaussian basis sets. The Journal of Chemical Physics, 80(7), 3265–3269. ([Link])
-
IISTE. (2014). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. Chemistry and Materials Research. ([Link])
-
Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874. ([Link])
-
ResearchGate. (n.d.). Descriptors of global reactivity calculated at the DFT level using basic set /B3LYP/6-311+G level for compounds 1 to 10. ([Link])
-
Journal of Chemical Sciences. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-). ([Link])
-
ResearchGate. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. ([Link])
-
CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. ([Link])
-
RSC Publishing. (2022). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. ([Link])
-
IISTE.org. (n.d.). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. ([Link])
-
University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). ([Link])
-
Semantic Scholar. (n.d.). Molecular electrostatic potentials : concepts and applications. ([Link])
-
ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ([Link])
-
RSC Publishing. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. ([Link])
-
ChemRxiv. (2020). Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane. ([Link])
-
RSC Publishing. (2018). Unveiling the origin of the pKa inversion of erythrosine and eosin in water and DMSO: a theoretical and experimental study. RSC Advances. ([Link])
-
PubMed. (2019). Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations. ([Link])
-
ResearchGate. (n.d.). B3LYP/6-311]]G**-GIAO calculated absolute chemical shifts of isolated molecules (all values in ppm). ([Link])
-
DergiPark. (2018). Turkish Computational and Theoretical Chemistry Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab In. ([Link])
-
PMC. (2015). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. ([Link])
-
PubChem. (n.d.). 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. ([Link])
-
PubMed. (2014). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. ([Link])
-
ResearchGate. (n.d.). Optimized 3D structure of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. ([Link])
-
NIH. (2017). 6,8-Dichloro-3-(pyridin-2-yl). ([Link])
-
ResearchGate. (2013). 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. ([Link])
-
CCDC. (2023). Experimental Crystal Structure Determination. ([Link])
-
PubChem. (n.d.). 2,6-Dichloroquinoxaline. ([Link])
-
PubChem. (n.d.). 2,3-Dihydroxy-6,7-dichloroquinoxaline. ([Link])
Sources
- 1. iiste.org [iiste.org]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. MEP [cup.uni-muenchen.de]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [repository.kaust.edu.sa]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Guide to the Cross-Validation of Experimental and Theoretical Data for Halo-Quinoxalines
Introduction: The Significance of Halo-Quinoxalines
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6][7] The introduction of halogen atoms into the quinoxaline structure—creating halo-quinoxalines—can significantly modulate these biological activities and physicochemical properties, making them a focal point for drug discovery and materials science.[1]
The accurate characterization of these molecules is paramount for understanding their structure-activity relationships (SAR).[3] This guide provides an in-depth comparison of experimental and theoretical methodologies used to characterize halo-quinoxalines. We will demonstrate how the synergy between empirical laboratory data and computational quantum chemical calculations provides a robust, self-validating system for structural elucidation and property prediction. This cross-validation approach is essential for researchers, scientists, and drug development professionals seeking to design and synthesize novel, effective therapeutic agents.
Methodologies: The Experimental and Theoretical Arsenal
The comprehensive analysis of halo-quinoxalines relies on a dual approach: isolating and characterizing the physical compound through experimental techniques and modeling its behavior using theoretical calculations.
Experimental Characterization
The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a classic and effective method.[1][8] Once synthesized and purified, a suite of analytical techniques is employed for structural confirmation and property analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure of organic compounds. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the synthesized structure.[9]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the conjugated π-system of the quinoxaline core and are sensitive to substitution patterns.[10]
-
Single-Crystal X-ray Diffraction: This is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule in its solid state. It provides precise data on bond lengths, bond angles, and crystal packing, offering an unambiguous structural proof.[11][12]
Theoretical & Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting and understanding the properties of molecular systems. DFT provides a balance between computational cost and accuracy, making it ideal for molecules the size of halo-quinoxalines.
-
The DFT Approach: Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide reliable results for such systems.[13][14] The process begins with geometry optimization to find the lowest energy (most stable) conformation of the molecule.
-
Property Calculations:
-
Molecular Geometry: The optimized structure yields theoretical bond lengths and angles that can be directly compared to X-ray diffraction data.[15]
-
Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in an IR spectrum. These theoretical values are often systematically higher than experimental ones and are corrected using a scaling factor for accurate comparison.[10][16]
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts, providing a direct theoretical counterpart to experimental NMR data.[17][18]
-
Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, predicting the λmax values and oscillator strengths corresponding to the peaks in a UV-Vis spectrum.[17]
-
The overall workflow, from synthesis to cross-validation, is a cyclical and reinforcing process that enhances confidence in the final structural and electronic characterization.
Cross-Validation: A Comparative Analysis
The core of this guide is the direct comparison of data obtained from experimental measurements and theoretical calculations. A strong correlation between the two validates both the synthesized structure and the computational model.
Molecular Geometry
Single-crystal X-ray diffraction provides the definitive experimental geometry. This data serves as a benchmark for the geometry optimized by DFT calculations.
| Parameter | 2-Chloroquinoxaline (Experimental)[11] | 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Theoretical DFT) |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/n | - |
| C=O Bond Length | N/A | 1.229 Å |
| N–C Bond Length | N/A | 1.385 - 1.477 Å |
| C–C Bond Length | N/A | 1.381 - 1.512 Å |
Note: Direct comparison requires data for the same molecule. The table illustrates the types of parameters compared. Studies consistently show a good agreement between X-ray and DFT-optimized geometries for quinoxaline derivatives, with minor deviations attributable to crystal packing effects in the solid state versus the gas-phase theoretical model.[12]
Spectroscopic Properties
A comparison of spectroscopic data is a powerful validation tool.
Vibrational Spectroscopy (FT-IR) Theoretical vibrational frequencies are consistently higher than experimental values due to the harmonic approximation in the calculation.[10] Applying a scaling factor (e.g., ~0.96) brings them into excellent alignment with experimental peaks.
| Experimental FT-IR (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Assignment |
| 1594.5 | 1594.9 | C–C bending (quinoxaline ring) |
| 1113.2 | 1113.1 | C–C bending (substituent) |
| 696.6 | 702.1 | C–C bending (quinoxaline ring) |
Electronic Spectroscopy (UV-Vis) TD-DFT calculations can predict the electronic transitions observed in UV-Vis spectroscopy. The calculated absorption maxima (λmax) generally correlate well with experimental findings.
| Experimental λmax (nm) | Theoretical λmax (nm) |
| 234.0 | 231.7 |
| 318.0 | 315.6 |
NMR Spectroscopy The GIAO method allows for the calculation of chemical shifts that can be directly compared to experimental spectra, aiding in the correct assignment of complex signals.[17] The strong linear correlation often observed between experimental and theoretical shifts confirms the molecular structure.
Application Highlight: Biological Activity of Halo-Quinoxalines
The precise characterization of halo-quinoxalines is crucial because their structure directly influences their biological function. Numerous studies have highlighted their potential as:
-
Anticancer Agents: Quinoxaline hybrids and derivatives have shown profound efficacy against various cancer cell lines, including multidrug-resistant forms.[3][5][19] Their mechanisms often involve inducing apoptosis or inhibiting key enzymes like kinases.[5][6]
-
Antimicrobial Agents: Halo-quinoxalines have demonstrated significant activity against bacterial and fungal pathogens.[4][20][21][22] Symmetrically disubstituted quinoxalines, in particular, have shown promising antibacterial effects.[4]
Understanding the exact molecular geometry and electronic properties through this cross-validation approach is a key step in designing more potent and selective therapeutic agents.
Conclusion
The cross-validation of experimental data and theoretical calculations provides a powerful, multi-faceted approach to the characterization of halo-quinoxalines. While experimental techniques like single-crystal X-ray diffraction and NMR provide tangible proof of structure, theoretical methods like DFT offer profound insight into the electronic properties and behavior of the molecule at a quantum level. The strong agreement typically observed between these methods not only validates the specific findings but also builds a high degree of confidence in the structural assignment. This integrated strategy is indispensable in modern chemical research and is fundamental to the rational design of new molecules in drug development and materials science.
Experimental Protocols
Protocol 1: General Synthesis of Quinoxaline Derivatives
This protocol is a generalized representation based on common condensation reactions.[1]
-
Reactant Preparation: Dissolve 1 mmol of the appropriate o-phenylenediamine and 1 mmol of a 1,2-dicarbonyl compound in a suitable solvent (e.g., 5 mL glycerol and 2 mL water).
-
Reaction: Heat the mixture at 90-100 °C for a specified time (can range from minutes to hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
Protocol 2: Single-Crystal X-ray Diffraction
This protocol outlines a standard procedure for determining crystal structures.[11]
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified halo-quinoxaline in an appropriate solvent.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods and refine the structural model using full-matrix least-squares techniques.
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
References
- X-ray Crystallographic Analysis of Halogenated Quinoxalines: A Compar
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Bentham Science.
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022).
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PubMed Central.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central.
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed.
- SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
- SPECTROSCOPIC, MOLECULAR STRUCTURE, FMO AND THERMODYNAMIC PROPERTIES OF 11-CHLORO-12(METHYLSULFANYL) QUINOXALINE MOLECULE USING. Semantic Scholar.
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Ali E.
- Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline deriv
- Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial P
- (PDF) EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.
- Synthesis and antimicrobial activity of certain novel quinoxalines.
- Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. PubMed Central.
- X-ray crystallographic structure of compound 8.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central.
- (PDF) Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis.
- (PDF) Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives.
- (PDF) Theoretical and Experimental Studies of New Synthetic Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in a 1.0 M HCl Environment.
- Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. PubMed.
- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Journal of Applied Bioanalysis.
- Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- (PDF) Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices.
- (PDF) Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Crystallization and preliminary X-ray diffraction analysis of the wild-type haloalkane dehalogenase DhaA and its variant DhaA13 complexed with different ligands. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
The Halogen Effect: A Comparative Guide to the Electronic Properties of Fluorinated vs. Chlorinated Quinoxalines
In the landscape of drug discovery and materials science, the quinoxaline scaffold stands as a privileged heterocyclic motif. Its inherent electron-deficient nature and versatile synthetic accessibility have made it a cornerstone for developing novel therapeutics and organic electronics. The strategic introduction of halogen atoms onto the quinoxaline core offers a powerful tool to modulate its physicochemical and electronic properties. This guide provides an in-depth comparative analysis of fluorinated and chlorinated quinoxalines, offering experimental insights and theoretical grounding for researchers navigating the nuanced world of halogenated heterocycles.
The Rationale for Halogenation: Beyond Simple Substitution
The decision to incorporate fluorine or chlorine into a quinoxaline framework is driven by the distinct and potent effects these halogens exert on molecular properties. This choice is not merely about adding a substituent but about strategically tuning the electronic landscape of the molecule.
-
Fluorine's Impact: Due to its extreme electronegativity and small atomic radius, fluorine imparts unique properties. It can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's redox potentials and electron-accepting capabilities. Furthermore, the introduction of fluorine can enhance metabolic stability and binding affinity in biological systems.[1]
-
Chlorine's Influence: While also electronegative, chlorine possesses a larger atomic radius and greater polarizability compared to fluorine. This can lead to more significant alterations in molecular packing and intermolecular interactions. The introduction of chlorine has been shown to effectively lower LUMO energy levels, enhancing the electron-accepting properties of the quinoxaline core.[2][3]
This guide will dissect these influences through a comparative lens, supported by experimental data from cyclic voltammetry and UV-Vis spectroscopy, alongside insights from computational studies.
Comparative Analysis of Electronic Properties
The most direct way to assess the impact of halogenation is to examine the frontier molecular orbital (FMO) energies. The HOMO and LUMO levels are critical determinants of a molecule's electron-donating and electron-accepting character, respectively.
Frontier Molecular Orbital Energies: A Tale of Two Halogens
A systematic comparison reveals a consistent trend: both fluorination and chlorination lead to a stabilization (lowering) of the HOMO and LUMO energy levels compared to their non-halogenated counterparts.[2][4] This is a direct consequence of the inductive electron-withdrawing nature of the halogen atoms.
However, the magnitude of this effect differs. A study on quinoxalineimides demonstrated that chlorination can lead to a more pronounced lowering of the LUMO level compared to fluorination, despite fluorine's higher electronegativity.[2] This suggests that the resonance effect of chlorine plays a significant role in the quinoxaline system.[2]
Table 1: Comparative Electronic Properties of Halogenated Quinoxaline Derivatives
| Compound | Halogenation | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| QI-2H (Unsubstituted) | None | -5.80 | -3.23 | 2.57 |
| QI-1F (Mono-fluorinated) | Fluorine | -6.05 | -3.50 | 2.55 |
| QI-2F (Di-fluorinated) | Fluorine | -6.07 | -3.51 | 2.56 |
| QI-2Cl (Di-chlorinated) | Chlorine | -6.04 | -3.58 | 2.46 |
Data synthesized from a study on quinoxalineimides.[2]
The data clearly indicates that while both halogens are effective in tuning the FMO levels, dichlorination results in the lowest LUMO energy, suggesting the most potent electron-accepting character among the studied compounds.[2]
The Optical Signature: UV-Vis Spectroscopy
The electronic transitions within these molecules can be probed using UV-Visible absorption spectroscopy. The absorption profile provides insights into the HOMO-LUMO gap and the nature of the electronic excitations. Generally, the introduction of electron-withdrawing groups like halogens can influence the absorption maxima.[5]
In a series of quinoxaline derivatives, it was observed that the absorption spectra can be tuned by the nature of the substituents.[5] While a direct, side-by-side comparison of otherwise identical fluorinated and chlorinated quinoxalines' UV-Vis spectra is less commonly reported in a single study, the general principles of electronic perturbation apply. The stabilization of the FMOs would be expected to cause a shift in the absorption bands.
Experimental Protocols for Characterization
To empower researchers to conduct their own comparative studies, this section details the standard methodologies for characterizing the electronic properties of halogenated quinoxalines.
Synthesis of Halogenated Quinoxalines
The synthesis of fluorinated and chlorinated quinoxalines can be achieved through various established methods. A common approach involves the condensation of a halogenated o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]
Diagram 1: General Synthetic Scheme for Halogenated Quinoxalines
Caption: A generalized reaction scheme for the synthesis of halogenated quinoxalines.
For specific examples, fluorinated quinoxalines can be synthesized using trifluoroacetic acid as a CF3 source.[1][8][9][10] Chlorinated quinoxalines are often prepared from the corresponding quinoxaline-2,3-diones via chlorination with reagents like phosphorus oxychloride (POCl3).[7][11]
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is an indispensable technique for determining the HOMO and LUMO energy levels of molecules.[12][13]
Experimental Workflow for Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of the quinoxaline derivatives and estimate their HOMO and LUMO energy levels.
Methodology:
-
Solution Preparation: Prepare a solution of the quinoxaline derivative (typically 1 mM) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[14]
-
Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammograms by scanning the potential. The scan should cover a range that encompasses the oxidation and reduction events of the compound.
-
Data Analysis: Determine the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials from the voltammogram.
-
Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
E_HOMO = - (E_ox^onset + 4.8) eV (relative to ferrocene/ferrocenium, Fc/Fc+, standard at -4.8 eV vs. vacuum)
-
E_LUMO = - (E_red^onset + 4.8) eV (relative to Fc/Fc+)
-
Diagram 2: Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for determining HOMO/LUMO levels using cyclic voltammetry.
Optical Characterization: UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of the materials.[15][16]
Experimental Workflow for UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and estimate the optical band gap of the quinoxaline derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the quinoxaline derivative (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., chloroform or toluene).[16]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum of the solution in a quartz cuvette against a solvent blank over a relevant wavelength range (e.g., 250-800 nm).[15]
-
Data Analysis: Identify the absorption maximum (λ_max) and the absorption onset (λ_onset) from the spectrum.
-
Optical Band Gap Calculation: Estimate the optical band gap (E_g^opt) using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. "Cyclic Voltammetry of Phenazines and Quinoxalines Including Mono- and " by Philip W. Crawford, Richard G. Scamehorn et al. [epublications.marquette.edu]
- 13. dadun.unav.edu [dadun.unav.edu]
- 14. researchgate.net [researchgate.net]
- 15. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-6,7-difluoroquinoxaline
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The compound 2,3-Dichloro-6,7-difluoroquinoxaline, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, demands our meticulous attention, not only in its application but especially in its disposal.[1] Its halogenated heterocyclic structure presents specific hazards that necessitate a disposal protocol grounded in safety, regulatory compliance, and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to ensure that our safety practices are both robust and intellectually sound.
Foundational Knowledge: Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the critical first step in designing a safe disposal workflow. Its classification as a hazardous substance is not arbitrary; it is based on toxicological data that informs every subsequent handling and disposal decision.
The primary hazards, as documented in Safety Data Sheets (SDS), are summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale & Implications for Disposal |
| Acute Toxicity (Oral), Category 3 | H301: Toxic if swallowed | Accidental ingestion is a significant risk. This high toxicity mandates stringent containment to prevent any release into the environment where it could affect ecosystems. Disposal methods must ensure complete destruction.[2] |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. This necessitates the use of chemical-resistant gloves during all handling and disposal stages to prevent dermal exposure.[2][3][4][5] |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation. Proper eye protection is non-negotiable.[2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | As a solid, the compound can form dust. Inhalation of these airborne particles can irritate the respiratory system. All transfers must be conducted in a way that minimizes dust generation, preferably within a chemical fume hood.[2][4][5][6] |
Causality: The presence of both chlorine and fluorine atoms classifies this compound as a halogenated organic waste .[7] This is the single most important factor determining its disposal pathway. Halogenated organic compounds are subject to specific environmental regulations, including land disposal restrictions, because they can be persistent in the environment and their improper combustion can generate highly toxic byproducts like dioxins and furans.[8][9][10] Therefore, the only acceptable disposal method is through a licensed hazardous waste facility equipped with high-temperature incinerators that have sophisticated scrubber systems to neutralize the acidic gases (e.g., hydrogen chloride, hydrogen fluoride) produced during combustion.[2][5][8]
Immediate Safety Protocols for Waste Handling
Before initiating any disposal-related task, the immediate work environment must be prepared and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][11] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from irritation caused by dust particles or splashes of solutions containing the compound.[3][5][11] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | Work in a certified chemical fume hood | Essential for preventing the inhalation of dust particles, which can cause respiratory irritation.[5][6] |
In Case of a Spill: In the event of an accidental spill, evacuate non-essential personnel from the area. While wearing full PPE, cover the spill with an absorbent, inert material. Carefully sweep up the material, place it into a designated hazardous waste container, and decontaminate the area.[2][3] Do not use water to clean up dry material as this can create a more widespread contamination issue.[11]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow ensures that the waste is managed safely, segregated correctly, and disposed of in compliance with environmental regulations.
Caption: Waste Disposal Workflow for this compound.
Detailed Methodologies:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure all PPE listed in the table above is correctly worn.[3][11]
-
Waste Characterization: All waste containing this compound must be classified as Halogenated Organic Waste .[7] This is a critical step for proper segregation and disposal.
-
Container Selection: Obtain a suitable hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11][12]
-
Waste Segregation: It is imperative to keep halogenated organic wastes separate from all other waste streams, especially non-halogenated solvents.[7] Co-mingling wastes can interfere with the disposal process and may constitute a regulatory violation. Never mix with strong oxidizing agents.[2][5]
-
Waste Transfer:
-
Solid Waste: Carefully sweep or scoop the solid compound into the waste container. Perform this action inside a fume hood to contain any dust.[3][5]
-
Solutions: If the waste is dissolved in a solvent, carefully pour it into the designated liquid waste container using a funnel. It is recommended to use a combustible solvent for any necessary dilutions before disposal.[13]
-
Contaminated Materials: All items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste. Place them in a sealed bag and then into the solid halogenated waste container.[4][12]
-
-
Container Sealing and Storage: Securely close the container lid after adding waste. Store the sealed container in your laboratory's designated hazardous waste satellite accumulation area, away from incompatible materials.[2][6]
-
Professional Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the waste. Only licensed professional waste disposal services are permitted to transport and incinerate this type of hazardous material.[3][6][13]
The Regulatory Imperative
The procedures outlined in this guide are mandated by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][14][15] Specifically, halogenated organic compounds are listed under regulations that restrict their land disposal, making high-temperature incineration the required technological standard for treatment.[9][10] Adherence to these protocols is not just a best practice; it is a legal requirement.
By integrating this rigorous, science-backed disposal protocol into our standard operating procedures, we uphold our commitment to a safe laboratory environment, ensure regulatory compliance, and protect the broader ecosystem. This diligence is the hallmark of a responsible scientific professional.
References
-
TCI Chemicals. (2025, September 19). Safety Data Sheet: 2,6-Dichloroquinoxaline. TCI EUROPE N.V.
-
Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 2,3-Dichloroquinoxaline. MilliporeSigma.
-
Arch Chemicals. (2005, May 20). Material Safety Data Sheet: TOWERCHLOR(R) 56 GRANULES.
-
Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 2-Chloro-3-fluoroquinoxaline. MilliporeSigma.
-
Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 2,6-Dichloropyridine. MilliporeSigma.
-
Thermo Fisher Scientific. (2021, December 25). Safety Data Sheet: 2,3-Dichloroquinoxaline. Fisher Scientific.
-
Alfa Aesar. (2025, September 18). Safety Data Sheet: 2,3-Dichloroquinoxaline. Thermo Fisher Scientific.
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
-
University of California, Santa Cruz. Hazardous Waste Segregation. UCSC Environmental Health & Safety.
-
U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40: List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
-
BenchChem. (2025). Proper Disposal Procedures for 2-Chloro-6,7-difluoroquinoxaline.
-
Cornell Law School Legal Information Institute. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
-
M. Bar-Ya’akov, et al. (2019). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
-
University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
-
Chem-Impex International. (2008, October 29). MSDS of 2,6-Dichloroquinoxaline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. benchchem.com [benchchem.com]
- 13. capotchem.cn [capotchem.cn]
- 14. 1910.119 App C - Compliance Guidelines and Recommendations for Process Safety Management (Nonmandatory). | Occupational Safety and Health Administration [osha.gov]
- 15. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
Essential Personal Protective Equipment (PPE) for Handling 2,3-Dichloro-6,7-difluoroquinoxaline: A Senior Application Scientist's Guide
The core principle of this guide is to establish a self-validating system of safety, where the rationale behind each procedural step is clear, ensuring a deep understanding and fostering a culture of safety within the laboratory.
Hazard Assessment: Understanding the Risks
Based on data from similar halogenated quinoxalines, 2,3-Dichloro-6,7-difluoroquinoxaline should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: Assumed to be toxic if swallowed.[2]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust.[2]
These potential hazards dictate the stringent personal protective equipment (PPE) and handling protocols outlined below.
Core Directive: Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. There is no single type of glove or respirator suitable for all chemical exposures; therefore, selection is critical.[5][6]
Table 1: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield.[5][6][7] | Two pairs of nitrile gloves (double-gloving).[7] | A lab coat, buttoned, with long sleeves. | If not in a ventilated enclosure, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[4] |
| Conducting reactions | Chemical safety goggles and a face shield.[5][6][7] | Nitrile gloves. Regularly inspect for signs of degradation or contamination. | A lab coat, buttoned, with long sleeves. | Work should be conducted in a certified chemical fume hood or a glove box. |
| Handling spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a lab coat. | A full-face respirator with an organic vapor cartridge and a particulate pre-filter. |
| Waste disposal | Chemical safety goggles. | Nitrile gloves. | A lab coat, buttoned, with long sleeves. | Not generally required if handling sealed waste containers. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles that form a seal around the eyes. A face shield is crucial when there is a potential for splashes, providing a broader barrier of protection.[5][6][7]
-
Hand Protection: Double-gloving provides an extra layer of security. The outer glove can be removed if contaminated, protecting the inner glove and the wearer's skin.[7] Nitrile gloves offer good resistance to a range of chemicals, but it is essential to consult the manufacturer's compatibility charts for specific breakthrough times.
-
Body Protection: A buttoned lab coat protects the skin and personal clothing from contamination. For larger quantities or in the event of a spill, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Handling the solid form of this compound can generate dust, which may cause respiratory irritation.[2] Therefore, a respirator is necessary when engineering controls like a fume hood are not in use.
Operational Plan: A Step-by-Step Workflow
The following workflow is designed to minimize exposure at every stage of handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).
-
Don the prescribed PPE as detailed in Table 1.
-
Prepare your work area by ensuring a certified chemical fume hood is operational.
-
Have spill control materials readily available.
-
-
Handling:
-
When weighing the solid compound, do so within a ventilated enclosure to prevent dust inhalation.
-
Prepare solutions within the chemical fume hood.
-
Conduct all reactions within the chemical fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment after use.
-
Segregate waste into appropriate, clearly labeled containers for halogenated organic waste.
-
Doff PPE in the correct order to avoid contaminating yourself.
-
Disposal Plan: Managing Chemical Waste
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.
-
Contaminated PPE: Dispose of as hazardous waste.
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.[1]
Emergency Procedures
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
By adhering to these stringent protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- TCI Chemicals. (2025, September 19). Safety Data Sheet: 2,6-Dichloroquinoxaline.
- Thermo Fisher Scientific. (2021, December 25). Safety Data Sheet: 2,3-Dichloroquinoxaline.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 2,3-Dichloroquinoxaline.
- Alfa Aesar. (2025, September 18). Safety Data Sheet: 2,3-Dichloroquinoxaline.
- OxyChem. (2005, May 20). Material Safety Data Sheet: Sodium Dichloro-s-triazinetrione Dihydrate.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety website.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2,5-Dichloroaniline.
- BenchChem. (2025). Proper Disposal Procedures for 2-Chloro-6,7-difluoroquinoxaline.
- EHS. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from the Centers for Disease Control and Prevention website.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from the Health and Safety Authority website.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
